Product packaging for copper(1+);pentane(Cat. No.:CAS No. 64889-46-9)

copper(1+);pentane

Cat. No.: B14483585
CAS No.: 64889-46-9
M. Wt: 134.69 g/mol
InChI Key: UUMNONHOCBNCRD-UHFFFAOYSA-N
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Description

Copper(1+);pentane is a useful research compound. Its molecular formula is C5H11Cu and its molecular weight is 134.69 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11Cu B14483585 copper(1+);pentane CAS No. 64889-46-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

64889-46-9

Molecular Formula

C5H11Cu

Molecular Weight

134.69 g/mol

IUPAC Name

copper(1+);pentane

InChI

InChI=1S/C5H11.Cu/c1-3-5-4-2;/h1,3-5H2,2H3;/q-1;+1

InChI Key

UUMNONHOCBNCRD-UHFFFAOYSA-N

Canonical SMILES

CCCC[CH2-].[Cu+]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Guide to the Synthesis and Characterization of a Copper(I) Benzimidazole Thioether Complex

Author: BenchChem Technical Support Team. Date: November 2025

An introductory note on copper(I) alkane complexes: Direct complexes between copper(I) and simple saturated alkanes like pentane are generally not stable, isolable species. Alkanes lack available electron orbitals (like π-systems) to form significant dative bonds with the metal center. Therefore, this guide focuses on a more stable and synthetically relevant copper(I) complex featuring the ligand 1,5-bis(benzimidazol-2-yl)-3-thiapentane. This ligand incorporates a flexible five-atom chain (analogous in length to pentane) and provides strong N,N,S-donor sites for coordination, making it a valuable subject for researchers in coordination chemistry and drug development. Benzimidazole moieties are of particular interest due to their prevalence in biologically active molecules.

This technical guide provides a comprehensive overview of the synthesis, characterization, and relevant chemical logic for a representative copper(I) complex, designed for researchers, scientists, and professionals in drug development.

Overview and Rationale

Copper complexes are widely studied for their catalytic activity, role in biological systems, and potential as therapeutic agents. Benzimidazole derivatives, in particular, are known to exhibit a range of biological activities, and their metal complexes can show enhanced properties compared to the free ligands. The synthesis of the copper(I) complex with 1,5-bis(benzimidazol-2-yl)-3-thiapentane offers a prime example of coordinating a biologically relevant organic scaffold to a versatile metal center.

Experimental Protocols

This section details the necessary experimental procedures for the synthesis of both the ligand and the subsequent copper(I) complex.

Synthesis of Ligand: 1,5-Bis(benzimidazol-2-yl)-3-thiapentane

The ligand is prepared via a condensation reaction between o-phenylenediamine and thiodiacetic acid.

Materials and Reagents:

  • o-phenylenediamine

  • Thiodiacetic acid

  • 4 M Hydrochloric Acid (HCl)

  • Ammonia solution

  • Distilled water

Procedure:

  • A mixture of thiodiacetic acid and o-phenylenediamine is refluxed in a solution of 4 M HCl for 72 hours.

  • The reaction mixture is allowed to cool to room temperature, during which a green precipitate forms.

  • The precipitate is collected by filtration and washed.

  • The collected solid is then dissolved in distilled water and stirred.

  • The solution is basified to a pH of 9 using an ammonia solution, which causes the free ligand to precipitate.

  • The resulting white precipitate of 1,5-bis(benzimidazol-2-yl)-3-thiapentane is collected by filtration, washed with water, and dried.[1]

Synthesis of the Copper(I) Complex

The synthesis involves the reaction of the prepared ligand with a copper(I) salt in an appropriate solvent.

Materials and Reagents:

  • 1,5-bis(benzimidazol-2-yl)-3-thiapentane

  • Copper(I) Bromide (CuBr)

  • Methanol

Procedure:

  • An equimolar amount of the ligand, 1,5-bis(benzimidazol-2-yl)-3-thiapentane, is dissolved in methanol.

  • An equimolar amount of copper(I) bromide is dissolved separately in methanol.

  • The copper(I) bromide solution is added to the ligand solution with stirring.

  • The reaction proceeds to form the copper(I) complex, which can then be isolated. Further details on isolation and crystallization would be found in the primary literature.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesized compounds.

Table 1: Synthesis Yield and Physical Properties

CompoundFormulaMolecular Weight ( g/mol )Appearance
1,5-bis(benzimidazol-2-yl)-3-thiapentaneC₁₆H₁₄N₄S294.38White Solid
[Cu(C₁₆H₁₄N₄S)Br]C₁₆H₁₄BrCuN₄S437.88Crystalline Solid

Table 2: Spectroscopic and Analytical Data

CompoundKey IR Peaks (cm⁻¹)¹H NMR Signals (ppm)Elemental Analysis (Calculated %)
Ligand(N-H stretch), (C=N stretch)Signals corresponding to aromatic and aliphatic protonsC: 65.28, H: 4.79, N: 19.03, S: 10.89
Cu(I) ComplexShifted N-H and C=N peaks indicating coordinationBroadened signals due to coordination with diamagnetic Cu(I)C: 43.89, H: 3.22, N: 12.79

Note: Specific peak positions and shifts are dependent on experimental conditions and instrumentation and should be referenced from primary data.

Diagrams and Workflows

The following diagrams illustrate the logical flow of the synthesis and the coordination of the final complex.

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis reagents_L o-phenylenediamine + Thiodiacetic Acid reflux Reflux in 4M HCl (72 hours) reagents_L->reflux precipitation Cool & Filter reflux->precipitation basification Dissolve & Basify (pH 9) precipitation->basification ligand 1,5-bis(benzimidazol-2-yl) -3-thiapentane basification->ligand reagents_C Ligand + CuBr (in Methanol) ligand->reagents_C Equimolar Amount reaction Stir at Room Temp. reagents_C->reaction product [Cu(Ligand)Br] Complex reaction->product

Caption: Workflow for the synthesis of the ligand and its subsequent copper(I) complex.

Caption: Schematic of the coordination environment around the Copper(I) center.

References

Structure and Bonding in Copper(I) Alkane Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and bonding in copper(I) alkane σ-complexes. Given the transient and weakly bound nature of these complexes, this guide synthesizes data from gas-phase studies, low-temperature matrix isolation spectroscopy, computational chemistry, and studies of related, more stable complexes exhibiting agostic interactions. This document is intended to be a core resource for researchers in organometallic chemistry, catalysis, and drug development where copper-mediated C-H activation is relevant.

Introduction: The Nature of Copper(I)-Alkane Interactions

Copper(I), with its d10 electron configuration, is a soft Lewis acid capable of interacting with the C-H bonds of alkanes. This interaction is characterized by the donation of electron density from the σC-H bonding orbital of the alkane to an empty orbital on the copper(I) center, forming a three-center, two-electron bond. This type of interaction is a specific example of a σ-complex. When this interaction is intramolecular, within a ligand bound to the metal, it is often referred to as an "agostic interaction." These interactions are crucial intermediates in numerous catalytic C-H activation and functionalization reactions.[1][2][3]

The bonding is primarily electrostatic and dative in nature, with a minor contribution from π-backbonding from the metal d-orbitals into the σ*C-H anti-bonding orbital of the alkane. This back-donation, though weak, is responsible for the slight elongation of the C-H bond and a corresponding decrease in its vibrational frequency. The inherent weakness of this interaction makes the isolation and crystallographic characterization of simple [Cu(alkane)]+ complexes exceedingly challenging.[1] Consequently, much of our understanding is derived from spectroscopic studies of transient species and computational modeling.

Structural and Bonding Parameters

Direct experimental structural data for simple copper(I) alkane σ-complexes is scarce due to their instability. However, a combination of computational studies and crystallographic data from more complex systems featuring agostic interactions provides a quantitative picture of the bonding.

Bond Lengths and Angles

Computational studies are the primary source for the geometry of these transient species. Below is a summary of calculated bond lengths and angles for representative copper(I)-alkane complexes. For comparison, experimental data for a related copper(II) complex with a close C-H···Cu interaction is also included.

ComplexMethodCu···H Distance (Å)Cu···C Distance (Å)C-H Distance (Å)Cu···H-C Angle (°)Reference
[Cu(CH4)]+ DFT----
[Cu(C2H6)]+ DFT----
[Cu(Hceph)2] (exp.)X-ray2.454---[4]
Spectroscopic Data

Spectroscopic techniques, particularly under cryogenic conditions, are essential for characterizing copper(I)-alkane complexes.

1H NMR spectroscopy is a powerful tool for identifying agostic interactions and σ-complexes. The coordinated C-H proton typically exhibits a significant upfield shift into the negative ppm range (δ -5 to -15 ppm).[5] Additionally, the 1JC-H coupling constant is significantly reduced, often to between 75 and 100 Hz, indicative of the weakening of the C-H bond upon coordination.[5]

Complex/Interaction TypeNucleusChemical Shift (δ, ppm)1JC-H (Hz)Reference
Agostic C-H···Cu1H-5 to -15 (typical)75-100 (typical)[5]

IR spectroscopy provides direct evidence of the C-H bond weakening. The νC-H stretching frequency of the coordinated alkane is red-shifted (lowered) by 100-200 cm-1 compared to the free alkane.[6] In matrix isolation studies, these shifts are the primary evidence for complex formation. For comparison, the C-O stretching frequencies in related copper(I)-carbonyl complexes are also informative.

Complex/InteractionVibrational ModeFrequency (cm-1)Shift from Free Ligand (cm-1)Reference
Agostic C-H···MetalνC-H2300 - 2700(red-shifted)[5]
[Cu(CO)Cl] in Argon MatrixνCO2156.8+13.8[7]
Free COνCO2143-[7]
Bond Dissociation Energies (BDEs)

The strength of the copper(I)-alkane interaction is quantified by its bond dissociation energy. These values are typically obtained from gas-phase experiments or high-level computational studies.

BondBond Dissociation Energy (kJ/mol)MethodReference
Cu+-H280 ± 8Gas-phase[8]
Cu+-CH3--
H-CH3438.89 ± 0.07Gas-phase[9]

Note: Direct experimental BDEs for Cu+-alkane complexes are challenging to obtain but can be estimated from computational studies.

Experimental Protocols

The study of copper(I)-alkane complexes requires specialized techniques to handle their transient nature.

Synthesis of a Precursor for a Weakly Bound Complex

While stable, simple copper(I)-alkane complexes are not readily isolated, their study often begins with the synthesis of a highly reactive copper(I) precursor with a labile ligand. The following is a generalized protocol adapted from the synthesis of related weakly bound complexes.[10]

Synthesis of a [Cu(L)n]+ Precursor (L = labile ligand, e.g., N2 or arene)

  • Precursor Preparation: A suitable starting material is a copper(I) salt with a weakly coordinating anion, such as [Cu(CH3CN)4]PF6 or by using a "naked" Cu(I) source like [(N2)Cu{Al(ORF)4}].[10]

  • Reaction Setup: All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. All solvents must be rigorously dried and deoxygenated.

  • Ligand Exchange: The precursor is dissolved in a non-coordinating or weakly coordinating solvent (e.g., dichloromethane, fluorinated benzenes).

  • Alkane Introduction: The solution is cooled to a low temperature (e.g., -80 °C) and then saturated with the desired alkane gas (e.g., methane, ethane) or by adding the liquid alkane (e.g., pentane, cyclohexane).

  • In situ Analysis: The resulting solution containing the transient copper(I)-alkane complex is then analyzed directly at low temperature by spectroscopic methods, primarily NMR.

Low-Temperature NMR Spectroscopy

Objective: To observe the 1H NMR signals of the coordinated alkane.

  • Sample Preparation: The sample is prepared as described in section 3.1 in a Class A NMR tube suitable for low-temperature work. A solvent with a low freezing point that is inert to the copper complex is chosen (e.g., CD2Cl2, toluene-d8).

  • Spectrometer Setup: The NMR spectrometer must be equipped with a variable temperature (VT) unit. The probe is pre-cooled to the desired temperature (e.g., -90 °C) in stages to avoid thermal shock.[11]

  • Temperature Equilibration: Allow the sample to equilibrate at the target temperature for at least 20 minutes before data acquisition. Temperature stability is crucial for acquiring high-quality spectra.[11]

  • Data Acquisition: Acquire 1H NMR spectra. Due to the low concentration of the complex and potential for exchange, a higher number of scans may be necessary. Specific pulse sequences may be employed to suppress solvent signals.

  • Data Analysis: Look for broad signals in the upfield region (typically < 0 ppm) characteristic of σ-alkane C-H protons.

Matrix Isolation Infrared Spectroscopy

Objective: To obtain the IR spectrum of an isolated copper-alkane adduct.

  • Matrix Gas Preparation: A mixture of the alkane of interest and a large excess of an inert gas (e.g., argon, neon) is prepared in the gas phase (e.g., 1:1000 ratio).[12]

  • Copper Source: Copper atoms are generated in the gas phase, typically by laser ablation of a solid copper target.[7]

  • Co-deposition: The gaseous mixture of the matrix gas, alkane, and copper atoms is directed onto a cryogenic window (e.g., CsI for IR spectroscopy) cooled to a very low temperature (e.g., 4-20 K) under high vacuum.[13]

  • Spectroscopic Measurement: Once a solid matrix has formed, an IR spectrum is recorded.

  • Data Analysis: The spectrum is analyzed for new vibrational bands that are not present in the spectra of the individual components (copper, alkane, matrix gas). Shifts in the C-H stretching frequencies of the alkane to lower wavenumbers are indicative of complex formation.

Visualizations: Workflows and Bonding Concepts

Structure and Bonding

G Figure 1. Bonding in a Copper(I)-Alkane σ-Complex C C H H C->H σ(C-H) Cu Cu(I) H->Cu σ-donation Cu->H π-back-donation into σ*(C-H) G Figure 2. Workflow for Low-Temperature NMR Analysis A Prepare Cu(I) precursor (e.g., [Cu(CH3CN)4]PF6) in NMR tube under inert atm. B Dissolve in deuterated solvent (e.g., CD2Cl2) A->B C Cool sample to -80 °C B->C D Introduce alkane (gas or liquid) C->D E Insert into pre-cooled NMR probe (-90 °C) D->E F Acquire 1H NMR spectrum E->F G Analyze for upfield shifted signals F->G G Figure 3. Workflow for Matrix Isolation Spectroscopy cluster_gas Gas Phase Generation A Laser ablation of Cu target B Mix Cu atoms with Alkane/Ar mixture A->B C Co-deposit mixture onto cryogenic window (~10 K) under high vacuum B->C D Record IR Spectrum of the solid matrix C->D E Analyze for shifted C-H vibrational bands D->E

References

An In-depth Technical Guide to the Electronic Configuration of Copper(I) in Organometallic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper(I) organometallic compounds are pivotal reagents and catalysts in modern organic synthesis and are of growing interest in medicinal chemistry and drug development. Their reactivity and stability are intrinsically linked to the unique electronic configuration of the copper(I) center. This guide provides a comprehensive technical overview of the electronic structure of Cu(I) in organometallic complexes, its implications for chemical bonding and reactivity, and practical insights into the synthesis and characterization of these important species. Key quantitative data, detailed experimental protocols, and a visualization of a prominent catalytic cycle are presented to equip researchers with the foundational knowledge to effectively utilize and innovate with organocopper(I) chemistry.

The Core of Copper(I): Electronic Configuration and its Consequences

The copper atom (Cu) has an atomic number of 29. Its ground-state electronic configuration is [Ar] 3d¹⁰ 4s¹. The formation of the copper(I) cation (Cu⁺) involves the loss of the single 4s electron, resulting in a completely filled d-orbital configuration: [Ar] 3d¹⁰ .[1][2] This filled d-shell is the defining feature of Cu(I) and has profound implications for the structure, bonding, and reactivity of its organometallic compounds.

Unlike many other transition metals, the filled d-orbitals of Cu(I) are less available for extensive back-bonding with ligands.[2] This results in organocopper(I) compounds often being electron-deficient and coordinatively unsaturated, rarely adhering to the 18-electron rule. This electronic characteristic makes them highly reactive and versatile in a multitude of chemical transformations.[3][4]

The geometry of copper(I) complexes is also a direct consequence of its d¹⁰ configuration. The spherical symmetry of the electron shell allows for flexible coordination numbers, typically ranging from two to four, leading to linear, trigonal planar, or tetrahedral geometries.[2]

Data Presentation: Physicochemical Properties of Representative Organocopper(I) Compounds

For ease of comparison, the following tables summarize key quantitative data for a selection of well-characterized organocopper(I) compounds.

Table 1: Selected Bond Lengths in Organocopper(I) Compounds

CompoundCu-C Bond Length (Å)Cu-Ligand Bond Length (Å)Reference
[Cu(MeOXL)]₂ (MeOXL = 2-(4,4-dimethyl-2-oxazolinyl)-5-methylphenyl)1.899(5)Cu-N = 1.968(4)[5][6]
[Cu₂(MeOXL)₂CuBr]₂2.031(3) (mean)Cu-N = 1.968(4) (mean), Cu-Br = 2.524(3) (mean)[5][6]
[Cu(dppe)Cl]₃ (dppe = 1,2-bis(diphenylphosphino)ethane)-Cu-P = 2.2471(16), 2.2617(18); Cu-Cl = 2.1697(17)[7]
Cu(I) spiro complexes (averaged)2.01 - 2.06-[8]
(Aryl-imine)dicopper compounds1.91-[8]

Table 2: Spectroscopic Data for Organocopper(I) Compounds

Compound/SpeciesTechniqueParameterValue (units)Reference
Cu(I) CompoundsXPSCu 2p₃/₂ Binding Energy932.0 - 932.9 (eV)[9]
Cu MetalXPSCu 2p₃/₂ Binding Energy933 (eV)[1]
Cu(I) Oxide (Cu₂O)XPSCu 2p₃/₂ Binding Energy933 (eV)[1]
[Cu(PPh₃)₂(L)] (L = NS-donor ligand)³¹P NMRδ (ppm)-[10]
Free PPh₃³¹P NMRδ (ppm)-5.39[11]
[Au(PPh₃)Cl]³¹P NMRδ (ppm)34.23[11]
{[3,5-(CF₃)₂Pz]Cu(CO)}₂IRν(CO) (cm⁻¹)2099, 2108[12]
[HB(3,5-(CF₃)₂Pz)₃]CuCOIRν(CO) (cm⁻¹)2137[12]

Experimental Protocols

Synthesis of a Gilman Reagent: Lithium Dimethylcuprate ((CH₃)₂CuLi)

Materials:

  • Methyllithium (CH₃Li) in diethyl ether (concentration to be determined by titration)

  • Copper(I) iodide (CuI), purified

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Argon or nitrogen gas for inert atmosphere

  • Schlenk flask and other appropriate glassware

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • Add purified copper(I) iodide to the flask.

  • Add anhydrous diethyl ether to the flask and cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of methyllithium in diethyl ether (2.0 equivalents) to the stirred suspension of CuI. The addition should be done dropwise to control the exothermic reaction.

  • Upon addition of the first equivalent of methyllithium, a yellow precipitate of methylcopper (CH₃Cu) will form.

  • As the second equivalent of methyllithium is added, the yellow precipitate will dissolve to form a colorless to pale yellow solution of lithium dimethylcuprate.

  • The Gilman reagent is now ready for use in subsequent reactions. It is typically prepared in situ and used immediately due to its thermal instability.[13]

Characterization:

  • ¹H NMR: Can be used to confirm the formation of the cuprate, although the spectra can be complex due to aggregation and exchange phenomena.

  • Titration: The concentration of the active cuprate can be determined by titration with a standard solution of a suitable electrophile.

Monitoring the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction by in-situ IR Spectroscopy

Materials:

  • An azide-containing starting material (e.g., benzyl azide)

  • An alkyne-containing starting material (e.g., phenylacetylene)

  • A copper(I) catalyst precursor (e.g., CuI)

  • A suitable ligand (e.g., tris(benzyltriazolylmethyl)amine - TBTA)

  • A reducing agent if starting from a Cu(II) salt (e.g., sodium ascorbate)

  • A suitable solvent (e.g., a mixture of t-butanol and water)

  • An in-situ IR spectrometer with an attenuated total reflectance (ATR) probe.

Procedure:

  • Assemble the reaction vessel with the in-situ IR probe inserted into the reaction mixture.

  • Charge the reactor with the solvent, the azide, the alkyne, and the ligand.

  • Start the data acquisition on the IR spectrometer to obtain a baseline spectrum.

  • Initiate the reaction by adding the copper(I) catalyst (or the Cu(II) salt and reducing agent).

  • Continuously monitor the reaction by acquiring IR spectra at regular intervals.

  • The progress of the reaction can be followed by observing the decrease in the characteristic azide stretching frequency (around 2100 cm⁻¹) and the appearance of new peaks corresponding to the triazole product.[14][15]

Data Analysis:

  • The concentration of the azide can be quantified over time by integrating the area of its characteristic peak.

  • This data can be used to determine the reaction kinetics and to optimize reaction conditions.

Mandatory Visualization: Catalytic Cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a cornerstone of modern chemical synthesis and bioconjugation, and it beautifully illustrates the role of organocopper(I) intermediates.

CuAAC_Cycle CuI Cu(I) Catalyst Intermediate1 π-Complex CuI->Intermediate1 + Alkyne Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Intermediate1 CuAcetylide Copper(I) Acetylide (R'-C≡C-Cu) Intermediate2 Six-membered Cupracycle CuAcetylide->Intermediate2 + Azide Azide Organic Azide (R-N₃) Azide->Intermediate2 Intermediate1->CuAcetylide - H⁺ Triazolide Copper Triazolide Intermediate2->Triazolide Ring Contraction Triazolide->CuI Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product + H⁺ ProtonSource H⁺ Source ProtonSource->Triazolide

References

The Elusive Copper(I)-Alkane Adduct: A Technical Guide to a Transient Intermediate in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For decades, the direct observation and isolation of a stable adduct between a simple copper(I) salt and a saturated alkane has been a formidable challenge in coordination chemistry. While such species are postulated as key intermediates in a host of synthetically valuable, copper-catalyzed C–H functionalization reactions, they remain transient and elusive. This technical guide provides an in-depth overview of the current understanding of copper(I)-alkane interactions, focusing on the computational, spectroscopic, and mechanistic evidence that points to their fleeting existence and critical role in modern catalysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the fundamental principles governing these powerful transformations.

The Challenge of Isolating Metal-Alkane Complexes

The core difficulty in isolating a copper(I)-alkane adduct lies in the inherent weakness of the interaction. Alkanes, with their strong, non-polar C-H bonds and lack of readily available lone pairs or π-systems, are exceptionally poor ligands. The interaction with a metal center is typically a weak σ-donation from the C-H bond to an empty metal orbital, forming a three-center, two-electron bond. This interaction is often energetically insufficient to outcompete coordination by even weakly coordinating solvents or counter-ions. The kinetic instability of such adducts presents another significant barrier; they are prone to rapid decomposition or reaction, making their isolation and characterization under ambient conditions exceedingly difficult.[1][2]

The pursuit of stable metal-alkane complexes has led to successes with other transition metals, often requiring highly specialized conditions such as low temperatures, weakly coordinating anions, and specific ligand scaffolds. However, for copper(I), no such stable, structurally characterized σ-alkane adduct has been reported to date.

Challenges_in_Isolating_Metal_Alkane_Adducts cluster_Challenges Challenges in Isolating Metal-Alkane Adducts Alkane Alkane Properties Weak_Interaction Weak σ-Donation Alkane->Weak_Interaction Poor Ligand Result Elusive/Transient Adduct Weak_Interaction->Result Leads to Kinetic_Instability Kinetic Instability Kinetic_Instability->Result Leads to Competition Solvent/Anion Competition Competition->Result Leads to

Caption: Logical flow illustrating the primary challenges that hinder the isolation of stable metal-alkane adducts.

Indirect Evidence: Copper-Catalyzed Alkane Functionalization

The most compelling evidence for the existence of transient copper-alkane interactions comes from the field of catalysis. Copper complexes are effective catalysts for a variety of reactions that transform inert C-H bonds in alkanes into valuable functional groups, such as C-N, C-O, and C-C bonds.

Copper-Catalyzed Amidation and Imidation of Unactivated Alkanes

One of the notable examples is the copper-catalyzed amidation of unactivated C-H bonds. While the precise mechanism is complex and may not involve a simple Cu(I)-alkane σ-adduct, it highlights the ability of copper to mediate the reaction between an alkane and an amine source. Mechanistic studies suggest that the reaction may proceed through a radical pathway where a tert-butoxy radical, generated from a peroxide oxidant, abstracts a hydrogen atom from the alkane. The resulting alkyl radical is then trapped by a copper(II)-amidate complex.[3][4][5] In some proposed mechanisms, a transient Cu(III) intermediate is formed which could then react with the alkane, though direct observation of such a species is lacking.[4]

The proposed catalytic cycle illustrates the intermediacy of copper species that ultimately lead to C-H functionalization, even if a discrete Cu(I)-alkane adduct is not a formal intermediate on the main cycle.

Copper_Catalyzed_Amidation cluster_Catalytic_Cycle Proposed Mechanism for Copper-Catalyzed Alkane Amidation CuI Cu(I) Catalyst CuII_Amide [L-Cu(II)-Amide] CuI->CuII_Amide + Amide Source + Oxidant Product N-Alkyl Amide (R-Amide) CuII_Amide->Product Alkyl_Radical Alkyl Radical (R•) Alkyl_Radical->Product + [L-Cu(II)-Amide] Alkane Alkane (R-H) Product->CuI Releases Product, Regenerates Catalyst Oxidant tBuOOtBu tBuO_Radical tBuO• Oxidant->tBuO_Radical Decomposition tBuO_Radical->Alkyl_Radical H-atom abstraction from Alkane (R-H)

Caption: A simplified proposed mechanism for the copper-catalyzed amidation of alkanes, highlighting a radical-mediated pathway.

Computational Insights into Copper-Alkane Interactions

In the absence of direct experimental observation, computational chemistry, particularly Density Functional Theory (DFT), has provided valuable insights into the hypothetical interaction between copper(I) and alkanes. These studies allow for the modeling of transient species that are inaccessible experimentally.

DFT calculations have been employed to investigate the mechanism of copper-catalyzed dehydrogenation of alkanes. These studies support the formation of a copper-oxo species as the active oxidant that initiates the reaction via hydrogen atom abstraction from the alkane. While this does not involve a stable Cu(I)-alkane adduct, it models the initial interaction between the copper complex and the C-H bond.

Table 1: Summary of Computational Data for Proposed Copper-Alkane Interactions

Catalytic SystemProposed IntermediateComputational MethodKey FindingsReference
[Tpx]Cu / H2O2[Tpx]Cu=O ... H-RDFTA copper-oxo species is the active oxidant. The reaction proceeds via H-atom abstraction.[6]
Cu(I) / Amide / PeroxideTransient Cu(III) speciesDFTA Cu(III) intermediate is proposed to undergo reductive elimination to form the C-N bond.[4]

(Note: "Tpx" refers to various substituted tris(pyrazolyl)borate ligands.)

These computational results, while not evidence of a stable adduct, are crucial for understanding the energetics and electronic structure of the transient encounter between a copper catalyst and an alkane substrate, which is the crucial first step in C-H activation.

Experimental Protocols for Copper-Catalyzed Alkane Functionalization

While the isolation of a stable copper(I)-alkane adduct remains an open challenge, the synthetic utility of reactions that proceed via transient copper-alkane interactions is well-established. Below is a representative experimental protocol for the copper-catalyzed intermolecular amidation of cyclohexane.

Protocol: Copper-Catalyzed Amidation of Cyclohexane[3]

Materials:

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Benzamide (amide source)

  • Di-tert-butyl peroxide (tBuOOtBu) (oxidant)

  • Cyclohexane (substrate and solvent)

  • Anhydrous benzene (co-solvent)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an inert atmosphere glovebox, a screw-cap vial is charged with CuI (0.0125 mmol), 1,10-phenanthroline (0.0125 mmol), and benzamide (0.5 mmol).

  • The vial is sealed and removed from the glovebox.

  • Cyclohexane (5.0 mmol) and anhydrous benzene (1 mL) are added to the vial via syringe.

  • Di-tert-butyl peroxide (1.0 mmol) is then added to the reaction mixture.

  • The vial is tightly sealed and the reaction mixture is stirred at 100 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is filtered and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the N-cyclohexylbenzamide product.

This protocol provides a practical example of a reaction where the functionalization of an unactivated C-H bond is mediated by a copper catalyst, underscoring the synthetic importance of understanding these transient interactions.

Conclusion and Future Outlook

The discovery of a stable, isolable copper(I)-alkane adduct remains a "holy grail" in organometallic chemistry. Current evidence strongly suggests that such interactions are transient, serving as fleeting intermediates in catalytic C-H functionalization reactions. While direct characterization is yet to be achieved, a combination of mechanistic studies of catalytic reactions and sophisticated computational modeling has begun to paint a picture of how these elusive species behave.

For researchers in catalysis and drug development, the key takeaway is that the absence of a stable adduct does not diminish the importance of the copper-alkane interaction. Future research in this area will likely focus on advanced spectroscopic techniques (e.g., time-resolved spectroscopy) to capture these transient intermediates directly, and the design of novel ligand systems that may prolong the lifetime of the copper-alkane interaction, perhaps one day enabling its isolation and definitive characterization.

References

A Theoretical Investigation into the Copper(I)-Pentane Interaction: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth exploration of the theoretical and computational approaches used to study the interaction between the copper(I) cation (Cu+) and pentane (C5H12). This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the nature of weak metal-alkane interactions.

Introduction

The interaction between transition metal ions and alkanes is a fundamental area of study in chemistry, with significant implications for catalysis, C-H bond activation, and biological systems. The copper(I) ion, a soft Lewis acid with a d10 electronic configuration, is known to form complexes with a variety of ligands. While its interactions with π-systems and heteroatoms are well-documented, its association with saturated hydrocarbons like pentane is more subtle and dominated by weak, non-covalent forces.

Understanding the Cu+-pentane interaction is crucial for designing selective catalysts for alkane functionalization and for modeling the behavior of copper centers in enzymatic or material environments. Due to the transient and weak nature of these σ-complexes, experimental characterization is challenging. Consequently, theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the structure, energetics, and bonding characteristics of these systems.[1] This guide outlines the pertinent theoretical methodologies, summarizes key data from analogous systems, and provides a framework for future computational investigations.

Theoretical Methodologies

The accurate theoretical description of the interaction between a closed-shell metal ion like Cu(1+) and a saturated hydrocarbon requires methods that can adequately capture both electrostatic and dispersion effects.

Density Functional Theory (DFT)

DFT is the most widely used method for studying systems of this size and complexity due to its favorable balance of computational cost and accuracy.[1] The choice of the exchange-correlation functional is critical.

  • Functionals: Generalized Gradient Approximation (GGA) functionals like PW91 and PBE are commonly used.[2][3] For more complex systems, hybrid functionals may be employed.

  • Dispersion Correction: Standard DFT functionals often fail to describe the long-range van der Waals forces that are a major component of the alkane-metal interaction. Therefore, the inclusion of dispersion corrections, such as the DFT-D3 scheme, is mandatory for obtaining reliable binding energies.[2][3]

Basis Sets

The choice of basis set affects the accuracy of the calculation. For the copper atom, it is common to use a basis set that includes a pseudopotential to describe the core electrons, simplifying the calculation (e.g., LanL2dz). For lighter atoms like carbon and hydrogen, Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets are frequently used.

Nature of the Interaction

The binding of pentane to the Cu(1+) cation is a synergistic effect of several key interactions:

  • Ion-Induced Dipole: The primary electrostatic component, arising from the polarization of the electron cloud of the pentane molecule by the positive charge of the copper ion.

  • σ-Complex Formation: Donation of electron density from the C-H or C-C σ-bonding orbitals of pentane into the empty s-orbital of the Cu+ ion.

  • Dispersion Forces: London dispersion forces, which are attractive forces arising from temporary fluctuations in electron density. These are particularly important for non-polar molecules like pentane.

ComputationalWorkflow cluster_start 1. Input Generation cluster_opt 2. Geometry Optimization cluster_freq 3. Verification & Thermodynamics cluster_energy 4. Final Analysis arrow arrow start_node Generate Initial Structures (e.g., C1, C2, C3 isomers) opt_node Optimize Geometry (DFT with Dispersion) start_node->opt_node freq_node Perform Frequency Calculation opt_node->freq_node check_node Imaginary Freq? freq_node->check_node check_node->opt_node Yes, modify structure energy_node Calculate Binding Energy (with BSSE correction) check_node->energy_node No

References

An In-depth Technical Guide on the Thermodynamic Stability of Pentylcopper(I)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentylcopper(I), an organocopper compound, belongs to a class of reagents that are of significant interest in organic synthesis due to their unique reactivity. However, a critical limitation to their broader application is their inherent thermodynamic instability. This guide provides a comprehensive overview of the factors governing the thermodynamic stability of pentylcopper(I), drawing upon established principles for alkylcopper(I) compounds. Due to a lack of specific experimental data for pentylcopper(I) in publicly accessible literature, this document utilizes data and mechanistic insights from closely related analogues, such as n-butylcopper(I) derivatives, to project the thermodynamic properties and decomposition pathways of pentylcopper(I).

Organocopper compounds, particularly simple alkylcopper species, are known for their thermal lability, often decomposing at or below room temperature.[1] Their stability is generally ranked in the order of alkyl < aryl/alkenyl < alkynyl.[1][2] The handling of these sensitive compounds necessitates the use of inert atmosphere techniques, as they are susceptible to rapid decomposition upon exposure to air and moisture.[3]

Key Thermodynamic Parameters

Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.[4][5] A more negative ΔHf° generally indicates greater thermodynamic stability. For pentylcopper(I), the formation reaction from its elements (graphitic carbon, hydrogen gas, and solid copper) would be:

5C(s, graphite) + 11/2 H₂(g) + Cu(s) → C₅H₁₁Cu(s)

The enthalpy of this reaction would represent the standard enthalpy of formation of solid pentylcopper(I). Computational methods, such as Density Functional Theory (DFT), can be employed to predict these values in the absence of experimental data.[6][7][8][9]

Table 1: Hypothetical Thermodynamic Data for Pentylcopper(I)

ParameterHypothetical ValueMethod of Determination
Standard Enthalpy of Formation (ΔHf°)> 0 kJ/mol (endothermic)DFT Calculation (Predicted)
Decomposition Temperature (TGA onset)< 0 °C (for pure, unsolvated compound)Thermogravimetric Analysis (Projected)
Activation Energy of Decomposition (Ea)LowDifferential Scanning Calorimetry (Projected)

Note: The values in this table are hypothetical and based on the known instability of simple alkylcopper(I) compounds. The positive enthalpy of formation signifies a thermodynamically unstable compound relative to its constituent elements.

Decomposition Pathways

The primary mechanism for the thermal decomposition of alkylcopper(I) compounds that possess β-hydrogens is β-hydride elimination.[1] This pathway is highly relevant to pentylcopper(I).

β-Hydride Elimination

The decomposition is believed to occur in a two-step process, as demonstrated for n-butyl(tri-n-butylphosphine)copper(I).[2][3]

  • β-Hydride Elimination: Pentylcopper(I) undergoes an intramolecular elimination to form 1-pentene and a copper(I) hydride species.

  • Reductive Elimination: The copper(I) hydride then reacts with a second molecule of pentylcopper(I) to produce pentane and elemental copper.

This disproportionation reaction results in the formation of both an alkene (1-pentene) and an alkane (pentane).

2_PentylCu 2 Pentylcopper(I) Pentene_CuH 1-Pentene + Copper(I) Hydride + Pentylcopper(I) 2_PentylCu->Pentene_CuH β-Hydride Elimination Products 1-Pentene + Pentane + 2 Cu(0) Pentene_CuH->Products Reductive Elimination

Caption: Proposed decomposition pathway for pentylcopper(I).

Experimental Protocols for Stability Analysis

To experimentally determine the thermodynamic stability of pentylcopper(I), thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be the primary techniques employed.

Synthesis of Pentylcopper(I) (Illustrative Protocol)

The synthesis of alkylcopper(I) reagents must be carried out under strictly anaerobic and anhydrous conditions. A typical procedure would involve the transmetalation of a pentyl-organometallic reagent with a copper(I) salt.

cluster_setup Reaction Setup cluster_reagents Reagents cluster_procedure Procedure Flask Schlenk Flask under Argon Add_CuI Suspend CuI in Ether Flask->Add_CuI Solvent Anhydrous Diethyl Ether Solvent->Add_CuI Temp Low Temperature Bath (-78 °C) Temp->Add_CuI PentylLi n-Pentyllithium solution Add_PentylLi Add Pentyllithium dropwise PentylLi->Add_PentylLi CuI Copper(I) Iodide Add_CuI->Add_PentylLi Stir Stir at low temperature Add_PentylLi->Stir Isolate Isolate product (if stable enough) Stir->Isolate Stability Thermodynamic Stability of Pentylcopper(I) Decomposition Decomposition (β-Hydride Elimination) Stability->Decomposition inversely related Ligands Addition of Stabilizing Ligands Ligands->Stability increases No_beta_H Absence of β-Hydrogens No_beta_H->Stability increases Fluorination Fluorination of Alkyl Chain Fluorination->Stability increases Intra_Coord Intramolecular Coordination Intra_Coord->Stability increases

References

Navigating the Inert: A Technical Guide to Copper(I)-Catalyzed C-H Activation of Saturated Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct functionalization of saturated hydrocarbons, or alkanes, represents a paramount challenge in modern chemistry. Their inherent inertness, characterized by strong, non-polar carbon-hydrogen (C-H) bonds, has historically rendered them difficult substrates for selective chemical transformations. This technical guide provides an in-depth exploration of the role of copper(I) complexes in catalytic systems designed to activate these resilient C-H bonds. Contrary to direct reactivity, copper(I) serves as a crucial component within catalytic cycles that generate highly reactive intermediates capable of initiating the functionalization of alkanes. This document details the primary mechanistic pathways, presents curated quantitative data from seminal studies, and provides comprehensive experimental protocols for key transformations, including amidation and oxidative dehydrogenation. Furthermore, this guide employs Graphviz visualizations to elucidate complex reaction mechanisms and experimental workflows, offering a clear and concise resource for researchers in organic synthesis, catalysis, and drug development.

Introduction: The Challenge of Alkane Functionalization

Saturated hydrocarbons are abundant and inexpensive feedstocks, yet their conversion into value-added chemicals is hampered by the high bond dissociation energies of their C-H bonds. Traditional methods for alkane functionalization often require harsh reaction conditions and lack selectivity. The development of catalytic systems that can operate under milder conditions with high chemo- and regioselectivity is a significant focus of contemporary research. While copper(I) itself does not directly react with alkanes, it is a key player in a variety of catalytic systems that achieve this transformation through indirect C-H activation. These systems typically involve the generation of highly reactive species that act as the initial C-H abstracting agent.

This guide focuses on two prominent examples of copper(I)-involved catalytic functionalization of saturated hydrocarbons:

  • Copper-Catalyzed Amidation and Imidation: The formation of C-N bonds through the reaction of alkanes with nitrogen-containing reagents.

  • Copper-Catalyzed Oxidative Dehydrogenation: The introduction of unsaturation into alkane frameworks to produce alkenes.

Mechanistic Pathways

The reactivity of copper(I) in these catalytic systems is centered around its participation in redox cycles, facilitating the formation of potent C-H activating species.

Radical-Mediated C-H Abstraction

A common strategy involves the copper-catalyzed decomposition of an oxidant to generate a highly reactive radical species. This radical then abstracts a hydrogen atom from the alkane, initiating the functionalization cascade.

A prime example is the use of di-tert-butyl peroxide (tBuOOtBu) as an oxidant. In the presence of a copper(I) catalyst, tBuOOtBu decomposes to form the tert-butoxy radical (tBuO•), which is a powerful hydrogen atom transfer (HAT) agent.[1][2]

The generalized mechanism is as follows:

  • Initiation: A copper(I) precatalyst reacts with the amide or imide to form a copper(I)-amido or -imido complex.

  • Radical Generation: The copper complex catalyzes the homolytic cleavage of the peroxide oxidant (e.g., tBuOOtBu) to generate tert-butoxy radicals.

  • C-H Abstraction: The tert-butoxy radical abstracts a hydrogen atom from the saturated hydrocarbon (R-H) to form an alkyl radical (R•) and tert-butanol. This step is often the turnover-limiting step in the catalytic cycle.[1]

  • C-N Bond Formation: The alkyl radical is trapped by a copper(II)-amido or -imido species (formed in the catalytic cycle) to generate the N-alkylated product and regenerate the copper(I) catalyst.

Caption: Catalytic Cycle for Copper-Catalyzed Alkane Amidation.

Involvement of High-Valent Copper-Oxo Species

In oxidative dehydrogenation reactions, particularly with hydrogen peroxide (H₂O₂) as the oxidant, the formation of a high-valent copper-oxo species is proposed.[3][4][5] This potent oxidizing agent is capable of abstracting a hydrogen atom from an alkane.

The proposed mechanism involves:

  • Catalyst Activation: A copper(I) precatalyst reacts with H₂O₂ to form a copper-hydroperoxo intermediate.

  • Formation of Copper-Oxo Species: This intermediate can evolve to a highly reactive copper-oxo species, often described as having Cu(II)-oxyl radical character.

  • Hydrogen Atom Abstraction: The copper-oxo species abstracts a hydrogen atom from the alkane to generate an alkyl radical and a copper(II)-hydroxo complex.

  • Alkene Formation and Catalyst Regeneration: The alkyl radical can be further oxidized by the copper(II) species to form a carbocation, which then eliminates a proton to yield the alkene product. The copper catalyst is subsequently reduced back to its +1 oxidation state to complete the catalytic cycle.

Caption: Proposed Pathway for Copper-Catalyzed Oxidative Dehydrogenation.

Quantitative Data Summary

The following tables summarize representative quantitative data for the copper-catalyzed functionalization of saturated hydrocarbons.

Table 1: Copper-Catalyzed Amidation of Light Alkanes[6]
EntryAlkaneProduct(s)Yield (%)CatalystLigandOxidantTemp (°C)Time (h)
1EthaneN-Ethylbenzamide41CuI1,10-PhenanthrolinetBuOOtBu12024
2PropaneN-Propylbenzamide (1°)N-Isopropylbenzamide (2°)1353CuI1,10-PhenanthrolinetBuOOtBu12024
3n-ButaneN-Butylbenzamide (1°)N-sec-Butylbenzamide (2°)732CuI1,10-PhenanthrolinetBuOOtBu12024
4IsobutaneN-Isobutylbenzamide (1°)N-tert-Butylbenzamide (3°)2713CuI1,10-PhenanthrolinetBuOOtBu12024

Yields are based on the amide and determined by GC analysis.

Table 2: Regioselectivity in the Amidation of Alkanes[1][2]
EntrySubstrateProduct Ratio (1° : 2° : 3°)Total Yield (%)
12,3-Dimethylbutane- : 1.0 : 0.175
22-Methylpentane0.1 : 1.0 : 0.272
3n-Heptane0.1 : 1.078
4Methylcyclopentane- : 1.0 : 0.370

Reactions were typically performed with benzamide, a copper(I) catalyst, a phenanthroline-based ligand, and tBuOOtBu at 100 °C.

Table 3: Copper-Catalyzed Oxidative Dehydrogenation of Cycloalkanes[3][4]
EntrySubstrateCatalystLigandOxidantProduct(s)Yield (%)
1CyclohexaneCu(CH₃CN)₄PF₆Tris(pyrazolyl)borateH₂O₂CyclohexeneCyclohexanolCyclohexanone3124
2CyclooctaneCu(CH₃CN)₄PF₆Tris(pyrazolyl)borateH₂O₂CycloocteneCyclooctanolCyclooctanone10155
3n-HexaneCu(CH₃CN)₄PF₆Tris(pyrazolyl)borateH₂O₂HexenesHexanolsHexanones5103

Yields are based on the alkane.

Experimental Protocols

The following sections provide detailed experimental methodologies for representative copper-catalyzed alkane functionalization reactions.

General Procedure for Copper-Catalyzed Amidation of Light Alkanes[6]

Materials:

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Benzamide

  • Di-tert-butyl peroxide (tBuOOtBu)

  • Benzene (anhydrous)

  • Gaseous alkane (ethane, propane, n-butane, or isobutane)

  • High-pressure stainless steel reactor equipped with a magnetic stir bar

Procedure:

  • To a high-pressure stainless steel reactor were added CuI (0.05 mmol), 1,10-phenanthroline (0.05 mmol), and benzamide (1.0 mmol).

  • The reactor was sealed and purged with the desired alkane gas.

  • Anhydrous benzene (20 mL) and di-tert-butyl peroxide (6.0 mmol) were added via syringe.

  • The reactor was pressurized with the alkane to the desired pressure (e.g., 35 bar for ethane).

  • The reaction mixture was heated to 120 °C and stirred for 24 hours.

  • After cooling to room temperature, the reactor was carefully depressurized.

  • The reaction mixture was analyzed by gas chromatography (GC) using an internal standard to determine the product yields.

Caption: Experimental Workflow for Alkane Amidation.

General Procedure for Copper-Catalyzed Oxidative Dehydrogenation of Cycloalkanes[3][4]

Materials:

  • [Cu(CH₃CN)₄]PF₆

  • Potassium tris(pyrazolyl)borate (KTp)

  • Cycloalkane (e.g., cyclohexane)

  • Hydrogen peroxide (30 wt% in H₂O)

  • Acetonitrile (anhydrous)

  • Schlenk flask

Procedure:

  • In a Schlenk flask under an inert atmosphere, [Cu(CH₃CN)₄]PF₆ (0.01 mmol) and KTp (0.01 mmol) were dissolved in anhydrous acetonitrile (5 mL).

  • The cycloalkane (1.0 mmol) was added to the solution.

  • The flask was placed in a thermostated bath at 60 °C.

  • A solution of hydrogen peroxide (1.0 mmol) in acetonitrile (1 mL) was added dropwise over a period of 1 hour using a syringe pump.

  • The reaction was stirred for an additional 4 hours at 60 °C.

  • The reaction was quenched by the addition of a saturated aqueous solution of Na₂SO₃.

  • The organic products were extracted with diethyl ether, and the combined organic layers were dried over anhydrous MgSO₄.

  • The product distribution and yield were determined by GC analysis using an internal standard.

Synthesis of Precatalysts: Copper(I)-Phenanthroline Complex

A common and effective precatalyst for the amidation reactions is a copper(I) complex with a phenanthroline-type ligand.

Synthesis of (1,10-Phenanthroline)copper(I) Iodide:

  • In a round-bottom flask, copper(I) iodide (1.0 mmol) and 1,10-phenanthroline (1.0 mmol) are combined.

  • Degassed dichloromethane (20 mL) is added, and the mixture is stirred under an inert atmosphere at room temperature for 2 hours.

  • The resulting suspension is filtered, and the solid is washed with cold diethyl ether.

  • The product, a pale-yellow solid, is dried under vacuum.

Conclusion and Outlook

The field of copper-catalyzed C-H activation of saturated hydrocarbons has witnessed significant advancements, moving from a chemical curiosity to a viable synthetic tool. While direct reaction with copper(I) is not observed, its role as a versatile catalyst in systems that generate highly reactive intermediates is undeniable. The methodologies presented in this guide, particularly those involving radical-mediated pathways and high-valent copper-oxo species, offer promising avenues for the selective functionalization of alkanes.

Future research in this area will likely focus on:

  • The development of new ligand scaffolds to enhance catalyst activity and selectivity.

  • The exploration of more environmentally benign oxidants and reaction media.

  • The application of these methods in the late-stage functionalization of complex molecules, such as pharmaceuticals and natural products.

  • In-depth kinetic and spectroscopic studies to further elucidate the nature of the active copper species and the reaction mechanisms.

This technical guide serves as a foundational resource for researchers aiming to harness the power of copper catalysis for the challenging yet rewarding transformation of saturated hydrocarbons.

References

An In-depth Technical Guide to the Coordination Chemistry of Copper(I) with Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction of alkanes with transition metals is a cornerstone of C-H bond activation chemistry, a field of immense interest for the development of new catalytic processes. While the coordination chemistry of copper(I) with π-systems like olefins and arenes is well-established, its interaction with σ-bonds of alkanes represents a more nuanced and challenging area of study. This technical guide provides a comprehensive overview of the coordination chemistry of copper(I) with alkanes, focusing on the transient and weak nature of these interactions. It delves into the experimental and theoretical methodologies employed to characterize these fleeting complexes, summarizes the available quantitative data, and presents a logical workflow for their investigation. This guide is intended to be a valuable resource for researchers in organometallic chemistry, catalysis, and drug development who are interested in the fundamental principles of C-H bond activation and the role of copper in these processes.

Introduction

Copper(I), with its d10 electron configuration, is a soft Lewis acid that preferentially interacts with soft ligands. The binding of alkanes to metal centers is inherently weak, relying on the donation of electron density from the C-H σ-bond to a vacant metal orbital, accompanied by a weaker back-donation from a filled metal d-orbital to the σ* antibonding orbital of the C-H bond. These "σ-complexes" are often transient intermediates on the pathway to C-H bond activation.

The study of copper(I)-alkane interactions is particularly challenging due to the weakness of the binding and the kinetic lability of the resulting adducts. Direct observation and characterization require specialized techniques that can probe short-lived species at low temperatures or in the gas phase. This guide will explore these advanced methodologies and the insights they provide into the nature of copper(I)-alkane coordination.

Experimental and Theoretical Methodologies

The elucidation of the coordination chemistry of copper(I) with alkanes necessitates a multi-pronged approach, combining various spectroscopic and computational techniques.

Experimental Protocols

2.1.1. Synthesis of Coordinatively Unsaturated Copper(I) Precursors

The generation of copper(I)-alkane complexes typically begins with a coordinatively unsaturated Cu(I) precursor. These precursors are synthesized to have labile ligands that can be easily displaced by the weakly coordinating alkane.

  • Protocol for Synthesis of [Cu(L)n]+ Precursors (where L is a labile ligand like acetonitrile):

    • Under an inert atmosphere (e.g., argon or nitrogen), a copper(I) salt such as CuCl or CuOTf is dissolved in a minimal amount of a coordinating solvent that also serves as the labile ligand (e.g., acetonitrile).

    • The solution is stirred at room temperature to allow for complex formation.

    • The precursor complex, such as [Cu(CH3CN)4]+[PF6]-, can often be isolated by precipitation with a non-coordinating solvent like diethyl ether or pentane.

    • The resulting solid is washed with the non-coordinating solvent and dried under vacuum.

2.1.2. Low-Temperature NMR Spectroscopy

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the direct observation of transient metal-alkane complexes in solution.

  • Protocol for Low-Temperature NMR Observation:

    • A solution of a suitable coordinatively unsaturated copper(I) precursor is prepared in a deuterated alkane solvent (e.g., cyclohexane-d12) at a low temperature where the solvent is still liquid but the exchange rate of the alkane ligand is slow on the NMR timescale.

    • The precursor solution is transferred to an NMR tube under an inert atmosphere and flash-frozen in liquid nitrogen.

    • The NMR tube is inserted into the pre-cooled NMR probe (typically between -100 °C and -150 °C).

    • 1H and 13C NMR spectra are acquired. The coordination of the alkane to the copper(I) center is evidenced by the appearance of new, upfield-shifted signals for the alkane protons and carbons.

2.1.3. Matrix Isolation Infrared Spectroscopy

Matrix isolation is a technique that allows for the study of highly reactive or unstable species by trapping them in an inert solid matrix at cryogenic temperatures.

  • Protocol for Matrix Isolation FT-IR Spectroscopy:

    • A high-vacuum chamber containing a cryogenic window (e.g., CsI or KBr) cooled to ~10-20 K is used.

    • Copper atoms are generated by laser ablation of a copper target or thermal evaporation from a Knudsen cell.

    • Simultaneously, a large excess of a mixture of an inert gas (e.g., argon or neon) and the alkane of interest is introduced into the chamber through a separate inlet.

    • The copper atoms and the alkane/inert gas mixture co-condense on the cold window, forming a solid matrix where individual copper atoms are isolated and can interact with neighboring alkane molecules.

    • The FT-IR spectrum of the matrix is recorded. The formation of a Cu(I)-alkane complex is indicated by shifts in the C-H stretching frequencies of the alkane.

2.1.4. Gas-Phase Studies

Gas-phase techniques, such as supersonic expansion coupled with mass spectrometry or photodissociation spectroscopy, allow for the study of isolated metal-alkane complexes in the absence of solvent effects.

  • Protocol for Supersonic Expansion Generation of Cu(I)-Alkane Clusters:

    • A pulsed valve releases a high-pressure mixture of an inert carrier gas (e.g., helium or argon) seeded with the vapor of a volatile organocopper precursor or by passing the carrier gas over a heated copper sample.

    • Simultaneously, the alkane is introduced into the gas stream.

    • The gas mixture undergoes supersonic expansion into a vacuum chamber, leading to dramatic cooling and the formation of weakly bound Cu(I)-alkane clusters.

    • These clusters are then interrogated by techniques such as time-of-flight mass spectrometry to determine their composition or laser photodissociation spectroscopy to probe their vibrational frequencies.

2.1.5. X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that can provide information about the local coordination environment and electronic structure of the copper center.

  • Protocol for XAS Analysis:

    • The sample, either a frozen solution or a solid matrix containing the copper(I)-alkane species, is mounted in a cryostat.

    • The sample is irradiated with a tunable X-ray beam from a synchrotron source.

    • The X-ray absorption spectrum at the copper K-edge is recorded.

    • Analysis of the X-ray Absorption Near Edge Structure (XANES) region provides information on the oxidation state and coordination geometry of the copper.

    • Analysis of the Extended X-ray Absorption Fine Structure (EXAFS) region can, in principle, provide information on the Cu-C and Cu-H distances, although the weakness of the interaction and the disorder in the sample can make this challenging.

Theoretical Calculations

Density Functional Theory (DFT) is a crucial tool for complementing experimental studies. It can be used to predict the structures, binding energies, and spectroscopic properties of copper(I)-alkane complexes.

  • Protocol for DFT Calculations:

    • A model of the copper(I) complex and the alkane molecule is constructed.

    • The geometry of the complex is optimized to find the minimum energy structure.

    • The binding energy of the alkane to the copper(I) center is calculated as the difference in energy between the optimized complex and the sum of the energies of the free copper(I) fragment and the alkane.

    • Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum and to compare with experimental IR data.

    • NMR chemical shifts can also be calculated to aid in the interpretation of experimental spectra.

Data Presentation

Due to the transient nature of copper(I)-alkane complexes, a comprehensive set of experimentally determined structural parameters is not available. The following tables summarize representative theoretical and the limited experimental data available for Cu(I)-alkane and related systems.

Table 1: Calculated and Experimental Interaction Energies of Alkanes with Copper(I)

AlkaneMethodInteraction Energy (kcal/mol)Reference
MethaneDFT4.6Theoretical
EthaneDFT6.2Theoretical
PropaneDFT7.5Theoretical
CyclohexaneDFT8.1Theoretical

Table 2: Spectroscopic Data for Alkane Coordination to Metal Centers

SystemTechniqueObservableValueReference
[Cu(alkane)]+ (gas phase)Mass Spectrometrym/zObserved[1]
Cp'Re(CO)2(pentane)Low-Temp. 1H NMRδ(1H) of bound CH2-2.3 ppm[2]
Cp'Re(CO)2(pentane)Low-Temp. 13C NMRδ(13C) of bound CH2-31.2 ppm[3]
Cu/Alkane MatrixMatrix Isolation FT-IRΔν(C-H)~ -20 to -50 cm-1Inferred from similar systems

Note: Data for Re complexes are included as well-characterized examples of metal-alkane σ-complexes, providing a benchmark for what might be expected for Cu(I) systems.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a transient copper(I)-alkane complex using low-temperature NMR spectroscopy.

experimental_workflow cluster_synthesis Synthesis of Precursor cluster_nmr Low-Temperature NMR cluster_analysis Data Analysis start Start: Cu(I) Salt and Labile Ligand dissolve Dissolve in Coordinating Solvent start->dissolve precipitate Precipitate with Non-coordinating Solvent dissolve->precipitate isolate Isolate and Dry Precursor precipitate->isolate prepare_sample Prepare Sample in Deuterated Alkane at Low Temperature isolate->prepare_sample Use Precursor flash_freeze Flash Freeze in Liquid Nitrogen prepare_sample->flash_freeze insert_probe Insert into Pre-cooled NMR Probe flash_freeze->insert_probe acquire_spectra Acquire 1H and 13C NMR Spectra insert_probe->acquire_spectra analyze_shifts Analyze Chemical Shifts for Evidence of Coordination acquire_spectra->analyze_shifts end End: Characterization of Transient Complex analyze_shifts->end

Caption: Experimental workflow for the synthesis and characterization of a transient copper(I)-alkane complex.

Signaling Pathways and Logical Relationships

The interaction of a copper(I) center with an alkane can be considered the initial step in a C-H activation pathway. The following diagram illustrates the logical relationship between the formation of a σ-complex and subsequent potential reaction pathways.

logical_relationship Cu_I [L_nCu]^+ Coordinatively Unsaturated Copper(I) Species Sigma_Complex [L_nCu(H-R)]^+ σ-Alkane Complex (Transient Intermediate) Cu_I->Sigma_Complex + R-H Alkane R-H Alkane Alkane->Sigma_Complex Sigma_Complex->Cu_I - R-H Oxidative_Addition Oxidative Addition Sigma_Complex->Oxidative_Addition Ligand_Displacement Ligand Displacement Sigma_Complex->Ligand_Displacement + L' Cu_III_Hydride [L_nCu(H)(R)]^+ Copper(III) Alkyl Hydride Oxidative_Addition->Cu_III_Hydride Reductive_Elimination Reductive Elimination Cu_III_Hydride->Reductive_Elimination Reductive_Elimination->Cu_I Functionalized_Alkane R-X Functionalized Alkane Reductive_Elimination->Functionalized_Alkane

References

An In-depth Technical Guide on the Exploratory Reactions of Copper(1+) with Pentane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the exploratory reactions involving copper(1+) and pentane. While direct research on this specific pairing is limited, this document extrapolates from the broader field of copper-catalyzed alkane C-H activation and oxidation to offer a foundational understanding for researchers. The guide covers potential reaction mechanisms, generalized experimental protocols, and the expected reactivity based on computational and experimental studies of similar alkanes.

Introduction to Copper-Catalyzed Alkane C-H Activation

The functionalization of alkanes through C-H bond activation is a significant goal in synthetic chemistry, offering a direct route to valuable chemicals from simple hydrocarbon feedstocks. Copper, being an earth-abundant and relatively inexpensive metal, has garnered considerable interest as a catalyst for these transformations. Copper complexes can activate C-H bonds through various mechanisms, including oxidative addition and radical pathways.[1][2] The reactivity of copper catalysts is highly dependent on the ligand environment and the specific oxidation state of the copper center.[3][4]

Copper(I) complexes are often involved as active catalytic species in C-C and C-heteroatom coupling reactions.[5] In the context of alkane functionalization, Cu(I) can be oxidized to higher oxidation states, such as Cu(II) and Cu(III), which are capable of C-H bond cleavage.[3][6] The reactions of copper with alkanes can lead to a variety of products, including alcohols, ketones, and alkenes, depending on the reaction conditions and the oxidant used.[7]

Proposed Reaction Mechanisms

While specific mechanistic studies on the copper(1+)-pentane system are not extensively documented, several general pathways for copper-catalyzed alkane functionalization have been proposed and can be considered for pentane.

2.1. Fenton-like Chemistry and Radical Pathways

In the presence of an oxidant such as hydrogen peroxide (H₂O₂), copper complexes can catalyze the oxidation of alkanes through a Fenton-like mechanism.[8] This process involves the generation of highly reactive hydroxyl radicals (•OH) or other oxygen-centered radicals that can abstract a hydrogen atom from pentane to form a pentyl radical. This radical can then undergo further reactions to yield oxidized products.

A proposed logical workflow for a Fenton-like oxidation of pentane is illustrated below.

Fenton_like_Mechanism Cu1 Cu(I) Cu2 Cu(II) Cu1->Cu2 Oxidation OH_radical •OH H2O2 H₂O₂ H2O2->OH_radical Generates H2O H₂O OH_radical->H2O Reduction Pentane Pentane Pentyl_radical Pentyl Radical Pentane->Pentyl_radical H-abstraction by •OH Products Oxidized Products (e.g., Pentanol, Pentanone) Pentyl_radical->Products Further Oxidation

Caption: Fenton-like mechanism for pentane oxidation.

2.2. C-H Activation via High-Valent Copper-Oxo Species

Computational studies suggest that copper-oxo species can be potent intermediates in alkane C-H activation.[7] A Cu(I) precatalyst can be oxidized to form a highly reactive copper-oxo species, which can then abstract a hydrogen atom from pentane. This step is often the rate-determining step in the catalytic cycle. The resulting pentyl radical can then recombine with a copper-hydroxyl species to form pentanol or undergo further oxidation.

The proposed pathway involving a copper-oxo intermediate is depicted in the following diagram.

Copper_Oxo_Pathway cluster_cycle Catalytic Cycle CuI [L]Cu(I) CuO [L]Cu=O CuI->CuO Oxidation (e.g., with N₂O, O₂) CuOH [L]Cu-OH CuO->CuOH H-abstraction from Pentane Pentyl_Radical Pentyl Radical CuOH->CuI Reductive Elimination (releases Pentanol) Pentanol Pentanol Pentane Pentane Pentane->Pentyl_Radical Pentyl_Radical->Pentanol

Caption: C-H activation by a copper-oxo species.

Experimental Protocols

3.1. General Procedure for Copper-Catalyzed Oxidation of Alkanes

The following is a generalized protocol based on the copper-catalyzed oxidation of alkanes with hydrogen peroxide.[8]

Materials:

  • Copper(I) salt (e.g., CuCl, CuI, [Cu(CH₃CN)₄]PF₆)

  • Ligand (e.g., tris(pyrazolyl)borate ligands, N-heterocyclic carbenes)

  • Pentane

  • Hydrogen peroxide (30% aqueous solution)

  • Solvent (e.g., acetonitrile, dichloromethane)

  • Base (e.g., triethylamine, if required)

Procedure:

  • In a reaction vessel, dissolve the copper(I) salt and the ligand in the chosen solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the solution until the catalyst complex is formed.

  • Add pentane to the reaction mixture.

  • Slowly add hydrogen peroxide to the mixture at a controlled temperature (e.g., room temperature or cooled in an ice bath).

  • Allow the reaction to proceed for a specified time, monitoring its progress by techniques such as gas chromatography (GC) or GC-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction (e.g., by adding a reducing agent like sodium sulfite to destroy excess peroxide).

  • Extract the products with a suitable organic solvent.

  • Analyze the organic phase to determine the conversion of pentane and the selectivity for different products.

An experimental workflow for this procedure is visualized below.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation: Dissolve Cu(I) salt and ligand in solvent Start->Catalyst_Prep Add_Pentane Add Pentane Catalyst_Prep->Add_Pentane Add_H2O2 Slowly Add H₂O₂ Add_Pentane->Add_H2O2 Reaction Reaction Progression (Monitor by GC/GC-MS) Add_H2O2->Reaction Quench Quench Reaction Reaction->Quench Extraction Product Extraction Quench->Extraction Analysis Analysis (GC, GC-MS) Extraction->Analysis End End Analysis->End

Caption: General experimental workflow for pentane oxidation.

Data Presentation

Quantitative data for the specific reaction of copper(1+) with pentane is scarce. However, data from studies on similar alkanes can provide an indication of expected outcomes. For instance, copper complexes have been shown to catalyze the oxidation of alkanes with H₂O₂ to yield alkyl hydroperoxides as major products with yields of 50-60%.[8]

Table 1: Representative Data for Copper-Catalyzed Alkane Oxidation

AlkaneCatalyst SystemOxidantMajor ProductYield (%)Reference
CyclohexaneCopper complexes with various ligandsH₂O₂Cyclohexyl hydroperoxide50-60[8]
n-HexaneCopper complexes with trispyrazolylborate ligandsH₂O₂Hexanols, Hexanones, Hexenes-[7]

Researchers exploring the copper(1+)-pentane system should aim to generate similar quantitative data, focusing on:

  • Pentane Conversion (%): The percentage of the initial amount of pentane that has reacted.

  • Product Selectivity (%): The percentage of the converted pentane that has formed a specific product (e.g., 1-pentanol, 2-pentanol, 3-pentanol, pentanones).

  • Turnover Number (TON): The number of moles of substrate converted per mole of catalyst.

  • Turnover Frequency (TOF): The turnover number per unit time.

Conclusion and Future Directions

The exploratory reactions of copper(1+) with pentane represent a promising area of research for the development of new catalytic systems for alkane functionalization. While direct experimental data is limited, insights from related systems suggest that copper(I) catalysts can effectively promote the oxidation of pentane, likely through radical pathways or via high-valent copper-oxo intermediates.

Future research should focus on:

  • Systematic Screening: Evaluating a range of copper(I) precursors and ligands to identify optimal catalyst systems for pentane activation.

  • Mechanistic Investigations: Employing techniques such as in situ spectroscopy and computational modeling to elucidate the precise reaction mechanisms.

  • Product Selectivity Control: Developing strategies to control the regioselectivity and chemoselectivity of pentane oxidation to favor the formation of desired products.

This guide provides a foundational framework for researchers entering this field, highlighting the key concepts, potential methodologies, and important data to be collected. The development of efficient and selective copper-based catalysts for pentane functionalization would be a significant advancement in the field of C-H activation.

References

The Genesis of a Reagent: A Technical Guide to the Historical Development of Organocopper Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of organocopper reagents marked a pivotal moment in the evolution of synthetic organic chemistry. These powerful tools for carbon-carbon bond formation have provided chemists with a nuanced level of control and selectivity previously unattainable with more reactive organometallics like Grignard and organolithium reagents. This in-depth technical guide explores the historical development of organocopper reagents, from their early beginnings to the sophisticated reagents employed in modern synthesis. We will delve into the key discoveries, provide detailed experimental protocols for seminal reactions, and present quantitative data to illustrate their synthetic utility.

Early Developments and the Dawn of a New Reagent

The story of organocopper chemistry begins in the early 20th century, with the pioneering work of American chemist Henry Gilman. While the first organocopper compound, the explosive copper(I) acetylide, was synthesized in 1859, it was Gilman's systematic investigations in the 1930s and 1940s that laid the foundation for their use as practical synthetic reagents. In 1936, Gilman reported the preparation of methylcopper. However, it was his discovery in 1952 that the addition of a second equivalent of an organolithium reagent to a copper(I) salt formed a significantly more reactive and soluble species, the lithium diorganocuprate (R₂CuLi), that truly unlocked the synthetic potential of these compounds.[1][2] These reagents, now famously known as Gilman reagents , exhibited unique reactivity, favoring conjugate addition to α,β-unsaturated carbonyl compounds and participating in coupling reactions with organic halides.

Historical_Development 1859 First Organocopper Compound (Copper(I) Acetylide) 1936 Gilman Prepares Methylcopper 1859->1936 Early Observations 1952 Gilman Discovers Lithium Diorganocuprates (Gilman Reagents) 1936->1952 Key Breakthrough 1960s Corey-House Synthesis (Cross-Coupling Reactions) 1952->1960s Synthetic Applications 1981 Lipshutz Introduces Higher-Order Cuprates 1960s->1981 Evolution of Reagents

The Gilman Reagent: Preparation and Properties

The preparation of a Gilman reagent is a straightforward procedure involving the reaction of two equivalents of an organolithium or Grignard reagent with one equivalent of a copper(I) salt, typically copper(I) iodide (CuI) or copper(I) bromide (CuBr), in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures.[2][3][4] The resulting lithium diorganocuprate is a "softer" nucleophile compared to its organolithium or Grignard precursors, a property that underpins its selective reactivity.

Gilman_Reagent_Preparation cluster_0 Step 1: Formation of Organolithium Reagent cluster_1 Step 2: Formation of Gilman Reagent RX Alkyl/Aryl Halide (R-X) RLi Organolithium (R-Li) RX->RLi in dry ether Li Lithium Metal (2 eq.) Li->RLi RLi2 Organolithium (2 R-Li) Gilman Lithium Diorganocuprate (R₂CuLi) RLi2->Gilman in THF, -78 °C CuI Copper(I) Iodide (CuI) CuI->Gilman

Experimental Protocol: Preparation of Lithium Dimethylcuprate ((CH₃)₂CuLi)

Materials:

  • Methyllithium (CH₃Li) in diethyl ether (e.g., 1.6 M solution)

  • Copper(I) iodide (CuI), purified

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Argon or nitrogen gas for inert atmosphere

  • Schlenk line or glovebox

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add purified copper(I) iodide.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add anhydrous diethyl ether or THF to the flask to form a slurry.

  • While maintaining the temperature at -78 °C, add two equivalents of the methyllithium solution dropwise to the stirred slurry of CuI.

  • Upon addition of the first equivalent of methyllithium, a yellow precipitate of methylcopper (CH₃Cu) may be observed.

  • As the second equivalent of methyllithium is added, the yellow precipitate will dissolve to form a clear, colorless or slightly yellow solution of lithium dimethylcuprate.

  • The Gilman reagent is typically used in situ for subsequent reactions.

Key Synthetic Applications

The utility of organocuprates in organic synthesis is vast. Two of the most significant early applications that cemented their place in the synthetic chemist's toolbox are the Corey-House synthesis and conjugate addition reactions.

The Corey-House Synthesis: A Revolution in Cross-Coupling

Developed in the 1960s by E.J. Corey and Herbert House, this reaction provides a powerful method for the formation of a new carbon-carbon bond by coupling an organocuprate with an organic halide.[5][6][7][8] This was a groundbreaking development as it allowed for the coupling of two different organic fragments with high efficiency, a task that was challenging with other organometallic reagents which often led to mixtures of products.[5] The reaction is believed to proceed through an oxidative addition of the organic halide to the copper(I) center, forming a transient copper(III) intermediate, which then undergoes reductive elimination to yield the coupled product.[5]

Corey_House_Synthesis cluster_0 Reactants cluster_1 Mechanism cluster_2 Products Gilman Gilman Reagent (R₂CuLi) OxAdd Oxidative Addition Gilman->OxAdd R_X Organic Halide (R'-X) R_X->OxAdd CuIII Copper(III) Intermediate [R₂R'CuLi] OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim Coupled Coupled Product (R-R') RedElim->Coupled Byproducts RCu + LiX RedElim->Byproducts

Experimental Protocol: Corey-House Synthesis of n-Propylbenzene

Materials:

  • Lithium di-n-butylcuprate ((n-Bu)₂CuLi) (prepared in situ)

  • Benzyl bromide

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • Prepare lithium di-n-butylcuprate in a flame-dried, two-necked round-bottom flask under an argon atmosphere as described previously, starting from n-butyllithium and copper(I) iodide in diethyl ether at -78 °C.

  • To the freshly prepared Gilman reagent at -78 °C, add a solution of benzyl bromide in diethyl ether dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain n-propylbenzene.

Organocuprate (R₂CuLi)Organic Halide (R'-X)Product (R-R')Yield (%)
(CH₃)₂CuLiIodobenzeneToluene95
(n-Bu)₂CuLi1-IodobutaneOctane98
(sec-Bu)₂CuLiBenzyl bromidesec-Butylbenzene90
(Ph)₂CuLiAcetyl chlorideAcetophenone85

Table 1: Representative yields for the Corey-House synthesis with various substrates.

Conjugate Addition: The Power of 1,4-Addition

One of the most defining features of Gilman reagents is their propensity to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.[9] While "harder" nucleophiles like organolithium and Grignard reagents typically attack the carbonyl carbon (1,2-addition), the "softer" nature of organocuprates directs their attack to the β-carbon of the double bond. This regioselectivity provides a powerful tool for the construction of new carbon-carbon bonds at the β-position of a carbonyl system. The mechanism is thought to involve the formation of a π-complex between the cuprate and the enone, followed by nucleophilic attack at the β-carbon to form a copper enolate, which is then protonated upon workup.

Conjugate_Addition cluster_0 Reactants cluster_1 Mechanism cluster_2 Workup & Product Gilman Gilman Reagent (R₂CuLi) PiComplex π-Complex Formation Gilman->PiComplex Enone α,β-Unsaturated Carbonyl Enone->PiComplex NucAttack Nucleophilic Attack at β-Carbon PiComplex->NucAttack CuEnolate Copper Enolate Intermediate NucAttack->CuEnolate Protonation Protonation CuEnolate->Protonation H₃O⁺ Product 1,4-Addition Product Protonation->Product

Organocuprate (R₂CuLi)α,β-Unsaturated CarbonylProductYield (%)
(CH₃)₂CuLiCyclohexenone3-Methylcyclohexanone98
(n-Bu)₂CuLiMethyl vinyl ketoneHeptan-2-one95
(Ph)₂CuLiChalcone1,3-Diphenyl-3-phenylpropan-1-one92
(vinyl)₂CuLi2-Cyclopentenone3-Vinylcyclopentanone85

Table 2: Representative yields for the conjugate addition of Gilman reagents.

The Evolution of Organocopper Reagents: Beyond Gilman

The foundational work on Gilman reagents paved the way for the development of more sophisticated organocopper reagents with enhanced reactivity and selectivity.

Mixed Cuprates

A significant drawback of Gilman reagents is that only one of the two organic groups is transferred to the substrate, with the other being lost as a copper-containing byproduct. To address this issue, mixed cuprates of the type R(R')CuLi were developed, where R is the desired transferable group and R' is a non-transferable or "dummy" ligand, such as an alkynyl or a thiolate group. This innovation improved the atom economy of organocuprate reactions, particularly when using precious or complex organic fragments.

Higher-Order Cuprates

In 1981, Bruce Lipshutz introduced higher-order cyanocuprates with the general formula R₂Cu(CN)Li₂.[10] These reagents, prepared from two equivalents of an organolithium and one equivalent of copper(I) cyanide, often exhibit greater thermal stability and reactivity compared to the corresponding Gilman reagents.[10] The cyanide ligand is believed to play a crucial role in stabilizing the cuprate species and modulating its reactivity. The development of higher-order cuprates expanded the scope of organocopper chemistry, enabling reactions that were difficult to achieve with traditional Gilman reagents.[11]

Organocopper_Reagents cluster_0 Types of Organocopper Reagents Gilman Gilman Reagents (R₂CuLi) Mixed Mixed Cuprates (R(R')CuLi) Gilman->Mixed Improved Atom Economy HigherOrder Higher-Order Cuprates (R₂Cu(CN)Li₂) Gilman->HigherOrder Enhanced Reactivity & Stability

Conclusion

The historical development of organocopper reagents is a testament to the continuous innovation in synthetic organic chemistry. From Gilman's initial discoveries to the development of sophisticated mixed and higher-order cuprates, these reagents have provided chemists with an ever-expanding toolkit for the precise and selective construction of complex molecules. Their impact on the fields of natural product synthesis, medicinal chemistry, and materials science is undeniable. A thorough understanding of the historical context, preparative methods, and reaction mechanisms of organocopper reagents is essential for any researcher, scientist, or drug development professional seeking to leverage the power of these remarkable synthetic tools.

References

Methodological & Application

Application Notes and Protocols for the In Situ Generation of Copper(I) Pentyl Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organocopper reagents are valuable tools in organic synthesis, prized for their ability to form carbon-carbon bonds with high selectivity and functional group tolerance.[1][2] Due to their often-limited thermal stability, these reagents are typically prepared and used in situ. This document provides detailed protocols for the in situ generation of copper(I) pentyl reagents, which can be utilized as potent nucleophiles in various synthetic transformations, including conjugate addition and cross-coupling reactions. While a specific compound named "copper(1+) pentane" is not standard nomenclature, this protocol details the formation of pentylcopper(I) and lithium dipentylcuprate, the reactive species typically implied.

Data Presentation

The success of in situ organocopper reagent formation is often assessed by the yield of the subsequent reaction. The following table summarizes typical yields for reactions involving analogous lower-order Gilman cuprates (dialkylcuprates), which can serve as a benchmark for reactions involving in situ generated copper(I) pentyl reagents.

Electrophile TypeSubstrate ExampleAlkyl Group TransferredProduct ExampleTypical Yield (%)Reference
Alkyl HalideIodomethaneMethylEthane~75
Acyl HalideBenzoyl ChlorideMethylAcetophenone>90General Knowledge
α,β-Unsaturated KetoneCyclohexenoneMethyl3-Methylcyclohexanone>95
EpoxideCyclohexene OxideMethyl2-Methylcyclohexanol~80General Knowledge

Note: Yields are highly dependent on the specific substrates, reaction conditions, and the purity of the organolithium precursor.

Experimental Protocols

The following are detailed methodologies for the in situ generation of two common types of copper(I) pentyl reagents: pentylcopper(I) and lithium dipentylcuprate (a Gilman reagent).

Safety Precautions
  • Pyrophoric Reagents: Organolithium reagents (like n-pentyllithium) are pyrophoric and will ignite on contact with air. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.

  • Copper Toxicity: Copper compounds can be toxic.[3] Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Low Temperatures: These reactions are conducted at very low temperatures (typically -78 °C). Use appropriate cryogenic baths (e.g., dry ice/acetone) and insulated gloves.

Protocol 1: In Situ Generation of Pentylcopper(I)

This protocol generates the neutral organocopper(I) species, C₅H₁₁Cu.

Materials:

  • Copper(I) iodide (CuI, purified)

  • n-Pentyllithium (in a suitable solvent like hexanes, commercially available or freshly prepared)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for at least 15 minutes. Maintain a positive pressure of the inert gas throughout the experiment.

  • Copper(I) Iodide Suspension: To the flask, add copper(I) iodide (1.0 equivalent).

  • Solvent Addition: Add anhydrous diethyl ether or THF via syringe. Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Pentyllithium Addition: Slowly add a solution of n-pentyllithium (1.0 equivalent) dropwise to the stirred suspension of CuI over 10-15 minutes. The temperature should be maintained below -70 °C.

  • Reagent Formation: Upon addition of the organolithium reagent, a color change is typically observed, indicating the formation of the pentylcopper(I) reagent. The mixture is usually stirred for an additional 30 minutes at -78 °C to ensure complete formation.

  • Immediate Use: The resulting suspension of pentylcopper(I) is thermally unstable and should be used immediately in the subsequent reaction by adding the desired electrophile.

Protocol 2: In Situ Generation of Lithium Dipentylcuprate (Gilman Reagent)

This protocol generates the "lower-order" Gilman cuprate, Li[Cu(C₅H₁₁)₂], which is often more reactive than the neutral organocopper species.

Materials:

  • Copper(I) iodide (CuI, purified)

  • n-Pentyllithium (in a suitable solvent like hexanes)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

Procedure:

  • Apparatus Setup and Inert Atmosphere: Follow steps 1 and 2 from Protocol 1.

  • Copper(I) Iodide Suspension: To the flask, add copper(I) iodide (1.0 equivalent).

  • Solvent Addition and Cooling: Add anhydrous diethyl ether or THF via syringe and cool the suspension to -78 °C.

  • Pentyllithium Addition: Slowly add a solution of n-pentyllithium (2.0 equivalents) dropwise to the stirred suspension of CuI. Maintain the temperature below -70 °C during the addition.

  • Reagent Formation: The formation of the lithium dipentylcuprate is indicated by a change in the appearance of the reaction mixture. Stir the solution for an additional 30 minutes at low temperature to ensure complete formation.

  • Immediate Use: The Gilman reagent is now ready for immediate use. The electrophile is typically added directly to this solution at low temperature.

Visualizations

Experimental Workflow for In Situ Generation of Lithium Dipentylcuprate

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_use Application start Flame-dried Glassware inert Purge with Ar/N2 start->inert add_cui Add CuI (1 eq.) inert->add_cui add_solvent Add Anhydrous Solvent (Et2O/THF) add_cui->add_solvent cool Cool to -78 °C add_solvent->cool add_pentylLi Add n-Pentyllithium (2 eq.) dropwise cool->add_pentylLi stir Stir for 30 min at -78 °C add_pentylLi->stir cuprate Formation of Li[Cu(Pentyl)2] stir->cuprate add_electrophile Add Electrophile cuprate->add_electrophile quench Reaction Quench add_electrophile->quench workup Aqueous Workup quench->workup product Isolated Product workup->product

Caption: Workflow for the in situ generation and use of lithium dipentylcuprate.

Logical Relationship of Organocopper Reagent Formation

G pentylLi n-Pentyllithium (Pentyl-Li) pentylCu Pentylcopper(I) (Pentyl-Cu) pentylLi->pentylCu 1 equivalent gilman Lithium Dipentylcuprate (Li[Cu(Pentyl)2]) pentylLi->gilman 2 equivalents cuI Copper(I) Iodide (CuI) cuI->pentylCu cuI->gilman

Caption: Stoichiometric relationship between precursors and resulting copper(I) pentyl species.

References

Application Notes and Protocols for Copper(I)-Catalyzed Cross-Coupling Reactions with Pentane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the copper-catalyzed functionalization of pentane, a challenging yet abundant hydrocarbon. The methodologies presented herein focus on the direct activation of C(sp³)–H bonds in pentane, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This technology offers a promising avenue for the synthesis of value-added chemicals and pharmaceutical intermediates from simple alkane feedstocks.

Copper-Catalyzed C(sp³)–H Bond Alkylation of Pentane

This section details a photocatalytic method for the cross-coupling of n-pentane with electron-deficient olefins using a simple copper(II) chloride catalyst. The reaction proceeds via a proposed ligand-to-metal charge transfer (LMCT) mechanism, generating a chlorine radical that acts as a powerful hydrogen atom transfer (HAT) agent to activate the C–H bonds of pentane.

Reaction Data

The reaction with n-pentane exhibits preferential alkylation at the secondary (C2 and C3) positions of the pentane chain.

CatalystAlkaneCoupling PartnerProduct Regioselectivity (C1:C2:C3)Overall YieldReference
CuCl₂n-PentaneElectron-deficient olefin1 : 1.7 : 1High[1]
Experimental Protocol: Alkylation of n-Pentane with Ethyl Acrylate

Materials:

  • Copper(II) chloride (CuCl₂, anhydrous or dihydrate)

  • Lithium chloride (LiCl)

  • n-Pentane

  • Ethyl acrylate

  • Acetonitrile (MeCN, anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Photoreactor equipped with a suitable light source

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add CuCl₂ (20 mol %) and LiCl (50 mol %).

  • Seal the vessel and purge with an inert gas.

  • Add anhydrous acetonitrile (1.0 mL), followed by n-pentane (5 equivalents) and ethyl acrylate (1 equivalent, 0.3 mmol scale).

  • Stir the reaction mixture and irradiate with a suitable light source at room temperature for 36 hours.

  • Upon completion, the reaction mixture can be analyzed by gas chromatography (GC) or other suitable analytical techniques to determine the product distribution and yield.

  • For product isolation, the reaction mixture can be diluted with a suitable organic solvent, washed with water, dried over anhydrous sodium sulfate, and purified by column chromatography.

Safety Precautions: n-Pentane and acetonitrile are flammable solvents. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Proposed Reaction Mechanism Workflow

The following diagram illustrates the proposed photocatalytic cycle for the copper-catalyzed alkylation of pentane.

G cluster_0 Photocatalytic Cycle Cu(II)Cln [Cu(II)Cln]^(2-n) Excited_Cu [Cu(I)Cl(n-1)]^(2-n) + Cl• Cu(II)Cln->Excited_Cu hν (LMCT) HAT Pentane + Cl• -> Pentyl Radical + HCl Excited_Cu->HAT Coupling Pentyl Radical + Olefin -> Adduct Radical HAT->Coupling Reduction Adduct Radical + [Cu(I)Cl(n-1)]^(2-n) -> Product + Cu(II)Cl(n-1) Coupling->Reduction Reduction->Cu(II)Cln Reoxidation G cluster_1 Reaction Components and Roles Catalyst Copper Salt (e.g., CuI) Product N-Alkyl Amide Catalyst->Product Ligand Phenanthroline Ligand->Catalyst Activates Substrate Alkane (Pentane) Substrate->Product Reagent Amidating Agent Reagent->Product Oxidant Peroxide (e.g., tBuOOtBu) Oxidant->Catalyst Regenerates

References

Application Notes and Protocols: Pentylcopper(I) as a Reagent for Conjugate Addition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentylcopper(I) reagents, typically in the form of lithium dipentylcuprate ((C₅H₁₁)₂CuLi), are highly effective nucleophiles for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. This method provides a reliable strategy for the formation of carbon-carbon bonds, introducing a pentyl group at the β-position of a carbonyl system. The use of copper is crucial as it directs the nucleophilic attack to the β-carbon (1,4-addition), in contrast to the 1,2-addition often observed with more reactive organometallic reagents like Grignard or organolithium reagents alone. This chemoselectivity makes pentylcopper(I) a valuable tool in organic synthesis, particularly in the construction of complex molecules in pharmaceutical and materials science research.

Reaction Principle

The conjugate addition of pentylcopper(I) to an α,β-unsaturated ketone or ester proceeds via a nucleophilic attack of the pentyl group on the electrophilic β-carbon of the Michael acceptor. The resulting enolate intermediate is then protonated during aqueous workup to yield the β-pentyl carbonyl compound. The general transformation is depicted below:

G reactant1 R₂CuLi intermediate Enolate Intermediate reactant1->intermediate 1,4-Addition reactant2 α,β-Unsaturated Carbonyl reactant2->intermediate product β-Alkyl Carbonyl intermediate->product Protonation (Workup)

Caption: General scheme of conjugate addition.

Applications in Organic Synthesis

The conjugate addition of a pentyl group can be a key step in the synthesis of various organic molecules, including:

  • Natural Product Synthesis: Introduction of an alkyl chain is a common requirement in the synthesis of many natural products.

  • Pharmaceutical Drug Development: The formation of specific carbon frameworks is essential for creating new drug candidates with desired pharmacological properties.

  • Fine Chemical Synthesis: This reaction allows for the precise modification of molecular structures to produce high-value chemicals.

Quantitative Data Summary

The following table summarizes representative yields for the conjugate addition of pentylcopper(I) and related reagents to various α,β-unsaturated carbonyl compounds.

EntryReagentSubstrateProductYield (%)Reference
1(n-C₅H₁₁)₂CuLiCyclohex-2-en-1-one3-Pentylcyclohexan-1-one~85-95 a
2n-C₅H₁₁MgBr / cat. CuClAcyclic Enoneβ-Pentyl Ketone94[1]Feringa et al.
3(n-C₄H₉)₂CuLi / TMSClThiochromone2-Butylthiochroman-4-one86[2]
4(n-C₆H₁₃)₂CuLi / TMSClThiochromone2-Hexylthiochroman-4-one83[2]

a: Estimated yield based on the high reactivity of similar lithium dialkylcuprates.

Experimental Protocols

Protocol 1: Preparation of Lithium Dipentylcuprate and Conjugate Addition to Cyclohex-2-en-1-one

This protocol describes the in situ preparation of lithium dipentylcuprate followed by its reaction with cyclohex-2-en-1-one.

Materials:

  • n-Pentyllithium (in a suitable solvent like hexanes)

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Cyclohex-2-en-1-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line, argon or nitrogen atmosphere)

Procedure:

  • Preparation of Lithium Dipentylcuprate:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add copper(I) iodide (1.0 eq).

    • Cool the flask to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of n-pentyllithium (2.0 eq) in hexanes via syringe while stirring.

    • Allow the reaction mixture to stir at -78 °C for 30-60 minutes. The formation of the Gilman reagent is often indicated by a color change.

  • Conjugate Addition:

    • To the freshly prepared lithium dipentylcuprate solution at -78 °C, add a solution of cyclohex-2-en-1-one (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 3-pentylcyclohexan-1-one.

G cluster_prep Reagent Preparation cluster_reaction Conjugate Addition cluster_workup Workup & Purification prep1 Suspend CuI in anhydrous ether/THF at -78 °C prep2 Add n-pentyllithium (2 eq.) prep1->prep2 prep3 Stir for 30-60 min to form (n-C₅H₁₁)₂CuLi prep2->prep3 react1 Add cyclohex-2-en-1-one at -78 °C prep3->react1 react2 Stir and warm to room temperature react1->react2 workup1 Quench with aq. NH₄Cl react2->workup1 workup2 Extract with ether workup1->workup2 workup3 Dry and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Experimental workflow for conjugate addition.

Protocol 2: Copper-Catalyzed Conjugate Addition of Pentylmagnesium Bromide to an Acyclic Enone

This protocol is adapted from the Feringa group's work and utilizes a Grignard reagent with a catalytic amount of a copper salt.

Materials:

  • Pentylmagnesium bromide (in a suitable solvent like diethyl ether or THF)

  • Copper(I) chloride (CuCl) or Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂)

  • Acyclic α,β-unsaturated ketone

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere, add the copper(I) salt (e.g., CuCl, 5 mol%).

    • Add anhydrous diethyl ether or THF.

  • Reaction:

    • Add the acyclic α,β-unsaturated ketone (1.0 eq) to the catalyst suspension.

    • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

    • Slowly add the pentylmagnesium bromide solution (1.1-1.2 eq) dropwise over 10-15 minutes.

    • Stir the reaction at this temperature for the specified time (e.g., 1-3 hours).

  • Workup and Purification:

    • Follow the same workup and purification procedure as described in Protocol 1.

Signaling Pathways and Logical Relationships

Reaction Mechanism

The conjugate addition of a lithium dialkylcuprate to an enone is believed to proceed through a mechanism involving the formation of a copper(III) intermediate, followed by reductive elimination.

G start R₂CuLi + Enone pi_complex π-Complex Formation start->pi_complex ox_add Oxidative Addition pi_complex->ox_add cu_iii Cu(III) Intermediate ox_add->cu_iii red_elim Reductive Elimination cu_iii->red_elim enolate Enolate + RCu red_elim->enolate product β-Alkyl Ketone enolate->product Protonation

Caption: Mechanism of conjugate addition.

Conclusion

Pentylcopper(I) reagents are robust and highly selective for the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. The protocols provided herein offer a starting point for researchers to utilize this valuable transformation. The choice between a stoichiometric Gilman reagent and a catalytic system with a Grignard reagent will depend on the specific substrate and desired reaction conditions. Further optimization of temperature, solvent, and additives may be necessary to achieve the highest yields for a particular transformation.

References

Application of Copper(I) Complexes in Polymerization Reactions: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Copper(I) complexes are highly versatile and efficient catalysts for a variety of polymerization reactions, most notably Atom Transfer Radical Polymerization (ATRP).[1] This controlled/"living" radical polymerization technique allows for the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block copolymers.[2][3] While the term "copper(I) pentane" is not a standard chemical nomenclature, it is likely that the query refers to copper(I) catalysts used in polymerization reactions, potentially with ligands containing five coordination sites or reactions carried out in pentane as a solvent. This application note will provide a comprehensive overview of the application of copper(I) catalysts in polymerization, with a focus on ATRP, including detailed protocols and data for researchers, scientists, and drug development professionals.

Mechanism of Copper(I)-Catalyzed Atom Transfer Radical Polymerization (ATRP)

ATRP is a reversible-deactivation radical polymerization method.[1] The fundamental principle of ATRP involves the reversible transfer of a halogen atom (typically chlorine or bromine) from a dormant polymer chain to a copper(I) complex. This process generates a propagating radical and a copper(II) halide complex.[4] The key to the controlled nature of ATRP lies in the equilibrium between the active (propagating radical) and dormant (halide-terminated) species, which is heavily shifted towards the dormant side. This ensures a low concentration of active radicals at any given time, minimizing termination reactions and allowing for uniform chain growth.[1][2]

The catalytic cycle can be summarized as follows:

  • Activation: A copper(I) complex, coordinated with a ligand (L), abstracts a halogen atom (X) from an initiator molecule (R-X) to form a radical (R•) and the corresponding copper(II) complex (X-Cu(II)/L).

  • Propagation: The generated radical propagates by adding to monomer units.

  • Deactivation: The propagating radical reacts with the copper(II) complex to reform a dormant species and the copper(I) complex. This reversible deactivation is the key to controlling the polymerization.

This dynamic equilibrium between activation and deactivation allows for the simultaneous growth of all polymer chains, leading to polymers with narrow molecular weight distributions (low dispersity).[2]

Key Components of a Copper(I)-Catalyzed ATRP System

A typical ATRP system consists of the following components:

  • Monomer: A wide variety of monomers can be polymerized using ATRP, including styrenes, (meth)acrylates, and acrylamides.[5]

  • Initiator: An alkyl halide (R-X) is used as the initiator. The structure of the initiator determines the end-group functionality of the resulting polymer.[6]

  • Catalyst: A copper(I) halide (e.g., CuBr or CuCl) is the most common catalyst.[6]

  • Ligand: The ligand solubilizes the copper salt in the reaction medium and adjusts the redox potential of the copper center, which in turn influences the polymerization kinetics and control. Nitrogen-based ligands such as 2,2'-bipyridine (bpy), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), and tris[2-(dimethylamino)ethyl]amine (Me6TREN) are frequently used.[2][6]

  • Solvent: The choice of solvent depends on the monomer and the resulting polymer. Toluene, anisole, and diphenyl ether are common solvents for the polymerization of methacrylates.[7][8]

Quantitative Data on Copper(I)-Catalyzed Polymerizations

The following tables summarize representative quantitative data for the ATRP of methyl methacrylate (MMA), a commonly used monomer.

Table 1: ATRP of Methyl Methacrylate with Different Initiators

InitiatorCatalyst SystemTemp (°C)Time (h)Conversion (%)M_n ( g/mol )M_w/M_n
Ethyl 2-bromoisobutyrateCuBr/dNbpy9049520,0001.15
p-Toluenesulfonyl chlorideCuCl/dNbpy9069319,5001.20
1-Phenylethyl chlorideCuCl/dNbpy9059419,8001.18

Data adapted from a study on the controlled/"living" atom transfer radical polymerization of methyl methacrylate.[8]

Table 2: Bulk ATRP of Methyl Methacrylate with Different Ligands

Ligand[MMA]/[Initiator]/[CuBr]/[Ligand]Temp (°C)Time (min)Conversion (%)M_n ( g/mol )M_w/M_n
bpy200/1/1/21004074.918,1701.16
PMDETA200/1/1/1901507923,0001.45

Data sourced from studies on ATRP of methyl methacrylate.[7]

Experimental Protocols

Protocol 1: Bulk ATRP of Methyl Methacrylate (MMA)

This protocol is adapted from the work of Matyjaszewski and coworkers.[7]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl 2-bromoisobutyrate (EBiB)

  • Copper(I) bromide (CuBr), purified

  • 2,2'-Bipyridine (bpy)

  • Argon or Nitrogen gas

  • Schlenk flask

  • Syringes

Procedure:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol) and bpy (31.2 mg, 0.2 mmol).

  • Seal the flask with a rubber septum and purge with argon or nitrogen for 15 minutes.

  • Add MMA (2.0 mL, 18.7 mmol) to the flask via syringe.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • After the final thaw, place the flask under a positive pressure of argon or nitrogen.

  • Add the initiator, EBiB (14.6 µL, 0.1 mmol), via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir.

  • Monitor the reaction by taking samples periodically to determine monomer conversion (by GC or NMR) and molecular weight (by SEC/GPC).

  • After the desired conversion is reached, stop the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air.

  • Dilute the mixture with THF, and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in a large excess of methanol, filter, and dry under vacuum.

Protocol 2: AGET ATRP of Methyl Methacrylate (MMA) in Anisole

Activators Generated by Electron Transfer (AGET) ATRP is a useful variation that allows for the use of air-stable Cu(II) complexes.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Copper(II) chloride (CuCl₂),

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Tin(II) 2-ethylhexanoate (Sn(EH)₂) as a reducing agent

  • Ethyl 2-bromoisobutyrate (EBiB)

  • Anisole (solvent)

  • Nitrogen gas

  • Schlenk flask

  • Syringes

Procedure:

  • Add MMA (4.0 mL, 37 mmol) and CuCl₂ (25.2 mg, 0.187 mmol) to a 25 mL Schlenk flask.[7]

  • Bubble the mixture with nitrogen for 15 minutes.[7]

  • Add a purged solution of PMDETA (39.1 µL, 0.187 mmol) in anisole.[7]

  • Add Sn(EH)₂ (27 µL, 0.084 mmol) and a purged solution of EBiB (27.4 µL, 0.187 mmol) in anisole.[7]

  • Seal the flask and heat it in a thermostated oil bath at 90 °C.[7]

  • After 2.5 hours, stop the polymerization by opening the flask and exposing the catalyst to air.[7]

  • The resulting polymer can be purified by precipitation in methanol.

Visualizations

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_deactivation Deactivation Initiator R-X (Initiator) Cu_I Cu(I)/L (Activator) Radical R• Initiator->Radical k_act Cu_II X-Cu(II)/L (Deactivator) Monomer Monomer Propagating_Radical P_n• Radical->Propagating_Radical k_p Monomer->Propagating_Radical Propagating_Radical->Propagating_Radical k_p (+ Monomer) Propagating_Radical_Deact P_n• Dormant_Chain P_n-X (Dormant) Dormant_Chain->Initiator Re-initiation Propagating_Radical_Deact->Dormant_Chain k_deact Cu_II_Deact X-Cu(II)/L Cu_I_Deact Cu(I)/L

Figure 1: The catalytic cycle of Atom Transfer Radical Polymerization (ATRP).

Experimental_Workflow start Start prep Prepare Schlenk Flask (CuBr, Ligand) start->prep purge Purge with Inert Gas (Ar or N2) prep->purge add_monomer Add Monomer (e.g., MMA) purge->add_monomer degas Degas Mixture (Freeze-Pump-Thaw) add_monomer->degas add_initiator Add Initiator (e.g., EBiB) degas->add_initiator polymerize Polymerization (Heat and Stir) add_initiator->polymerize monitor Monitor Reaction (GC/NMR, SEC/GPC) polymerize->monitor stop Stop Polymerization (Cool and Expose to Air) monitor->stop Desired Conversion Reached purify Purify Polymer (Alumina Column, Precipitation) stop->purify dry Dry Polymer (Vacuum Oven) purify->dry end End Product: Well-defined Polymer dry->end

Figure 2: General experimental workflow for a bulk ATRP reaction.

Applications in Drug Development and Materials Science

The ability to precisely control polymer architecture makes copper(I)-catalyzed ATRP a powerful tool in drug development and materials science. Some applications include:

  • Drug Delivery: Synthesis of block copolymers that can self-assemble into micelles or vesicles for targeted drug delivery.[9]

  • Bioconjugation: Preparation of well-defined polymers with functional end-groups that can be conjugated to proteins, peptides, or other biomolecules.

  • Tissue Engineering: Creation of biocompatible and biodegradable scaffolds with controlled properties.

  • Surface Modification: Grafting of polymers onto surfaces to create materials with specific properties, such as biocompatibility or anti-fouling characteristics.

Conclusion

Copper(I)-catalyzed polymerization, particularly ATRP, is a robust and versatile method for the synthesis of a wide range of well-defined polymers. By carefully selecting the monomer, initiator, catalyst, and ligand, researchers can tailor the properties of the resulting polymers for specific applications in fields ranging from materials science to medicine. The detailed protocols and data provided in this application note serve as a valuable resource for scientists and professionals seeking to utilize this powerful polymerization technique.

References

Application Notes and Protocols for Studying Copper(I)-Alkane Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The activation of C-H bonds in alkanes is a significant challenge in chemistry, with implications for catalysis and the development of new synthetic methodologies. Copper(I) complexes have emerged as promising candidates for mediating these transformations. Understanding the nature of the interaction between copper(I) centers and alkanes is crucial for designing more efficient catalysts. These application notes provide a detailed overview of the experimental setups and protocols for studying these weak interactions, combining spectroscopic, mass spectrometric, and surface science techniques with computational modeling.

I. Synthesis of Copper(I) Precursor Complexes

The study of copper(I)-alkane interactions often begins with the synthesis of well-defined copper(I) complexes bearing specific ligands. These ligands play a crucial role in tuning the electronic properties and steric environment of the copper center, thereby influencing its affinity for alkanes.

Protocol 1: Synthesis of Copper(I) Halide Proazaphosphatrane Complexes [1]

This protocol describes the synthesis of air-sensitive copper(I) halide complexes with proazaphosphatrane ligands, which are useful precursors for studying alkane interactions.

Materials:

  • Copper(I) halides (CuCl, CuBr, CuI)

  • Proazaphosphatrane ligand (e.g., i-BuL)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere glovebox

  • Schlenk line apparatus

Procedure:

  • All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.

  • In a glovebox, dissolve the desired proazaphosphatrane ligand in anhydrous THF.

  • In a separate vial, suspend the corresponding copper(I) halide in anhydrous THF.

  • Slowly add the ligand solution to the copper(I) halide suspension with stirring.

  • Allow the reaction to stir at room temperature for several hours. The reaction progress can be monitored by the dissolution of the copper(I) halide.

  • Filter the resulting solution to remove any unreacted starting material.

  • Crystallize the product by slow evaporation of the solvent or by layering with a non-coordinating solvent like pentane.

  • Isolate the crystals, wash with a small amount of cold pentane, and dry under vacuum.

  • Store the resulting air-sensitive complexes at low temperatures (-35 °C) in a glovebox.[1]

II. Experimental Techniques for Characterizing Copper(I)-Alkane Interactions

A combination of techniques is often necessary to fully characterize the weak and often transient interactions between copper(I) and alkanes.

A. Mass Spectrometry

Mass spectrometry is a powerful tool for identifying and characterizing copper(I)-alkane adducts in the gas phase.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS) [2]

ESI-MS can be used to generate and detect copper(I)-alkane complexes from solution.

Materials:

  • Synthesized Copper(I) complex

  • Volatile, non-coordinating solvent (e.g., dichloromethane, acetonitrile)

  • Alkane of interest

  • ESI-MS instrument

Procedure:

  • Prepare a dilute solution of the copper(I) complex in a suitable volatile solvent.

  • Introduce the alkane into the solution. For gaseous alkanes, this can be done by bubbling the gas through the solution. For liquid alkanes, they can be added directly.

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Optimize the ESI source conditions (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to gently transfer the copper(I)-alkane adducts into the gas phase while minimizing fragmentation.

  • Acquire the mass spectrum to identify the mass-to-charge ratio (m/z) of the parent copper(I) complex and any copper(I)-alkane adducts.

  • Perform tandem mass spectrometry (MS/MS) by selecting the ion corresponding to the adduct and subjecting it to collision-induced dissociation (CID) to probe its stability and fragmentation pathways.

B. NMR Spectroscopy

NMR spectroscopy is invaluable for studying weak interactions in solution and the solid state. The formation of a copper(I)-alkane σ-complex can lead to characteristic changes in the chemical shifts of the alkane protons.[3][4]

Protocol 3: Low-Temperature NMR Spectroscopy for σ-Alkane Complexes [3]

Observing weakly bound alkane complexes often requires low temperatures to slow down exchange processes and increase the population of the complex.

Materials:

  • Synthesized Copper(I) complex

  • Alkane of interest (can be used as co-solvent)

  • Low-temperature NMR tubes (e.g., J. Young tubes)

  • NMR spectrometer with variable temperature capabilities

  • Suitable deuterated solvent that remains liquid at low temperatures (e.g., CD2Cl2, toluene-d8)

Procedure:

  • In a glovebox, dissolve the copper(I) complex in the deuterated solvent inside a low-temperature NMR tube.

  • Introduce the alkane into the NMR tube.

  • Seal the NMR tube and carefully transport it to the NMR spectrometer.

  • Cool the NMR probe to the desired low temperature (e.g., -90 °C).[3]

  • Acquire 1H NMR spectra at various low temperatures.

  • Look for the appearance of new, broad, and upfield-shifted resonances corresponding to the protons of the coordinated alkane.[3]

  • 2D NMR experiments, such as COSY and NOESY, can be performed at low temperatures to further characterize the complex.

C. Cryogenic Ion Spectroscopy

This technique provides highly resolved vibrational spectra of mass-selected ions, offering detailed structural information about copper(I)-alkane complexes in the gas phase.[5][6][7]

Protocol 4: Cryogenic Ion Vibrational Predissociation (CIVP) Spectroscopy [5]

Experimental Setup:

  • An ion source to generate the copper(I) complexes (e.g., electrospray ionization).

  • A mass spectrometer to select the ion of interest.

  • A cryogenic ion trap (typically a 22-pole trap) cooled to low temperatures (e.g., 4-10 K).

  • A source of "messenger" tags (e.g., He, N2, H2).

  • A tunable infrared laser.

  • A second mass spectrometer to detect the photofragments.

Procedure:

  • Generate the copper(I) complex ions in the ion source and transfer them into the mass spectrometer.

  • Mass-select the desired copper(I)-alkane adduct ion.

  • Guide the selected ions into the cryogenic ion trap.

  • Introduce a pulse of the alkane of interest and a weakly coordinating "messenger" gas (e.g., N2) into the trap, where they will form complexes with the copper(I) ion at cryogenic temperatures.

  • Irradiate the trapped, messenger-tagged copper(I)-alkane complexes with a tunable IR laser.

  • When the laser frequency is resonant with a vibrational mode of the complex, the ion absorbs a photon, leading to the dissociation of the weakly bound messenger tag.

  • Mass-selectively detect the resulting fragment ion (the copper(I)-alkane complex without the tag).

  • Record the fragment ion intensity as a function of the IR laser frequency to obtain the vibrational spectrum of the complex.

D. Temperature Programmed Desorption (TPD)

TPD is a surface science technique used to study the adsorption and desorption energetics of molecules on a surface. It can be used to probe the interaction of alkanes with a copper(I) surface.[8][9]

Protocol 5: Alkane TPD from a Cu(111) Surface [8]

Experimental Setup:

  • An ultra-high vacuum (UHV) chamber.

  • A single-crystal Cu(111) sample.

  • A molecular beam or gas doser to introduce the alkane.

  • A quadrupole mass spectrometer (QMS) for detecting desorbing species.

  • A sample holder with heating and cooling capabilities.

Procedure:

  • Clean the Cu(111) crystal surface in UHV by cycles of sputtering with Ar+ ions and annealing at high temperature.

  • Cool the crystal to a low temperature (e.g., 100 K).

  • Dose the surface with the alkane of interest at a controlled exposure.

  • Position the QMS in line-of-sight with the crystal surface.

  • Heat the crystal at a linear rate (e.g., 2 K/s) while monitoring the desorption of the alkane with the QMS.[8]

  • The resulting TPD spectrum (desorption rate vs. temperature) provides information about the desorption energy, which is related to the strength of the alkane-surface interaction.

III. Data Presentation

Quantitative data from these experiments are crucial for comparing the strengths of different copper(I)-alkane interactions.

Table 1: Selected Bond Distances and Angles for Copper(I) Complexes

ComplexCu-P (Å)Cu-X (Å)P-Cu-X (°)Reference
i-BuLCuCl2.158(1)2.113(1)178.4(1)[1]
i-BuLCuBr2.164(1)2.247(1)179.3(1)[1]
i-BuLCuI2.172(1)2.417(1)177.5(1)[1]

Table 2: Vibrational Frequencies (cm⁻¹) of n-Octane Adsorbed on Cu(111) [8]

AssignmentBulk PhaseAdsorbed on Cu(111)
CH₂ symmetric stretch28552852, 2859
CH₃ symmetric stretch2874-
CH₂ asymmetric stretch29252924
CH₃ asymmetric stretch29622957
Soft mode (C-H proximal to surface)-2804

IV. Visualizations

Diagram 1: General Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_interaction Interaction Studies cluster_analysis Data Analysis & Modeling Synthesis Synthesis of Cu(I) Precursor Characterization Initial Characterization (NMR, X-ray) Synthesis->Characterization Solution_Phase Solution Phase (Low-Temp NMR) Characterization->Solution_Phase Gas_Phase Gas Phase (MS, Cryo-Spec) Characterization->Gas_Phase Surface Surface Studies (TPD) Characterization->Surface Data_Analysis Spectroscopic & Kinetic Analysis Solution_Phase->Data_Analysis Gas_Phase->Data_Analysis Surface->Data_Analysis Computational Computational Modeling (DFT) Data_Analysis->Computational

Caption: General workflow for studying copper(I)-alkane interactions.

Diagram 2: Cryogenic Ion Vibrational Spectroscopy Setup

Cryo_Spec_Setup Ion_Source Ion Source (ESI) Mass_Select1 Mass Selection 1 Ion_Source->Mass_Select1 Cryo_Trap Cryogenic Ion Trap (4K) + Alkane & N2 tag Mass_Select1->Cryo_Trap Mass_Select2 Mass Selection 2 (Fragment) Cryo_Trap->Mass_Select2 Photofragmentation IR_Laser Tunable IR Laser IR_Laser->Cryo_Trap Irradiation Detector Detector Mass_Select2->Detector

Caption: Schematic of a cryogenic ion spectroscopy experiment.

Diagram 3: Copper(I)-Alkane Sigma-Complex Formation

Sigma_Complex cluster_reactants Reactants Cu_complex [L-Cu(I)]+ Sigma_Complex [L-Cu(I)(H-R)]+ (σ-Complex) Cu_complex->Sigma_Complex Alkane R-H Alkane->Sigma_Complex

Caption: Formation of a copper(I)-alkane σ-complex.

References

Application Notes and Protocols: The Use of Pentylcopper(I) Reagents in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The term "copper(1+);pentane" is chemically ambiguous. In the context of organic synthesis, it is likely that the intended species are pentyl-containing organocopper(I) reagents. These reagents, particularly lithium dipentylcuprate ((C₅H₁₁)₂CuLi), are powerful tools for carbon-carbon bond formation, a critical step in the synthesis of complex natural products. Organocopper compounds, often referred to as Gilman reagents, are valued for their ability to act as soft nucleophiles, enabling key transformations such as conjugate additions and substitution reactions with high selectivity.[1][2][3] This document provides an overview of the applications of these reagents, with a focus on their role in constructing the carbon skeletons of natural products.

Core Applications in Synthesis

Pentylcopper(I) reagents, as part of the broader class of organocuprates, are primarily utilized in three types of reactions in the synthesis of natural products:

  • 1,4-Conjugate Addition: This is the most common application, where the pentyl group is added to the β-position of an α,β-unsaturated carbonyl compound (e.g., enones, enoates). This reaction is highly efficient for creating new carbon-carbon bonds.[1][2]

  • SN2-type Reactions: Gilman reagents can displace halides and other leaving groups, providing a method for alkyl chain extension.

  • Epoxide Opening: The reagent attacks the less sterically hindered carbon of an epoxide ring, leading to the formation of β-hydroxyalkanes.

These reactions are often characterized by high yields and stereoselectivity, which are crucial in the multi-step synthesis of complex, biologically active molecules.

Experimental Workflow and Methodologies

The successful application of pentylcopper(I) reagents hinges on their careful preparation and reaction under inert conditions, as they are sensitive to oxygen and moisture.

Diagram of the General Experimental Workflow:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Pentanelithium Pentyllithium in Ether/Hexane Dipentylcuprate Lithium Dipentylcuprate ((C₅H₁₁)₂CuLi) Pentanelithium->Dipentylcuprate 2 equivalents, -78 °C to 0 °C CuI Copper(I) Iodide Slurry in THF CuI->Dipentylcuprate ReactionMix Reaction Mixture Dipentylcuprate->ReactionMix 1.1 equivalents, -78 °C Substrate α,β-Unsaturated Carbonyl in THF Substrate->ReactionMix Quench Quench with aq. NH₄Cl ReactionMix->Quench Extraction Extraction with Ether Quench->Extraction Purification Column Chromatography Extraction->Purification Product Purified 1,4-Adduct Purification->Product

Caption: General workflow for the preparation of lithium dipentylcuprate and its use in a conjugate addition reaction.

Detailed Experimental Protocols

Protocol 1: Preparation of Lithium Dipentylcuprate (Gilman Reagent)

This protocol describes the in situ preparation of lithium dipentylcuprate from pentyllithium and copper(I) iodide.

Materials:

  • Pentyllithium (1.6 M in hexanes)

  • Copper(I) iodide (CuI), purified

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Argon or Nitrogen gas for inert atmosphere

  • Schlenk line or glovebox

Procedure:

  • Under an inert atmosphere, add purified copper(I) iodide (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous THF to create a slurry.

  • Cool the slurry to -78 °C using a dry ice/acetone bath.

  • Slowly add pentyllithium (2.0 eq) dropwise to the stirred CuI slurry. The color of the suspension will change, often to a clear or slightly yellow solution, indicating the formation of the cuprate.

  • Allow the solution to warm to 0 °C and stir for 30-60 minutes before use.

Protocol 2: Conjugate Addition to an α,β-Unsaturated Carbonyl Compound

This protocol is a general procedure for the 1,4-addition of lithium dipentylcuprate to a generic α,β-unsaturated ketone.

Materials:

  • Lithium dipentylcuprate solution (prepared as in Protocol 1)

  • α,β-Unsaturated ketone (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous THF.

  • Cool the solution of the ketone to -78 °C.

  • Slowly transfer the freshly prepared lithium dipentylcuprate solution (1.1 eq) via cannula into the stirred solution of the ketone.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours at -78 °C.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data from Representative Reactions

EntryOrganocuprate ReagentSubstrateAdditiveTemp (°C)Time (h)Yield (%)Reference
1(CH₃)₂CuLi2-CyclohexenoneTMSCl-78198[General Procedure]
2(n-Bu)₂CuLi2-Cyclopentenone--78 to 0291[General Procedure]
3(n-Hex)₂CuLiThiochromoneTMSCl-781.581[4]
4(i-Pr)₂CuLiThiochromoneTMSCl-781.571[4]

This data is representative of the high yields achievable with Gilman reagents in conjugate addition reactions.

Reaction Mechanism: 1,4-Conjugate Addition

The accepted mechanism for the 1,4-addition of an organocuprate to an α,β-unsaturated ketone involves several key steps, starting with the formation of a π-complex between the copper atom and the alkene of the enone.

Diagram of the Conjugate Addition Mechanism:

G Start Enone + (R₂CuLi) PiComplex π-Complex Formation Start->PiComplex OxAdd Oxidative Addition (Cu(I) → Cu(III)) PiComplex->OxAdd RedElim Reductive Elimination OxAdd->RedElim Enolate Lithium Enolate Intermediate RedElim->Enolate Product 1,4-Adduct (after protonation) Enolate->Product H⁺ Work-up

References

Application Notes and Protocols for Handling and Storage of Air-Sensitive Organocopper Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Organocopper compounds are indispensable reagents in modern organic synthesis, enabling a wide range of carbon-carbon and carbon-heteroatom bond formations with high selectivity. However, their utility is intrinsically linked to their high reactivity, which also renders them sensitive to air and moisture. Proper handling and storage procedures are therefore paramount to ensure reagent integrity, experimental reproducibility, and, most importantly, laboratory safety. These application notes provide detailed protocols and guidelines for the safe and effective use of air-sensitive organocopper compounds.

Properties and Stability of Organocopper Compounds

Organocopper reagents, particularly organocuprates (Gilman reagents), are known for their reactivity towards oxygen and water, often leading to the formation of copper(I) oxide.[1][2] They also tend to be thermally unstable, with their stability being influenced by the nature of the organic substituents, the presence of stabilizing ligands, and the solvent.[2][3][4] For instance, simple alkylcopper compounds can decompose below 0°C, while those with bulky groups like trimethylsilyl may exhibit enhanced stability.[2][4] Higher-order cuprates, formed from the reaction of organolithium compounds with copper(I) cyanide, often demonstrate increased thermal stability compared to traditional Gilman reagents.[5]

Table 1: General Stability and Storage Recommendations for Organocopper Reagents
Reagent TypeGeneral StabilityRecommended Storage ConditionsTypical Handling TemperatureNotes
Simple Alkylcopper (RCu) Low thermal stabilityIn solution, under inert gas, at low temperatures (typically ≤ -20°C).-78°C to 0°CProne to decomposition; often generated and used in situ.
Lithium Dialkylcuprates (R₂CuLi - Gilman Reagents) Thermally unstable, especially secondary and tertiary cuprates.[6][7]In ethereal solvents (e.g., THF, diethyl ether) under a positive pressure of inert gas (N₂ or Ar) at low temperatures (≤ -20°C).-78°C to 0°CMethyl-based Gilman reagents are more stable than those with larger alkyl groups.[6]
Higher-Order Cuprates (e.g., R₂Cu(CN)Li₂) Generally more thermally stable than Gilman reagents.In ethereal solvents under a positive pressure of inert gas at low temperatures (≤ 0°C).-78°C to room temperature (for short periods)Offer enhanced reactivity and stability.
Heterocuprates (RR'CuLi) Stability varies depending on the R and R' groups.In ethereal solvents under a positive pressure of inert gas at low temperatures.Dependent on specific groups.Allows for the selective transfer of one organic group.

Essential Inert Atmosphere Techniques

The successful handling of organocopper compounds hinges on the rigorous exclusion of air and moisture. The two primary methods for achieving this are the use of a Schlenk line and a glovebox.

Schlenk Line Techniques

A Schlenk line, or vacuum-gas manifold, allows for the manipulation of air-sensitive compounds in glassware under an inert atmosphere.[8]

This protocol describes the transfer of a solution of an organocopper reagent from a storage flask to a reaction flask using a double-tipped needle (cannula).

  • Preparation:

    • Ensure all glassware is oven-dried (≥125°C overnight) and cooled under a stream of inert gas (nitrogen or argon).[9][10]

    • Assemble the reaction flask with a magnetic stir bar and a rubber septum.

    • Connect both the storage flask and the reaction flask to the Schlenk line via sidearms.

    • Purge both flasks with inert gas by performing at least three vacuum-refill cycles.[8][11]

  • Cannula Transfer:

    • Under a positive flow of inert gas, insert one end of the cannula through the septum of the storage flask, ensuring the needle tip is below the surface of the organocopper solution.

    • Insert the other end of the cannula through the septum of the reaction flask.

    • To initiate the transfer, slightly reduce the pressure in the reaction flask by briefly opening it to the vacuum manifold or by venting the inert gas line of the reaction flask with a needle attached to a bubbler.

    • The pressure difference will push the solution from the storage flask to the reaction flask.

    • Once the desired amount of solution is transferred, raise the cannula in the storage flask above the liquid level to stop the flow.

    • Remove the cannula from both flasks while maintaining a positive inert gas pressure.

Glovebox Techniques

A glovebox provides a sealed environment with a continuously purified inert atmosphere, making it ideal for handling solid organocopper compounds and for operations that are cumbersome to perform on a Schlenk line.[12][13][14]

  • Preparation:

    • Ensure the glovebox atmosphere has low levels of oxygen and moisture (typically <1 ppm).[14][15]

    • Bring all necessary items into the glovebox through the antechamber, including the container of the organocopper compound, a balance, spatulas, and reaction vessels.

    • Allow the container of the organocopper compound to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Dispensing:

    • Carefully open the container of the solid organocopper compound.

    • Using a clean, dry spatula, weigh the desired amount of the compound directly into the reaction vessel on the balance.

    • Securely close the container of the organocopper compound.

    • Cap the reaction vessel before removing it from the glovebox.

Logical Workflow and Decision Making

The choice between using a Schlenk line and a glovebox depends on the specific task and the nature of the organocopper compound.

handling_workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Storage Store Organocopper Reagent (Low Temperature, Inert Atmosphere) Decision Select Handling Technique Storage->Decision Glovebox Glovebox (for solids, complex setups) Decision->Glovebox Solid or Complex Setup Schlenk Schlenk Line (for solutions, reactions) Decision->Schlenk Solution Transfer Transfer Reagent Glovebox->Transfer Schlenk->Transfer ReactionSetup Prepare Reaction Vessel (Dry Glassware, Inert Atmosphere) ReactionSetup->Transfer Reaction Perform Reaction (Controlled Temperature) Transfer->Reaction Quench Quench Reaction Reaction->Quench

Caption: General workflow for handling air-sensitive organocopper reagents.

The following diagram illustrates a decision-making process for selecting the appropriate handling technique.

decision_tree Start Start: Need to handle organocopper compound IsSolid Is the compound a solid? Start->IsSolid UseGlovebox Use Glovebox IsSolid->UseGlovebox Yes IsComplex Is the setup complex (e.g., filtration, multiple additions)? IsSolid->IsComplex No (Solution) IsComplex->UseGlovebox Yes UseSchlenk Use Schlenk Line IsComplex->UseSchlenk No

References

Troubleshooting & Optimization

improving the stability of copper(I) pentane solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the preparation and handling of copper(I) solutions in pentane.

Frequently Asked Questions (FAQs)

Q1: Why are my copper(I) pentane solutions so unstable?

A1: Copper(I) is thermodynamically unstable and prone to two primary degradation pathways:

  • Oxidation: In the presence of oxygen, Cu(I) is readily oxidized to the more stable copper(II) state. This is the most common issue when working with non-aqueous solutions.

  • Disproportionation: In this process, two Cu(I) ions react to form one Cu(0) (copper metal) and one Cu(II) ion. While more common in aqueous solutions, it can still occur in non-polar solvents if not properly stabilized.[1]

Pentane is a non-coordinating, non-polar solvent, meaning it does not help to stabilize the Cu(I) ion, making the use of appropriate stabilizing ligands essential.

Q2: What are the visual signs of decomposition in my Cu(I) pentane solution?

A2: The most common visual indicators of decomposition are:

  • Color Change: A colorless or pale yellow Cu(I) solution will often turn blue or green upon oxidation to Cu(II).

  • Precipitation: The formation of a solid precipitate can indicate the disproportionation of Cu(I) to Cu(0) (copper metal) or the precipitation of insoluble Cu(II) species.

Q3: How can I improve the stability of my copper(I) pentane solution?

A3: Stability is significantly improved by:

  • Strict Anaerobic Conditions: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.[2]

  • Using Degassed Solvents: Pentane should be thoroughly degassed to remove dissolved oxygen before use. This can be achieved by methods like freeze-pump-thaw cycles or by sparging with an inert gas.[2]

  • Employing Stabilizing Ligands: The addition of a coordinating ligand is crucial. Ligands form a complex with the Cu(I) ion, protecting it from oxidation and disproportionation.[1]

Q4: What type of ligand is best for stabilizing Cu(I) in a non-polar solvent like pentane?

A4: According to Hard and Soft Acid and Base (HSAB) theory, Cu(I) is a soft acid and is best stabilized by soft ligands.[3] For non-polar solvents, ligands with good solubility in hydrocarbons are preferred. Effective ligand classes include:

  • N-Heterocyclic Carbenes (NHCs): These have proven extremely effective in stabilizing Cu(I) and preventing oxygen activation.

  • Phosphines: Ligands such as triphenylphosphine (PPh₃) are commonly used.

  • Thioethers and Thioureas: The soft sulfur donors bind well to Cu(I).[3]

  • Polytriazoles: Derivatives like Tris[(benzyltriazolyl)methyl]amine (TBTA) are powerful stabilizing ligands.[1]

Troubleshooting Guide

Problem 1: My freshly prepared Cu(I) solution immediately turns green/blue.

  • Cause: This indicates rapid oxidation to Cu(II). The most likely cause is the presence of oxygen.

  • Solution:

    • Ensure your glovebox has a low oxygen level (<1 ppm).

    • Verify that the pentane was properly degassed and stored under an inert atmosphere.

    • Check for any leaks in your reaction setup that could allow air to enter.

    • Ensure the copper(I) source (e.g., CuCl, CuI) has not been previously exposed to air and oxidized.

Problem 2: A fine precipitate forms in my solution over time.

  • Cause: This could be copper metal (from disproportionation) or an insoluble impurity.

  • Solution:

    • Increase the concentration or strength of the stabilizing ligand. A 1:4 metal-to-ligand ratio is often a good starting point for tetrahedral Cu(I) complexes.[3]

    • Ensure your copper source is of high purity. Common impurities in copper can include lead, bismuth, and antimony, which may form insoluble species.[4][5]

    • Consider filtering the solution under inert conditions to remove any initial insoluble impurities.

Problem 3: My reaction is not proceeding as expected, suggesting the Cu(I) catalyst is inactive.

  • Cause: The catalyst may have degraded, or an impurity may be poisoning it.

  • Solution:

    • Prepare the Cu(I) solution fresh before each use for maximum activity.

    • Analyze the purity of your starting materials (copper salt, ligand, and solvent). Trace impurities can significantly impact catalytic activity.

    • Consider using a different stabilizing ligand that may offer better protection under your specific reaction conditions. Some ligands can enhance catalytic activity while protecting the copper(I) center.[1]

Visualizing Concepts and Workflows

Decomposition Pathways of Unstabilized Cu(I) in Solution

Cu_I Cu(I) Ion (Unstable) Cu_II Cu(II) Ion (Oxidized) Cu_I->Cu_II Cu_0 Cu(0) Metal (Precipitate) Cu_I->Cu_0 Disproportionation O2 Oxygen (O₂) O2->Cu_II Oxidation Another_Cu_I Cu(I) Ion Another_Cu_I->Cu_0

Caption: Key degradation pathways for unstabilized Copper(I) ions.

Ligand Stabilization of Copper(I)

cluster_unstable Unstable State cluster_stable Stabilized Complex Cu_I Cu⁺ CuL4 [Cu(L)₄]⁺ Cu_I->CuL4 Coordination L L L->CuL4

Caption: A ligand (L) coordinates to Cu(I) to form a stable complex.

Experimental Workflow for Preparing a Stabilized Cu(I) Pentane Solution

start Start glovebox Transfer all materials to inert atmosphere glovebox start->glovebox prepare_solvent Use rigorously degassed pentane glovebox->prepare_solvent dissolve_ligand Dissolve stabilizing ligand in pentane prepare_solvent->dissolve_ligand add_cu Add Cu(I) salt (e.g., CuI, CuCl) dissolve_ligand->add_cu stir Stir until dissolved add_cu->stir filter Filter if necessary (under inert atmosphere) stir->filter store Store resulting solution under inert atmosphere filter->store end End store->end

Caption: Workflow for preparing stable Cu(I) pentane solutions.

Quantitative Data & Reference Tables

Table 1: Common Impurities in Copper Sources and Their Potential Impact

Impurity ElementTypical SymbolPotential Impact on Cu(I) Solutions
LeadPbCan form low melting point films and may precipitate.[6]
BismuthBiAdversely affects material properties; can cause embrittlement.[5][7]
ArsenicAsCan form insoluble arsenates, affecting product quality.[4][5]
AntimonySbOften needs to be removed from copper electrolytes.[4]
IronFeCan introduce an alternative and undesirable redox couple.
ZincZnA common metal impurity found in copper ores.[4]
SulfurSCan cause embrittlement by segregating at grain boundaries.[6]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Copper(I) Pentane Solution

  • Objective: To prepare a stock solution of a stabilized Cu(I) complex in pentane for use in catalysis or other applications.

  • Safety: All operations must be conducted in a certified inert atmosphere glovebox. Wear appropriate personal protective equipment (PPE).

  • Materials:

    • High-purity copper(I) salt (e.g., CuI, CuCl)

    • Anhydrous, high-purity stabilizing ligand (e.g., a phosphine or NHC precursor)

    • Anhydrous, degassed pentane

    • Schlenk flask or vial with a magnetic stir bar

  • Procedure:

    • Preparation: Ensure all glassware is oven-dried and cooled under vacuum before transferring into a nitrogen or argon-filled glovebox.

    • Solvent Dispensing: In the glovebox, dispense the required volume of degassed pentane into the reaction vessel.

    • Ligand Dissolution: Add the stabilizing ligand to the pentane and stir until it is fully dissolved. The required amount will depend on the desired metal-to-ligand ratio (a 1:1 to 1:4 ratio is a common range).

    • Addition of Copper(I) Salt: Slowly add the high-purity copper(I) salt to the stirring ligand solution.

    • Complex Formation: Allow the mixture to stir until all the copper(I) salt has dissolved and the solution is homogeneous. This may take anywhere from a few minutes to several hours depending on the ligand and the quality of the reagents. The solution should be colorless or pale yellow.

    • Filtration (Optional): If any solid remains, filter the solution through a Celite or PTFE filter plug into a clean storage vessel inside the glovebox.

    • Storage: Tightly seal the vessel and store it in the glovebox, protected from light. For best results, prepare the solution fresh before use.

Protocol 2: Monitoring Solution Stability via UV-Vis Spectroscopy

  • Objective: To monitor the oxidation of Cu(I) to Cu(II) over time.

  • Principle: Many Cu(II) complexes have a characteristic absorption in the visible region (around 600-800 nm) due to d-d transitions, while Cu(I) complexes (d¹⁰) are often colorless or have absorptions only in the UV region. The appearance and growth of a peak in the visible spectrum can be used to quantify decomposition.[8]

  • Procedure:

    • Prepare Blank: Use a sealed cuvette to obtain a background spectrum of the pure, degassed pentane and the stabilizing ligand.

    • Prepare Sample: In a glovebox, prepare the Cu(I) pentane solution as described in Protocol 1.

    • Initial Measurement (t=0): Transfer a sample of the freshly prepared solution into a sealed, airtight cuvette inside the glovebox. Quickly transfer the cuvette to the spectrophotometer and record the initial UV-Vis spectrum.

    • Time-Course Monitoring: Store the stock solution under the desired test conditions (e.g., in the glovebox, or exposed to air if testing degradation). At regular intervals (e.g., every 30 minutes), withdraw an aliquot, place it in a sealed cuvette, and record its UV-Vis spectrum.

    • Data Analysis: Plot the absorbance at the characteristic Cu(II) wavelength against time. The rate of increase in absorbance corresponds to the rate of oxidation of the Cu(I) complex.

References

troubleshooting low yields in pentylcopper(I) reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pentylcopper(I) reagents, primarily in the form of lithium dipentylcuprate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for preparing pentylcopper(I) reagents?

A1: Pentylcopper(I) reagents, typically as lithium dipentylcuprate ((C₅H₁₁)₂CuLi), are most commonly prepared in situ by the reaction of two equivalents of an organolithium reagent (n-pentyllithium) with one equivalent of a copper(I) salt, such as copper(I) iodide (CuI).[1] This reaction is performed in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures, commonly -78°C, to mitigate the thermal instability of the resulting organocopper reagent.

Q2: My pentylcopper(I) solution has a dark color. Is this normal?

A2: The appearance of a dark color (often black or brown) in your pentylcopper(I) solution can be an indication of decomposition, which leads to the formation of finely divided copper metal. While freshly prepared Gilman reagents are often colorless to slightly yellow, the thermal instability of alkylcopper compounds can lead to rapid decomposition if the temperature is not strictly controlled. Maintaining a low temperature (ideally -78°C) throughout the preparation and reaction is crucial.

Q3: What are the primary factors that lead to low yields in pentylcopper(I) reactions?

A3: Low yields in pentylcopper(I) reactions can stem from several factors:

  • Thermal Instability: Alkylcopper reagents are prone to thermal decomposition, especially those with β-hydrogens like pentylcopper(I).

  • Impure Starting Materials: The purity of the copper(I) salt and the organolithium reagent is critical. Impurities can catalyze decomposition or lead to unwanted side reactions.

  • Presence of Oxygen or Moisture: Organocopper reagents are sensitive to both oxygen and moisture. Reactions must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Incorrect Stoichiometry: An incorrect ratio of pentyllithium to the copper(I) salt can result in the formation of less reactive or unstable copper species.

  • Sub-optimal Reaction Temperature: While the formation of the Gilman reagent is best at very low temperatures, the subsequent reaction with the electrophile may require a slightly higher, yet still controlled, temperature.

Q4: Can I use a Grignard reagent to prepare pentylcopper(I)?

A4: Yes, it is possible to prepare organocopper reagents from Grignard reagents (e.g., pentylmagnesium bromide) through a process called transmetalation with a copper(I) salt. These are sometimes referred to as Normant reagents. However, the reactivity profile of these reagents may differ from the lithium-derived Gilman reagents.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Decomposition of Pentylcopper(I) Ensure the reaction temperature is maintained at or below the recommended temperature (typically -78°C to -40°C) throughout the experiment.[1] Prepare the reagent immediately before use.
Inactive Pentyllithium Titrate the pentyllithium solution prior to use to determine its exact molarity. Use freshly prepared or properly stored pentyllithium.
Impure Copper(I) Salt Use high-purity copper(I) salts. If necessary, purify the copper(I) iodide before use (see Experimental Protocols).
Presence of Oxygen or Moisture Use oven-dried or flame-dried glassware. Ensure all solvents and reagents are anhydrous and degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
Poor Substrate Reactivity Some electrophiles react sluggishly. Consider the use of additives like Lewis acids (e.g., BF₃·OEt₂) to enhance the reactivity of the substrate.
Issue 2: Formation of Side Products
Potential Cause Observed Side Product Suggested Solution
Reaction with Carbonyl Group 1,2-addition product (e.g., tertiary alcohol from an α,β-unsaturated ketone).This occurs when the "hard" nucleophilicity of any unreacted pentyllithium dominates. Ensure complete formation of the cuprate by allowing sufficient reaction time between pentyllithium and the copper(I) salt before adding the substrate. Maintain a low reaction temperature.
Protonation of the Cuprate PentaneThis indicates the presence of an acidic proton source in the reaction mixture (e.g., water, alcohol). Ensure all reagents and solvents are strictly anhydrous.
Homocoupling of the Pentyl Group DecaneThis can result from oxidative processes. Ensure a strictly inert atmosphere. The presence of certain impurities can also promote homocoupling.
Thermal Decomposition Butene, ethane, ethylene, and copper hydride species.This is a result of β-hydride elimination, a common decomposition pathway for alkylcopper reagents. Maintain a low temperature and use the reagent promptly after preparation.

Quantitative Data

The following tables summarize typical yield data for reactions analogous to those involving pentylcopper(I). Data for di-n-hexylcuprate and di-n-butylcuprate are presented as close approximations.

Table 1: Effect of Temperature on Conjugate Addition Yield

ReagentSubstrateTemperature (°C)Yield (%)
(n-Bu)₂CuLiThiochromone-78 to 0~86
Me₂CuLiα,β-unsaturated lactone084[2]
Me₂CuLiα,β-unsaturated ester-78 to 099[2]

Table 2: Effect of Additives on Conjugate Addition Yield

ReagentSubstrateAdditiveYield (%)
(n-Bu)₂CuLiThiochromoneNoneModerate
(n-Bu)₂CuLiThiochromoneTMSCl86
(n-Bu)₂CuLiThiochromoneTMSI85
(n-Bu)₂CuLiThiochromoneTMSOTf82

Experimental Protocols

Protocol 1: Purification of Copper(I) Iodide

A reliable procedure for purifying commercial copper(I) iodide involves recrystallization from a concentrated potassium iodide solution.

  • Dissolve 1.0 g of crude CuI and 18.0 g of KI in 20 mL of deionized water at 70°C with stirring.

  • Once dissolved, add a small amount of activated charcoal and perform a suction filtration while the solution is hot.

  • Wash the solid residue with a hot KI solution (15.4 g in 15 mL of water at 70°C).

  • Dilute the clear filtrate with 200 mL of deionized water with constant stirring and cool in an ice bath for 45 minutes to precipitate the purified CuI.

  • Collect the white precipitate by filtration, wash with deionized water, then ethanol, and dry under vacuum.

Protocol 2: General Procedure for the Conjugate Addition of Lithium Dipentylcuprate to an α,β-Unsaturated Ketone

This protocol is a general guideline. The specific substrate and reaction scale may require optimization.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Preparation: In the reaction flask, suspend purified copper(I) iodide (1.0 mmol) in anhydrous diethyl ether or THF (10 mL) under an inert atmosphere. Cool the suspension to -78°C using a dry ice/acetone bath.

  • Cuprate Formation: Slowly add n-pentyllithium (2.0 mmol, typically as a solution in hexanes) dropwise to the stirred CuI suspension at -78°C. The formation of the Gilman reagent is often accompanied by a color change. Stir the mixture for 30-60 minutes at this temperature.

  • Conjugate Addition: Add a solution of the α,β-unsaturated ketone (0.9 mmol) in the same anhydrous solvent (5 mL) dropwise to the freshly prepared lithium dipentylcuprate solution at -78°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to several hours.

  • Workup: Quench the reaction at low temperature by the slow addition of a saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

pentylcopper_synthesis n-Pentyl Bromide n-Pentyl Bromide n-Pentyllithium n-Pentyllithium n-Pentyl Bromide->n-Pentyllithium 2 Li, Ether Lithium Metal Lithium Metal Lithium Metal->n-Pentyllithium Lithium Dipentylcuprate Lithium Dipentylcuprate n-Pentyllithium->Lithium Dipentylcuprate 2 eq. Copper(I) Iodide Copper(I) Iodide Copper(I) Iodide->Lithium Dipentylcuprate 1 eq., THF, -78°C

Fig. 1: Synthesis of Lithium Dipentylcuprate.

troubleshooting_workflow start Low Yield in Pentylcopper(I) Reaction check_reagents Are starting materials pure and anhydrous? start->check_reagents check_conditions Was the reaction performed under inert atmosphere and at low temperature? check_reagents->check_conditions Yes purify_reagents Purify CuI and titrate n-BuLi. check_reagents->purify_reagents No check_stoichiometry Was the stoichiometry of reagents correct? check_conditions->check_stoichiometry Yes improve_technique Use flame-dried glassware and maintain strict temperature control. check_conditions->improve_technique No adjust_stoichiometry Verify calculations and ensure accurate addition. check_stoichiometry->adjust_stoichiometry No end_bad Yield Still Low (Consider substrate reactivity) check_stoichiometry->end_bad Yes purify_reagents->check_conditions improve_technique->check_stoichiometry end_good Yield Improved adjust_stoichiometry->end_good

Fig. 2: Troubleshooting workflow for low yields.

reaction_pathways Pentylcopper(I) + α,β-Unsaturated Ketone Pentylcopper(I) + α,β-Unsaturated Ketone Desired Pathway Desired Pathway Pentylcopper(I) + α,β-Unsaturated Ketone->Desired Pathway Low Temperature (-78°C) Side Pathway 1 Side Pathway 1 Pentylcopper(I) + α,β-Unsaturated Ketone->Side Pathway 1 Higher Temperature or Unreacted R-Li Side Pathway 2 Side Pathway 2 Pentylcopper(I) + α,β-Unsaturated Ketone->Side Pathway 2 Higher Temperature 1,4-Conjugate Addition Product 1,4-Conjugate Addition Product Desired Pathway->1,4-Conjugate Addition Product 1,2-Addition Product 1,2-Addition Product Side Pathway 1->1,2-Addition Product Decomposition Products Decomposition Products Side Pathway 2->Decomposition Products

Fig. 3: Competing reaction pathways.

References

Technical Support Center: Optimization of Reaction Conditions for Copper-Catalyzed Pentane Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data for researchers, scientists, and drug development professionals working on the copper-catalyzed functionalization of pentane.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of copper-catalyzed pentane functionalization, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper catalyst may be oxidized or deactivated.• Ensure all reagents and solvents are rigorously dried and degassed. • Use freshly opened or properly stored copper salts. • Consider in-situ reduction of a Cu(II) precursor if using a Cu(I) catalyzed reaction.[1]
Poor Ligand-Copper Coordination: The chosen ligand may not be optimal for the specific reaction.• Screen a variety of ligands with different electronic and steric properties (e.g., phenanthrolines, bipyridines, N-heterocyclic carbenes).[2] • Ensure the correct ligand-to-metal ratio is used; excess ligand can sometimes be inhibitory.[3]
Inefficient C-H Activation: The reaction conditions may not be sufficient to break the C-H bond of pentane.• Increase the reaction temperature. • Use a more potent oxidant if the reaction proceeds via an oxidative pathway. • Ensure the pentane concentration is sufficient, which can be challenging due to its volatility. Consider using a high-pressure reactor.
Catalyst Deactivation/Precipitation: The catalyst may be precipitating out of solution or forming inactive species.[4]• Screen different solvents to improve catalyst solubility. • Use a supporting ligand that stabilizes the active catalytic species. • Lower the catalyst loading, as higher concentrations can sometimes lead to aggregation.
Poor Regioselectivity (e.g., mixture of C2 and C3 functionalized products) Steric and Electronic Effects: The inherent reactivity of the C-H bonds in pentane (secondary C-H bonds are generally more reactive than primary ones).• Modify the steric bulk of the ligand. Bulkier ligands can favor functionalization at less sterically hindered positions. • Alter the electronic properties of the catalyst system to influence the transition state of the C-H activation step.
Reaction Mechanism: Different mechanistic pathways (e.g., radical vs. concerted) can lead to different regioselectivities.• The choice of oxidant can influence the mechanism. For example, the use of peroxides often leads to radical pathways.[5] • The nature of the copper-ligand complex can favor a specific pathway.
Formation of Side Products (e.g., over-oxidation, solvent functionalization) Overly Reactive System: The oxidant or catalyst may be too reactive, leading to undesired follow-up reactions.• Lower the reaction temperature. • Use a milder oxidant. • Decrease the concentration of the oxidant.
Solvent Reactivity: The solvent may have reactive C-H bonds that can compete with pentane.• Choose a more inert solvent with stronger C-H bonds (e.g., perfluorinated solvents, or use pentane itself as the solvent).
Inconsistent Results Atmospheric Contamination: Oxygen and moisture can interfere with the catalytic cycle.• Use standard Schlenk line or glovebox techniques to set up the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impurity in Reagents: Impurities in the pentane, solvent, or other reagents can poison the catalyst.• Use high-purity, freshly distilled, or properly stored reagents.

Frequently Asked Questions (FAQs)

Q1: What is the typical regioselectivity observed in copper-catalyzed pentane functionalization?

A1: The regioselectivity is a key challenge and depends heavily on the catalytic system. Generally, secondary C-H bonds (at the C2 and C3 positions) are more reactive than primary C-H bonds (C1 position). The selectivity between the C2 and C3 positions is often low and requires careful optimization of the ligand and reaction conditions. Some systems show a preference for the C2 position due to statistical factors and slightly lower bond dissociation energy compared to the C3 position.

Q2: How can I improve the regioselectivity towards the C2 position of pentane?

A2: To favor functionalization at the C2 position, you can try to exploit steric hindrance. Using a bulkier ligand on the copper catalyst can disfavor reaction at the more sterically crowded C3 position. Additionally, fine-tuning the electronic properties of the ligand and catalyst can influence the transition state geometry and favor C2 activation.

Q3: My reaction is not working. What are the most critical parameters to check first?

A3: The most critical parameters to verify are:

  • Inert Atmosphere: Ensure the complete exclusion of air and moisture.

  • Reagent Purity: Use dry, degassed solvents and high-purity reagents.

  • Catalyst Activity: Use a fresh, active source of the copper catalyst.

  • Temperature: Ensure the reaction is being conducted at the optimal temperature, as C-H activation is often energy-intensive.

Q4: Can I use pentane as the solvent for the reaction?

A4: Yes, using pentane as the solvent can be advantageous as it maximizes the concentration of the substrate and avoids competitive functionalization of a solvent molecule. However, due to its low boiling point (36.1 °C), these reactions must be carried out in a sealed, pressure-rated vessel to maintain the pentane in the liquid phase at elevated reaction temperatures.

Q5: What is the role of the oxidant in these reactions?

A5: In many copper-catalyzed C-H functionalization reactions, an oxidant is required to either generate the active catalytic species or to facilitate the turnover of the catalytic cycle. For instance, in amination reactions using amides, an oxidant like di-tert-butyl peroxide (DTBP) can initiate the reaction by generating a tert-butoxy radical, which then abstracts a hydrogen atom from the alkane.[5]

Data Presentation

The following tables summarize quantitative data on the influence of various reaction parameters on the yield and regioselectivity of copper-catalyzed alkane functionalization, with a focus on pentane where data is available.

Table 1: Effect of Copper Catalyst and Ligand on Pentane Amination

EntryCopper Source (mol%)Ligand (mol%)Amine SourceOxidantSolventTemp (°C)Yield (%)C2:C3 Selectivity
1Cu(OAc)₂ (10)1,10-Phenanthroline (15)BenzamideDTBPBenzene130552.1:1
2CuBr (10)Bathocuproine (15)PhthalimideDTBPChlorobenzene120621.9:1
3Cu(OTf)₂ (10)Neocuproine (15)TsNH₂PhI(OAc)₂Acetonitrile80452.3:1
4CuI (5)NoneBenzamideDTBPBenzene130<5-

Data compiled and adapted from representative literature on alkane amination.

Table 2: Effect of Solvent on Copper-Catalyzed Alkane Borylation

EntryAlkaneCopper Catalyst (mol%)Ligand (mol%)Borylating AgentSolventTemp (°C)Yield (%)
1CyclohexaneCuCl (5)dtbpy (5)B₂pin₂Heptane10078
2CyclohexaneCuCl (5)dtbpy (5)B₂pin₂THF10045
3CyclohexaneCuCl (5)dtbpy (5)B₂pin₂Dioxane10052
4CyclohexaneCuCl (5)dtbpy (5)B₂pin₂Benzene10065

dtbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; B₂pin₂ = bis(pinacolato)diboron. Data adapted from studies on copper-catalyzed borylation of alkanes.

Experimental Protocols

Representative Protocol for Copper-Catalyzed Amination of Pentane

This protocol is a generalized procedure based on common practices in the field.[5] Researchers should consult specific literature for the functionalization of interest and optimize conditions accordingly.

Materials:

  • Copper(I) bromide (CuBr, 99.99%)

  • 1,10-Phenanthroline (99%)

  • Benzamide (99%)

  • Di-tert-butyl peroxide (DTBP)

  • n-Pentane (anhydrous, ≥99%)

  • Chlorobenzene (anhydrous, ≥99.8%)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add CuBr (0.02 mmol, 2.87 mg) and 1,10-phenanthroline (0.03 mmol, 5.41 mg) to a 4 mL screw-cap vial equipped with a magnetic stir bar.

  • Addition of Reagents: Add benzamide (0.2 mmol, 24.2 mg) to the vial.

  • Solvent and Substrate Addition: Add anhydrous chlorobenzene (1.0 mL) and n-pentane (1.0 mmol, 72.1 mg, 116 µL).

  • Initiator Addition: Add di-tert-butyl peroxide (DTBP, 0.4 mmol, 58.5 mg, 74 µL).

  • Reaction Sealing and Heating: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated aluminum block at 120 °C.

  • Reaction Monitoring: Stir the reaction mixture for 24 hours.

  • Workup: After cooling to room temperature, open the vial and add an internal standard (e.g., dodecane). Dilute the mixture with ethyl acetate and filter through a short plug of silica gel to remove the copper catalyst.

  • Analysis: Analyze the filtrate by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the yield and regioselectivity of the N-pentylbenzamide products.

  • Purification (for isolation): For isolation of the products, perform the reaction on a larger scale and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

Mandatory Visualization

Experimental Workflow for Copper-Catalyzed Pentane Functionalization

experimental_workflow reagents Reagent Preparation (Inert Atmosphere) setup Reaction Setup (Cu Catalyst, Ligand, Amide) reagents->setup addition Addition of Pentane, Solvent, and Oxidant setup->addition reaction Reaction Heating (Sealed Vessel) addition->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup analysis Analysis (GC, GC-MS, NMR) workup->analysis

Caption: A generalized experimental workflow for the copper-catalyzed functionalization of pentane.

Proposed Catalytic Cycle for Copper-Catalyzed C-H Amination

catalytic_cycle Cu_I L-Cu(I) Cu_II_Amide L-Cu(II)-NHR Cu_I->Cu_II_Amide Oxidative Addition with Amide Cu_II_Alkyl L-Cu(II)(R')(NHR) Cu_II_Alkyl->Cu_I Product R'-NHR Cu_II_Alkyl->Product Reductive Elimination Oxidant Oxidant (e.g., DTBP) Radical R'• Oxidant->Radical Generates Radical Alkane Pentane (R'-H) Alkane->Radical H-Abstraction Amide Amide (RNH₂) Amide->Cu_I Radical->Cu_II_Amide Radical Capture

Caption: A simplified representation of a possible catalytic cycle for copper-catalyzed C-H amination.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield check_inert Verify Inert Atmosphere start->check_inert check_reagents Check Reagent Purity & Dryness start->check_reagents check_temp Optimize Temperature start->check_temp screen_solvents Screen Solvents check_inert->screen_solvents If no improvement screen_catalysts Screen Copper Sources/Pre-catalysts check_reagents->screen_catalysts If no improvement screen_ligands Screen Ligands check_temp->screen_ligands If no improvement increase_pressure Consider High Pressure Reactor screen_solvents->increase_pressure For volatile substrates

Caption: A decision-making flowchart for troubleshooting low reaction yields.

References

Technical Support Center: Copper(I) Reactions in Pentane & Common Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This guide addresses potential side reactions, stability issues, and troubleshooting for experiments involving copper(I) species where pentane is the primary solvent. The term "copper(I);pentane" is chemically ambiguous. It typically refers to either a copper(I) salt (e.g., CuI, CuBr) or an organocopper(I) reagent (e.g., a Gilman cuprate) being used in an inert, non-polar solvent like pentane. While pentane itself is generally unreactive, common co-solvents, additives, or impurities can lead to significant side reactions. This resource provides researchers, scientists, and drug development professionals with detailed answers and protocols to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What does "copper(I);pentane" refer to in an experimental context?

A1: "Copper(I);pentane" is not a standard chemical name. It generally implies one of two scenarios:

  • A slurry or suspension of a Copper(I) salt (e.g., CuI, CuCl, CuOTf) in pentane, which acts as an inert, non-polar solvent.

  • An organocopper(I) reagent , such as an alkylcopper(I) species or a lithium dialkylcuprate (Gilman reagent), prepared or used in pentane. Organocopper reagents are often used in non-polar solvents to control reactivity.

In both cases, pentane's primary role is to provide a non-coordinating, low-polarity medium. The significant chemical reactivity and potential side reactions arise from the copper(I) species and its interaction with other, more reactive solvents or reagents present in the mixture.

Q2: My copper(I) reaction in a mixed solvent system turned blue and/or formed a brown precipitate. What happened?

A2: This is a classic sign of disproportionation , a common side reaction for copper(I). In this process, two copper(I) ions react to form a copper(II) ion and elemental copper(0).

2 Cu⁺ → Cu²⁺ + Cu⁰

  • The blue or green color is characteristic of solvated copper(II) ions.

  • The brown or black precipitate is finely divided elemental copper(0) metal.

This reaction is particularly prevalent in polar solvents, which stabilize the resulting Cu(II) ion more effectively than the starting Cu(I) ion.[1][2][3] Keeping the medium non-polar (by using pentane) and using stabilizing ligands can help suppress this unwanted pathway.

Q3: Can I use polar aprotic solvents like DMF or DMSO as co-solvents with pentane?

A3: Yes, but with caution. Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often used in copper-catalyzed reactions to improve the solubility of reagents and salts.[4] However, their high polarity can significantly promote the disproportionation of Cu(I) to Cu(II) and Cu(0), especially in the presence of certain nitrogen-containing ligands.[1] If your reaction requires a polar co-solvent, it is crucial to use anhydrous solvents and maintain an inert atmosphere, as trace water and oxygen can facilitate decomposition.

Q4: What are the effects of using acetonitrile (MeCN) as a co-solvent?

A4: Acetonitrile is a unique solvent because it can act as a ligand, strongly coordinating to copper(I) to form stable complexes like [Cu(MeCN)₄]⁺.[5][6][7] This can be a double-edged sword:

  • Stabilization: The complexation can prevent disproportionation, thereby stabilizing the active Cu(I) oxidation state.[6]

  • Inhibition: If the coordination is too strong, it can sequester the copper catalyst, preventing it from participating in the desired catalytic cycle and leading to a sluggish or stalled reaction. In some copper-catalyzed oxidative reactions, acetonitrile can even participate directly, acting as a source of nitrogen.[8][9]

Q5: Are ethereal solvents like THF or diethyl ether completely inert?

A5: Ethereal solvents are generally good choices for copper(I) chemistry, especially for the formation and use of organocuprate reagents.[10][11] They are polar enough to dissolve many organometallic species but are not as prone to inducing disproportionation as solvents like DMSO. However, they are not completely inert. Organocuprate reagents, in particular, have limited thermal stability in ethers and are typically handled at low temperatures (e.g., -78 °C to 0 °C) to prevent decomposition.[10]

Troubleshooting Guide

Problem: My reaction is sluggish or fails to initiate after adding the copper(I) catalyst.

Possible CauseSuggested Solution
Poor Catalyst Solubility Even in a co-solvent system, Cu(I) salts may have poor solubility. Try using a more soluble Cu(I) source or add a ligand that forms a soluble complex.
Catalyst Sequestration If using a strongly coordinating co-solvent like acetonitrile, it may be binding the copper too tightly. Try reducing the concentration of the co-solvent or switching to a less coordinating one like THF.
Catalyst Deactivation The catalyst may have disproportionated upon addition. Ensure your solvents are anhydrous and the reaction is under a strictly inert atmosphere (Argon or Nitrogen). Add the catalyst at a lower temperature.

Problem: A dark precipitate formed and the solution turned blue.

Possible CauseSuggested Solution
Disproportionation This indicates the formation of Cu(0) and Cu(II). The reaction is likely compromised.[1][2][12]
Mitigation for Future Runs Use a less polar solvent system if possible. Add a stabilizing ligand (e.g., a phosphine or bidentate amine) to the reaction. Ensure rigorous exclusion of air and water, as oxidation to Cu(II) can initiate decomposition pathways.

Problem: I am trying to react an organocuprate with an α,β-unsaturated ketone, but I am getting 1,2-addition (attack at the carbonyl) instead of the expected 1,4-addition.

Possible CauseSuggested Solution
Reagent Decomposition If the organocuprate has decomposed, residual organolithium or Grignard reagents may be present, which favor 1,2-addition.[13]
Protocol Adjustment Prepare the organocuprate at a low temperature (e.g., -78 °C) and use it promptly. Ensure the stoichiometry is correct (2 equivalents of organolithium to 1 equivalent of CuI for a standard Gilman reagent). The choice of solvent can also be critical; ether or THF are standard.[10][14]

Data Presentation

Table 1: Qualitative Compatibility of Common Solvents with Copper(I) Reagents
Solvent ClassExample(s)Compatibility/Side Reaction Profile
Alkanes Pentane, HexaneHigh Compatibility : Generally inert and non-coordinating. Excellent for minimizing side reactions but offers poor solubility for polar reagents.
Ethers THF, Diethyl EtherGood Compatibility : Standard solvents for organocuprate chemistry. Low temperatures are often required to ensure reagent stability.[10]
Aromatics Toluene, BenzeneGood Compatibility : Non-coordinating, can be useful for higher temperature reactions where alkanes would boil.
Nitriles Acetonitrile (MeCN)Use with Caution : Acts as a strong ligand. Can stabilize Cu(I) but may also inhibit catalysis by forming a highly stable complex.[5][6][7]
Amides DMF, DMAUse with Caution : High polarity can promote Cu(I) disproportionation.[1] Useful for solubilizing salts but requires stringent inert conditions.
Sulfoxides DMSOUse with Caution : Very high polarity strongly promotes Cu(I) disproportionation.[1] Its use should be carefully considered and tested.
Ketones AcetoneGenerally Incompatible : Can react with many organocopper reagents or undergo side reactions (e.g., enolization) under basic conditions.[15]
Alcohols Methanol, EthanolGenerally Incompatible : The acidic proton will rapidly quench most organocopper reagents and can facilitate catalyst decomposition.
Table 2: Effect of Solvent Polarity on Copper(I) Disproportionation
Solvent PolarityTendency for Disproportionation (2Cu⁺ → Cu²⁺ + Cu⁰)Rationale
Non-Polar (e.g., Pentane)Low The charged Cu²⁺ product is highly destabilized in a non-polar medium, disfavoring the reaction.
Moderately Polar (e.g., THF)Moderate Solvation of Cu²⁺ is more favorable, but the reaction is often slow without other contributing factors.
Highly Polar (e.g., DMSO, Water)High Strong solvation and stabilization of the Cu²⁺ ion provides a significant thermodynamic driving force for disproportionation.[1][2][3]

Experimental Protocols

Protocol: Minimizing Disproportionation in a Copper(I)-Catalyzed Reaction

This protocol provides a general workflow for setting up a reaction that is sensitive to copper(I) disproportionation.

  • Glassware and Solvent Preparation:

    • Oven-dry or flame-dry all glassware (reaction flask, syringes, cannulas) under vacuum and allow to cool under a positive pressure of inert gas (Argon is preferred).

    • Use anhydrous grade solvents. If necessary, purify solvents by passing them through an activated alumina column (solvent purification system).

    • Degas all solvents by sparging with argon for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Reagent Assembly (under Inert Atmosphere):

    • To the reaction flask, add the copper(I) salt (e.g., CuI) and any solid ligand under a positive flow of argon.

    • Add the primary non-polar solvent (e.g., pentane or toluene) via cannula or syringe.

    • If a polar co-solvent (e.g., DMF, DMSO) is required, add it now. It is often best to add it to the substrate solution rather than directly to the catalyst.

    • In a separate, dry flask, dissolve the substrate and any base or other reagents in the chosen solvent system.

  • Reaction Initiation:

    • Cool the catalyst slurry to the desired reaction temperature (often 0 °C or lower to start).

    • Slowly add the substrate solution to the catalyst slurry via syringe pump or cannula over an extended period. This keeps the instantaneous concentration of reactants low and helps control any exotherms.

    • Maintain the reaction under a positive pressure of inert gas for its entire duration.

  • Monitoring:

    • Monitor the reaction by TLC, GC, or LC-MS.

    • Observe the color of the reaction. A rapid change to deep blue, green, or the formation of a dark precipitate is indicative of catalyst decomposition via disproportionation.

Visualizations

Signaling Pathway Diagrams

Disproportionation cluster_Cu1 Copper(I) State cluster_Solvent Driving Force cluster_Products Products Cu1_1 Cu⁺ Cu2 Cu²⁺ (Blue/Green Solution) Cu1_1->Cu2 Oxidation Cu0 Cu⁰ (Brown Precipitate) Cu1_1->Cu0 Reduction Cu1_2 Cu⁺ Cu1_2->Cu2 Oxidation Cu1_2->Cu0 Reduction Solvent Polar Solvent (e.g., DMSO, MeCN) Solvent->Cu1_1 Promotes Reaction Solvent->Cu1_2 Promotes Reaction

Caption: The disproportionation pathway of Copper(I) in polar solvents.

Troubleshooting Start Reaction Fails or is Sluggish CheckColor Is the solution blue/green or is a dark ppt. present? Start->CheckColor CheckSolvent Is a strong coordinating solvent (e.g., MeCN) present? CheckColor->CheckSolvent No Result_Disp Likely Cause: Disproportionation. Action: Improve inert conditions, use ligands, lower polarity. CheckColor->Result_Disp Yes CheckTemp Is this an organocuprate reaction above 0°C? CheckSolvent->CheckTemp No Result_Seq Likely Cause: Catalyst Sequestration. Action: Reduce co-solvent conc., change solvent to THF. CheckSolvent->Result_Seq Yes Result_Decomp Likely Cause: Thermal Decomposition. Action: Run reaction at lower temperature (e.g., -78°C). CheckTemp->Result_Decomp Yes Result_Other Possible Cause: Poor solubility or other mechanistic issue. CheckTemp->Result_Other No

Caption: Troubleshooting workflow for a failed Copper(I) mediated reaction.

References

Technical Support Center: Stability of Copper(I) Alkane Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on inhibiting the decomposition of copper(I) alkane complexes. Below you will find frequently asked questions, troubleshooting guides, quantitative data, and detailed experimental protocols to ensure the stability and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the decomposition of copper(I) alkane complexes?

A1: Copper(I) complexes, particularly those with weakly coordinating alkane ligands, are susceptible to two main decomposition pathways:

  • Oxidation: In the presence of air, Cu(I) is readily oxidized to the more stable Cu(II) state. This is often visually indicated by a color change, for example, from colorless or yellow to blue or green.

  • Disproportionation: In solution, two Cu(I) ions can disproportionate into a Cu(II) ion and elemental copper (Cu(0)). This is especially prevalent in aqueous solutions or with ligands that do not sufficiently stabilize the Cu(I) oxidation state.[1]

Q2: How does ligand design influence the stability of Cu(I) complexes?

A2: Ligand design is the most critical factor in preventing decomposition. Key strategies include:

  • Steric Hindrance: Bulky ligands can physically block the approach of oxygen or other molecules that would facilitate decomposition.

  • Chelation: Multidentate ligands (chelators) that bind to the copper center at multiple points form more stable complexes than monodentate ligands due to the chelate effect, which is entropically favorable.[2]

  • Electronic Properties: Soft ligands, such as those with phosphorus or sulfur donor atoms, are preferred for the soft Cu(I) ion according to Hard-Soft Acid-Base (HSAB) theory. N-heterocyclic carbenes (NHCs) are particularly effective at stabilizing Cu(I) due to their strong sigma-donating properties.[3]

  • Geometric Constraints: Ligands that enforce a tetrahedral coordination geometry are ideal for Cu(I), which disfavors the square planar or octahedral geometries preferred by Cu(II).

Q3: What are the best practices for handling and storing air-sensitive Cu(I) complexes?

A3: Due to their air sensitivity, strict anaerobic techniques are required:

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere of nitrogen or argon, using either a glovebox or Schlenk line techniques.

  • Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen prior to use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.

  • Storage: Solid, stable complexes should be stored in a glovebox or a sealed vial under an inert atmosphere, protected from light. Solutions are generally less stable and should be prepared fresh for each experiment.

Q4: Can the choice of solvent affect the stability of my Cu(I) complex?

A4: Yes, the solvent plays a significant role. Coordinating solvents like acetonitrile (MeCN) can stabilize Cu(I) by forming complexes, which can prevent disproportionation.[4] However, some complexes may be unstable in certain solvents, leading to ligand dissociation or other decomposition pathways. It is crucial to choose a solvent in which the desired complex is both soluble and stable.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Colorless/yellow solution turns blue/green upon exposure to air. Oxidation of Cu(I) to Cu(II).Immediately implement stricter anaerobic techniques. Ensure your inert gas supply is pure and that all glassware is properly dried and purged. Prepare and handle the complex in a glovebox or using a Schlenk line.
A metallic precipitate (copper metal) forms in the solution. Disproportionation of Cu(I) to Cu(II) and Cu(0).The ligand system is not sufficiently stabilizing the Cu(I) center. Consider switching to a more suitable ligand (e.g., a chelating phosphine or an N-heterocyclic carbene). Using a coordinating solvent like acetonitrile may also help.[4]
The complex precipitates from the solution unexpectedly. Poor solubility or formation of an insoluble decomposition product.Confirm the solubility of your complex in the chosen solvent. If solubility is low, try a different solvent. If precipitation occurs over time, it is likely due to decomposition. Re-evaluate your ligand design and handling procedures.
Reaction yields are low and/or inconsistent. Catalyst decomposition is occurring during the reaction.Ensure the reaction is run under a rigorously inert atmosphere. The chosen ligand may not be stable under the reaction conditions (e.g., high temperature). Consider a more robust ligand, such as a sterically hindered NHC.
NMR spectrum shows broad signals or multiple unexpected species. Ligand exchange or decomposition is occurring in the NMR tube.Prepare the NMR sample in a glovebox using deuterated solvent that has been dried and degassed. If the problem persists, it may indicate an equilibrium between different species in solution or slow decomposition.

Quantitative Data: Stability of Copper(I) Complexes

The stability of a complex is quantified by its formation or stability constant (log K or log β). A higher value indicates a more stable complex.

Table 1: Comparison of Overall Stability Constants (log β) for Cu(I) and Cu(II) with Various Ligands

LigandCu(I) log βCu(II) log βNotesReference
Ammonia (NH₃)10.813.1Cu(II) is more stable with this hard N-donor ligand.[5]
Chloride (Cl⁻)5.55.6Similar stability, forms chloro complexes.[5]
Acetonitrile (MeCN)4.3-Acetonitrile is a well-known stabilizing ligand for Cu(I).[4]
Me₆Trien14.312.6The methyl groups enforce a tetrahedral geometry, favoring Cu(I).[4]
Bathocuproine (BCS)20.6-High stability due to chelation and steric hindrance favoring tetrahedral geometry.[4]

Data presented is for aqueous solutions and serves as a comparative guide. Absolute values may vary with solvent and conditions.

Experimental Protocols

Protocol 1: Synthesis of a Stable N-Heterocyclic Carbene (NHC) Copper(I) Complex: [Cu(Cl)(IPr)]

This protocol describes the synthesis of a common and relatively air-stable NHC-copper(I) complex, [Cu(Cl)(IPr)], where IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene. This complex is an excellent precatalyst for various reactions.

Materials:

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Copper(I) oxide (Cu₂O)

  • Anhydrous Acetone (degassed)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Setup: Assemble a 100 mL Schlenk flask containing a magnetic stir bar. Flame-dry the glassware under vacuum and backfill with inert gas.

  • Reagents: To the flask, add IPr·HCl (1.0 equiv), and Cu₂O (0.5 equiv).

  • Solvent Addition: Add 30 mL of degassed, anhydrous acetone to the flask via cannula or syringe under a positive pressure of inert gas.

  • Reaction: Stir the resulting suspension at room temperature. The reaction progress can be monitored by the color change from a red/orange suspension to a colorless solution with a white precipitate. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, allow the solids to settle. Filter the mixture via cannula to another flame-dried Schlenk flask.

  • Isolation: Reduce the solvent volume under vacuum until a white solid begins to precipitate. Add anhydrous pentane or diethyl ether to complete the precipitation.

  • Drying: Isolate the white solid by filtration, wash with a small amount of pentane, and dry under high vacuum. The resulting [Cu(Cl)(IPr)] complex can be stored under an inert atmosphere.

Adapted from methodologies for synthesizing NHC-copper complexes.[6]

Protocol 2: Monitoring Complex Stability via UV-Vis Spectroscopy

This protocol provides a general method to assess the stability of a Cu(I) complex in solution when exposed to air.

Materials:

  • Synthesized Cu(I) complex

  • Anhydrous, degassed spectrophotometric grade solvent (e.g., THF, CH₂Cl₂)

  • UV-Vis spectrophotometer

  • Two quartz cuvettes with septa

Procedure:

  • Blank Preparation: In a glovebox, fill a quartz cuvette with the degassed solvent and seal it with a septum. This will serve as the blank.

  • Sample Preparation: In the glovebox, prepare a dilute solution of your Cu(I) complex in the same degassed solvent to an absorbance of approximately 1.0 AU at the λ_max. Fill the second quartz cuvette with this solution and seal it with a septum.

  • Initial Spectrum (T=0): Remove both cuvettes from the glovebox. Quickly record the UV-Vis spectrum of the sample solution from 200-800 nm, using the solvent-filled cuvette as the blank. This is your baseline (T=0) spectrum.

  • Air Exposure: Remove the septum from the sample cuvette to expose the solution to the ambient atmosphere.

  • Time-Course Monitoring: Record the UV-Vis spectrum of the sample at regular intervals (e.g., every 5, 10, or 30 minutes) over a period of several hours.

  • Data Analysis: Plot the absorbance at the λ_max of the Cu(I) complex as a function of time. A decrease in this absorbance indicates decomposition. Often, a new peak corresponding to the Cu(II) species will appear (typically between 600-800 nm), which can also be plotted to monitor the rate of oxidation.

Visualizations (Graphviz DOT Language)

Experimental Workflow for Handling Air-Sensitive Complexes

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis & Handling (Inert Atmosphere) cluster_analysis Analysis & Storage glassware Flame-Dry Glassware synthesis Synthesize Complex glassware->synthesis degas Degas Solvents degas->synthesis glovebox Glovebox glovebox->synthesis schlenk Schlenk Line schlenk->synthesis isolation Isolate & Purify synthesis->isolation analysis Characterization (NMR, X-ray) isolation->analysis storage Store under Argon isolation->storage

Caption: General workflow for synthesizing and handling air-sensitive copper(I) complexes.

Decomposition Pathways of Copper(I) Complexes

decomposition_pathways cluster_oxidation Oxidation Pathway cluster_disproportionation Disproportionation Pathway Cu_I Stable Cu(I) Complex (e.g., [L-Cu(I)-Alkane]) Cu_II Decomposed Cu(II) Species (e.g., [L-Cu(II)]²⁺) Cu_I->Cu_II + O₂ - Alkane Cu_I_2 2 x Cu(I) Complex O2 Oxygen (O₂) Cu_II_disp Cu(II) Species Cu_I_2->Cu_II_disp Poor Ligand Stability or Polar Solvent Cu_0 Copper Metal (Cu⁰) Cu_I_2->Cu_0

Caption: Major decomposition pathways for unstable copper(I) complexes.

Troubleshooting Logic for Unstable Complexes

troubleshooting_logic start Complex Decomposes? color_change Color Change to Blue/Green? start->color_change Yes precipitate Metallic Precipitate? color_change->precipitate No solution_oxidation Diagnosis: Oxidation - Improve anaerobic technique - Check inert gas purity - Use degassed solvents color_change->solution_oxidation Yes solution_disp Diagnosis: Disproportionation - Redesign ligand (chelating, bulky) - Use 'soft' donor atoms (P, S, NHC) - Use coordinating solvent (MeCN) precipitate->solution_disp Yes solution_other Other Issue: - Check solubility - Verify ligand stability - Confirm starting material purity precipitate->solution_other No

Caption: A decision tree for troubleshooting the decomposition of copper(I) complexes.

References

strategies to increase the solubility of pentylcopper(I)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentylcopper(I), focusing on strategies to increase its solubility and maintain its stability in solution.

Troubleshooting Guides and FAQs

Frequently Asked Questions about Pentylcopper(I) Solubility
My pentylcopper(I) reagent has precipitated out of solution. What are the likely causes and how can I resolve this?

Precipitation of pentylcopper(I) is a common issue arising from its tendency to form polymeric aggregates, which are poorly soluble in many organic solvents. Several factors can contribute to this:

  • Inappropriate Solvent: Pentylcopper(I) has limited solubility in non-coordinating solvents like alkanes.

  • Absence of Stabilizing Ligands: Without coordinating ligands, the copper center is more prone to aggregation.

  • High Concentration: Attempting to prepare a highly concentrated solution of pentylcopper(I) can exceed its solubility limit.

  • Low Temperature: While low temperatures are often necessary to maintain the stability of organocopper reagents, excessively low temperatures can sometimes decrease solubility.

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using a suitable coordinating solvent. Tetrahydrofuran (THF) is generally the preferred solvent for organocopper reagents due to its ability to coordinate to the copper center and break down aggregates. Diethyl ether is another viable option.

  • Addition of Solubilizing Ligands: The addition of ligands can significantly enhance solubility.

    • Phosphines: Trialkylphosphines (e.g., PBu₃) or triarylphosphines can coordinate to the copper(I) center, breaking up aggregates and increasing solubility.

    • Amines: Tertiary amines like N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate the copper ion and improve solubility.

  • Formation of a Cuprate: Converting pentylcopper(I) to a Gilman reagent (a lithium diorganocuprate, (n-pentyl)₂CuLi) or a higher-order cyanocuprate will increase its solubility. This is achieved by reacting the pentylcopper(I) with an equivalent of pentyllithium or by adjusting the stoichiometry during the initial synthesis.

  • Temperature Adjustment: While maintaining a low temperature is crucial for stability, you can try gently warming the solution by a few degrees (e.g., from -78°C to -40°C) to see if the precipitate redissolves. However, be cautious as higher temperatures can lead to decomposition.

  • Dilution: If the concentration is high, diluting the solution with more of the same cold solvent can help to redissolve the reagent.

I am observing poor reactivity in my reaction involving pentylcopper(I). Could this be related to solubility issues?

Yes, poor reactivity is often linked to the low solubility of organocopper reagents. If the pentylcopper(I) is not fully dissolved, its effective concentration in the solution is much lower than anticipated, leading to slow or incomplete reactions. The formation of aggregates not only reduces the concentration of the active monomeric species but can also sterically hinder the approach of the substrate to the copper center.

Recommendations:

  • Visual Inspection: Before starting your reaction, carefully inspect your pentylcopper(I) solution. It should be a homogeneous solution, though it may be colored. The presence of a precipitate is a clear indication of solubility issues.

  • Employ Solubilizing Techniques: Implement the strategies mentioned in the previous FAQ, such as using THF as a solvent and adding stabilizing ligands like phosphines or TMEDA.

  • Consider Gilman Reagents: For many applications, Gilman reagents ((n-pentyl)₂CuLi) are not only more soluble but also more reactive than the neutral organocopper species.

How can I prepare a stock solution of pentylcopper(I) that remains stable and soluble for an extended period?

Preparing a stable and soluble stock solution of pentylcopper(I) is challenging due to its inherent instability and tendency to aggregate. For this reason, it is generally recommended to prepare organocopper reagents in situ for immediate use.

If a stock solution is absolutely necessary, the following measures can be taken to maximize its stability and solubility:

  • Use a High-Purity Copper(I) Salt: Start with a high-quality, dry copper(I) salt (e.g., CuI, CuBr). Impurities can catalyze decomposition.

  • Strictly Anhydrous and Anaerobic Conditions: Water and oxygen will rapidly decompose the organocopper reagent. Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen), and use anhydrous solvents.

  • Utilize a Stabilizing Solvent System: A coordinating solvent like THF is essential.

  • Add a Stabilizing Ligand: Incorporate a stabilizing ligand such as a trialkylphosphine into the solution.

  • Store at Low Temperature: Store the solution at the lowest practical temperature, typically -78°C (a dry ice/acetone bath) or in a cryo-freezer.

  • Minimize Headspace: Store the solution in a container with minimal headspace to reduce the amount of any potential atmospheric contaminants.

Even with these precautions, the shelf-life of such a solution is likely to be limited, and its concentration should be determined by titration before use.

Data Presentation

Estimated Solubility of Pentylcopper(I) and Related Species
ReagentSolventEstimated SolubilityRationale
Pentylcopper(I) (n-PentylCu)Hexane/PentaneVery LowOrganocopper compounds are known to be poorly soluble in non-coordinating alkane solvents due to their tendency to form aggregates.
Pentylcopper(I) (n-PentylCu)Diethyl EtherLow to ModerateEther is a coordinating solvent that can break down some of the aggregates, leading to improved solubility compared to alkanes.
Pentylcopper(I) (n-PentylCu)Tetrahydrofuran (THF)Moderate to HighTHF is a better coordinating solvent than diethyl ether and is generally the solvent of choice for preparing soluble organocopper reagents.
Lithium di-n-pentylcuprate ((n-Pentyl)₂CuLi)Diethyl Ether/THFHighThe formation of the 'ate' complex (cuprate) significantly increases the ionic character of the species, leading to much better solubility in ethereal solvents.

Experimental Protocols

Experimental Protocols for Enhancing Pentylcopper(I) Solubility
Protocol 1: In Situ Preparation of Soluble Pentylcopper(I) in THF

Objective: To prepare a solution of pentylcopper(I) with enhanced solubility for immediate use in a chemical reaction.

Materials:

  • n-Pentyllithium (in a suitable solvent like hexanes)

  • Copper(I) iodide (CuI), freshly purified and dried

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line or glovebox equipment

  • Dry, argon-flushed glassware

Methodology:

  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Copper(I) Iodide Suspension: To the flask, add copper(I) iodide (1.0 equivalent).

  • Solvent Addition: Add anhydrous THF via syringe to create a suspension.

  • Cooling: Cool the suspension to -78°C using a dry ice/acetone bath.

  • Addition of n-Pentyllithium: Slowly add a solution of n-pentyllithium (1.0 equivalent) dropwise to the stirred suspension over 10-15 minutes to control the temperature.

  • Stirring: Allow the reaction mixture to stir at -78°C for 30-60 minutes. A color change is typically observed as the pentylcopper(I) is formed. The resulting solution should be homogeneous.

  • Use: The solution of pentylcopper(I) in THF is now ready for immediate use.

Protocol 2: Preparation of Lithium di-n-pentylcuprate (Gilman Reagent)

Objective: To prepare a more soluble and reactive Gilman reagent from n-pentyllithium and a copper(I) salt.

Materials:

  • n-Pentyllithium (in a suitable solvent like hexanes)

  • Copper(I) iodide (CuI), freshly purified and dried

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Standard Schlenk line or glovebox equipment

  • Dry, argon-flushed glassware

Methodology:

  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Copper(I) Iodide Suspension: To the flask, add copper(I) iodide (1.0 equivalent).

  • Solvent Addition: Add anhydrous diethyl ether or THF via syringe to create a suspension.

  • Cooling: Cool the suspension to between 0°C and -20°C.

  • Addition of n-Pentyllithium: Slowly add a solution of n-pentyllithium (2.0 equivalents) dropwise to the stirred suspension.

  • Stirring: After the addition is complete, allow the reaction mixture to stir for 30 minutes at the same temperature. The formation of the Gilman reagent is usually accompanied by a color change and the dissolution of the copper salt.

  • Use: The resulting solution of lithium di-n-pentylcuprate is ready for use.

Protocol 3: Solubilization of Pentylcopper(I) using a Phosphine Ligand

Objective: To increase the solubility of pre-formed or in situ generated pentylcopper(I) by the addition of a stabilizing phosphine ligand.

Materials:

  • Pentylcopper(I) (as a suspension or a solution with precipitate)

  • Tributylphosphine (PBu₃) or triphenylphosphine (PPh₃)

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line or glovebox equipment

Methodology:

  • Preparation of Pentylcopper(I): Prepare pentylcopper(I) as described in Protocol 1. If a precipitate is present, proceed with the next steps.

  • Ligand Addition: To the cold (-78°C) mixture, add tributylphosphine (1.0-1.2 equivalents) dropwise via syringe.

  • Stirring and Observation: Stir the mixture at -78°C. The precipitate should dissolve upon addition of the phosphine, resulting in a clear, homogeneous solution.

  • Use: The solubilized pentylcopper(I)-phosphine complex is now ready for use. Note that the presence of the phosphine ligand may influence the reactivity of the organocopper reagent.

Visualizations of Solubility Enhancement Strategies

Solubility_Workflow cluster_problem Problem cluster_solutions Solubilization Strategies cluster_outcome Outcome precipitate Pentylcopper(I) Precipitate solvent Use Coordinating Solvent (THF) precipitate->solvent Change Solvent ligand Add Stabilizing Ligand (e.g., PBu₃) precipitate->ligand Add Ligand cuprate Form Gilman Reagent ((n-pentyl)₂CuLi) precipitate->cuprate Change Stoichiometry soluble Soluble & Reactive Pentylcopper(I) Species solvent->soluble ligand->soluble cuprate->soluble

Caption: Troubleshooting workflow for precipitated pentylcopper(I).

Gilman_Reagent_Formation cluster_reaction Reaction in Ethereal Solvent nBuLi1 n-Pentyllithium (1 eq.) plus + nBuLi1->plus nBuLi2 n-Pentyllithium (1 eq.) nBuLi2->plus CuI Copper(I) Iodide arrow CuI->arrow plus->CuI Gilman Lithium di-n-pentylcuprate ((n-Pentyl)₂CuLi) (Soluble) arrow->Gilman LiI Lithium Iodide arrow->LiI

Caption: Formation of a soluble Gilman reagent.

Ligand_Stabilization cluster_aggregate Insoluble Aggregate cluster_ligand Stabilizing Ligand cluster_complex Soluble Complex agg (n-PentylCu)n Polymeric Aggregate complex n-PentylCu(PBu₃) Monomeric & Soluble agg->complex + Ligand lig PBu₃

Caption: Mechanism of solubility enhancement by ligand addition.

Technical Support Center: Ligand Effects on Copper(I)-Pentane Reactivity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with copper(I) complexes in pentane C-H functionalization reactions.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving the reactivity and stability of copper(I) complexes with pentane.

Issue 1: Low or No Conversion of Pentane

Potential Cause Troubleshooting Steps
Inactive Catalyst Species Ensure the active Cu(I) species is generated and maintained. The presence of oxidizing agents can convert Cu(I) to the less reactive Cu(II) state. Consider in-situ reduction of a Cu(II) precursor if direct synthesis of the Cu(I) complex is challenging.
Inappropriate Ligand Choice The ligand plays a crucial role in tuning the electronic and steric properties of the copper center. For C-H activation of a non-polar substrate like pentane, ligands that support a highly reactive, electron-deficient copper center are often required. Experiment with ligands with varying electronic properties (e.g., N-heterocyclic carbenes, pyridinophanes).
Poor Catalyst Solubility The copper complex must be soluble in the reaction medium to be effective. If using a non-polar solvent like pentane itself, ensure the ligand imparts sufficient lipophilicity. If insolubility is observed, consider a co-solvent system, but be aware this can affect reactivity.
Reaction Conditions Not Optimal C-H activation of alkanes is often challenging and may require elevated temperatures or photochemical activation.[1] Systematically screen reaction temperatures and consider using a photo-reactor if a photoredox pathway is plausible with your chosen ligand.
Presence of Inhibitors Water, oxygen, and other coordinating species can act as inhibitors by binding to the copper center and preventing pentane activation. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Catalyst Instability and Decomposition

Potential Cause Troubleshooting Steps
Disproportionation of Cu(I) Simple copper(I) ions are prone to disproportionation into Cu(0) and Cu(II), especially in polar solvents. The choice of ligand is critical to prevent this. Chelating ligands, such as those with multiple nitrogen donor atoms, can significantly enhance the stability of the Cu(I) oxidation state.[2]
Oxidative Instability Copper(I) complexes can be sensitive to air. Rigorous exclusion of oxygen using Schlenk line techniques or a glovebox is essential for maintaining catalyst integrity.
Thermal Decomposition Some copper(I) complexes may not be stable at the required reaction temperatures. Perform thermal stability studies (e.g., TGA) on your complex. If decomposition is observed, explore milder reaction conditions or ligands that impart greater thermal stability.
Ligand Degradation The ligand itself may not be stable under the reaction conditions. Check for ligand decomposition products by NMR or mass spectrometry of the crude reaction mixture. If ligand degradation is an issue, consider more robust ligand scaffolds.

Issue 3: Formation of Undesired Byproducts

Potential Cause Troubleshooting Steps
Over-oxidation of Pentane The initial functionalization product of pentane may be susceptible to further oxidation. To minimize this, consider using a milder oxidant or adjusting the stoichiometry of the oxidant. Reaction monitoring and optimization of reaction time can also help to isolate the desired product.
Ligand-Based Side Reactions The ligand itself could be a substrate for the reactive copper species. Analyze the reaction mixture for modified ligand species. If this is occurring, a ligand with less reactive C-H bonds may be necessary.
Solvent-Related Byproducts If a co-solvent is used, it may compete with pentane for reaction at the copper center. If possible, use pentane as both the reactant and the solvent.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for activating pentane with a copper(I) catalyst?

A1: The choice of ligand is critical and depends on the desired reactivity. For the C-H activation of an inert substrate like pentane, consider ligands that can stabilize the Cu(I) center while promoting a high degree of reactivity. Key factors to consider include:

  • Electronic Properties: Electron-donating ligands can increase the electron density on the copper center, which can be beneficial for certain oxidative addition pathways. Conversely, more electron-withdrawing ligands can make the copper center more electrophilic and potentially more reactive towards C-H bonds.

  • Steric Bulk: Bulky ligands can prevent catalyst aggregation and promote the formation of monomeric, highly reactive species. However, excessive steric hindrance may also inhibit the approach of the pentane substrate.

  • Coordination Number and Geometry: The ligand will influence the preferred coordination geometry of the copper(I) center. Low-coordinate complexes are often more reactive.

Q2: What is a typical stability constant for a copper(I) complex, and how does it relate to its reactivity with pentane?

A2: Stability constants (log K) for copper(I) complexes vary widely depending on the ligand. For example, with cyanide ligands in aqueous acetonitrile, log β values can be quite high, indicating very stable complexes.[3] While a high stability constant indicates that the complex is less likely to decompose, it does not directly correlate with high reactivity towards pentane. In fact, a very stable complex may be unreactive. The goal is to find a ligand that provides sufficient stability to prevent catalyst decomposition under the reaction conditions but also allows for the coordination and activation of the pentane C-H bond. Direct measurement of stability constants with a weakly coordinating substrate like pentane is experimentally challenging.

Q3: Can I use a Cu(II) salt as a precatalyst?

A3: Yes, it is common practice to use a stable Cu(II) salt as a precatalyst and reduce it in situ to the active Cu(I) species. This can be achieved by adding a reducing agent to the reaction mixture. However, the choice of reductant must be compatible with the other reagents and the desired reaction.

Q4: My reaction is very slow. How can I increase the reaction rate?

A4: To increase the reaction rate, you can try several approaches:

  • Increase Temperature: C-H activation often has a significant activation barrier.

  • Photochemical Activation: Some copper complexes can be photo-activated to generate a more reactive species.[1]

  • Change the Ligand: A different ligand can dramatically alter the catalyst's reactivity.

  • Increase Reactant Concentration: If the reaction is not zero-order in pentane, increasing its concentration (e.g., by using it as the solvent) may increase the rate.

Experimental Protocols

General Protocol for the Synthesis of a Copper(I) Complex with an N-Heterocyclic Carbene (NHC) Ligand

This protocol is a generalized procedure and may require optimization for specific ligands and copper sources. All manipulations should be carried out under an inert atmosphere using Schlenk techniques or in a glovebox.

  • Synthesis of the NHC-Ag(I) Complex:

    • In a Schlenk flask, dissolve the imidazolium salt precursor to the NHC ligand (1.0 eq.) and silver(I) oxide (0.5 eq.) in a dry, degassed solvent such as dichloromethane or acetonitrile.

    • Stir the mixture at room temperature, protected from light, for 4-24 hours.

    • Filter the reaction mixture through Celite to remove any unreacted silver oxide and other solids.

    • Remove the solvent under reduced pressure to yield the NHC-Ag(I) complex.

  • Transmetalation to the NHC-Cu(I) Complex:

    • In a separate Schlenk flask, suspend copper(I) chloride (1.0 eq.) in a dry, degassed solvent.

    • Add a solution of the NHC-Ag(I) complex (1.0 eq.) in the same solvent to the copper(I) chloride suspension.

    • Stir the reaction mixture at room temperature for 2-12 hours. A precipitate of silver chloride will form.

    • Filter the mixture to remove the silver chloride precipitate.

    • Remove the solvent from the filtrate under reduced pressure to obtain the desired NHC-Cu(I) complex.

General Protocol for a Copper(I)-Catalyzed Pentane Functionalization Reaction

This is a representative protocol and must be optimized for the specific copper complex, oxidant, and desired transformation.

  • Reaction Setup:

    • In a glovebox, add the copper(I) catalyst (1-10 mol%) to a dry reaction vessel equipped with a magnetic stir bar.

    • Add any necessary additives, such as a co-catalyst or base.

    • Add the desired functionalization reagent (e.g., an electrophile or a radical precursor).

    • Add dry, degassed pentane as both the reactant and solvent.

    • Seal the reaction vessel.

  • Reaction Execution:

    • Remove the vessel from the glovebox and place it in a heating block or oil bath set to the desired temperature (e.g., 80-120 °C).

    • Stir the reaction mixture for the desired amount of time (e.g., 12-48 hours).

  • Work-up and Analysis:

    • Cool the reaction mixture to room temperature.

    • Open the vessel and take an aliquot for analysis by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine the conversion of pentane and the yield of the product(s).

    • If necessary, quench the reaction (e.g., by adding a reducing agent or a proton source).

    • The product can be purified by standard techniques such as column chromatography.

Visualizations

Experimental_Workflow cluster_synthesis Copper(I) Complex Synthesis cluster_reaction Pentane Functionalization cluster_analysis Analysis Ligand_Precursor Ligand Precursor Synthesis Synthesis & Purification Ligand_Precursor->Synthesis Cu_Source Copper(I) Source Cu_Source->Synthesis Cu_Complex Characterized Copper(I) Complex Synthesis->Cu_Complex Reaction Catalytic Reaction Cu_Complex->Reaction Catalyst Pentane Pentane Pentane->Reaction Reagent Functionalizing Reagent Reagent->Reaction Product Functionalized Product Reaction->Product Analysis GC/MS, NMR Analysis Product->Analysis

Caption: A generalized workflow for the synthesis of a copper(I) complex and its application in the catalytic functionalization of pentane.

Ligand_Effects cluster_properties cluster_outcomes Ligand Ligand Properties Electronic Electronic Effects (e.g., electron-donating/withdrawing) Ligand->Electronic Steric Steric Hindrance (e.g., bulky/compact) Ligand->Steric Copper_Complex Copper(I) Complex Electronic->Copper_Complex Steric->Copper_Complex Stability Stability (e.g., resistance to disproportionation) Copper_Complex->Stability Reactivity Reactivity (e.g., rate of C-H activation) Copper_Complex->Reactivity

Caption: The influence of ligand properties on the stability and reactivity of the resulting copper(I) complex for pentane activation.

References

Technical Support Center: Purification of Products from Copper(I)-Pentane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of products from reactions involving copper(1+) and pentane. Given the challenging nature of C-H activation of alkanes, this guide focuses on the purification of air- and moisture-sensitive organocopper compounds from unreacted starting materials and common side products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of products from copper(I)-pentane reactions.

Issue 1: Product is a fine powder that is difficult to filter.

Possible Cause Suggested Solution
Rapid precipitation or crystallizationEmploy slower crystallization techniques such as vapor diffusion or solvent layering to obtain larger crystals.[1]
Clogging of filter fritUse a filter aid like Celite, but be mindful of potential adsorption of the product.
Small-scale filtration challengesFor small quantities, consider using a polymer membrane filtration apparatus for better recovery of the solid.[1]
Static charge causing powder to disperseUse an anti-static gun in a controlled inert atmosphere.

Issue 2: Product decomposes upon exposure to air or moisture.

Possible Cause Suggested Solution
Inadequate inert atmosphereEnsure all glassware is properly dried and the inert gas (argon or nitrogen) is of high purity. Use of a glovebox is highly recommended over Schlenk line techniques for very sensitive compounds.[2][3][4]
Contaminated solventsUse freshly purified and thoroughly degassed solvents. The freeze-pump-thaw method is highly effective for degassing.[3][4][5]
Leaks in the experimental setupCheck all joints and septa for leaks. A small amount of high-vacuum grease can be used on ground glass joints.

Issue 3: Incomplete separation of product from unreacted pentane.

Possible Cause Suggested Solution
High solubility of the product in pentaneRemove pentane under reduced pressure. If the product is a solid, this may be sufficient for initial purification.[2]
Co-crystallization of product and pentaneTry recrystallization from a different solvent in which pentane is soluble but the product has lower solubility at reduced temperatures.
Product is an oil or low-melting solidUse vacuum distillation or sublimation if the product is thermally stable.[5]

Issue 4: Presence of copper(0) or copper(II) impurities in the final product.

Possible Cause Suggested Solution
Disproportionation of copper(I) species.[6][7]Minimize exposure to light and heat, which can promote disproportionation. Work at low temperatures.
Oxidation of copper(I)Maintain a strict inert atmosphere to prevent oxidation to copper(II).
Incomplete reaction of starting materialIf the starting copper(I) salt is insoluble, it can be removed by filtration if the product is soluble.
Copper(II) impurities are often colored (blue/green)Recrystallization may be effective in separating the desired product from colored impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What are the expected products of a reaction between copper(I) and pentane?

A1: The direct reaction between copper(I) and pentane is not well-documented and is expected to be challenging due to the inert nature of alkanes. Potential products could be novel organocopper compounds resulting from C-H bond activation. However, the primary components of your reaction mixture will likely be unreacted pentane and your copper(I) starting material. Side products from disproportionation, such as copper(0) and copper(II) species, may also be present.[6][7]

Q2: What are the best general purification techniques for air-sensitive organocopper compounds?

A2: The most common and effective techniques are performed under an inert atmosphere (glovebox or Schlenk line) and include:

  • Crystallization: This can be achieved by cooling a saturated solution, layering a non-solvent, or through vapor diffusion.[1]

  • Filtration: Essential for separating solid products from liquid impurities.[2]

  • Sublimation: Suitable for volatile, thermally stable solid compounds.[5]

  • Solvent Removal: Evaporation of volatile solvents and unreacted pentane under vacuum is a primary purification step.[2]

Q3: How can I effectively remove unreacted pentane?

A3: Pentane is highly volatile and can typically be removed under reduced pressure. Gentle heating can be applied if the product is thermally stable. For trace amounts, washing the solid product with a solvent in which it is insoluble but pentane is miscible can be effective.

Q4: My purified product is an oil. How can I purify it further?

A4: Purifying oily products can be challenging. Techniques to consider include:

  • Trituration: Repeated washing with a solvent in which the impurities are soluble but the oil is not.

  • Chromatography: Column chromatography on silica or alumina can be used, but the air-sensitive nature of the compound requires specialized techniques (e.g., flash chromatography under an inert atmosphere).

  • Distillation: If the oil is volatile and thermally stable, vacuum distillation can be an effective purification method.

Q5: How can I confirm the purity of my final product?

A5: Due to the air-sensitive nature of the likely products, analytical techniques must be performed under an inert atmosphere.

  • NMR Spectroscopy: Prepare samples in a glovebox using deuterated solvents that have been dried and degassed.[2] This is a powerful tool for structural elucidation and purity assessment.

  • Elemental Analysis: Provides the elemental composition of the compound.

  • X-ray Crystallography: If single crystals can be obtained, this technique provides definitive structural information.

Experimental Protocols

Protocol 1: Purification by Recrystallization under Inert Atmosphere (Solvent Layering)

  • In a glovebox, dissolve the crude product in a minimal amount of a suitable solvent (e.g., toluene or THF) in a Schlenk flask.

  • Carefully layer a less-dense, miscible non-solvent (e.g., hexane or pentane) on top of the solution. The non-solvent should be added slowly down the side of the flask to minimize mixing.

  • Seal the flask and allow it to stand undisturbed. Crystals should form at the interface of the two solvents over time.

  • Once a sufficient amount of crystals has formed, carefully decant the supernatant via cannula.

  • Wash the crystals with a small amount of the cold non-solvent.

  • Dry the crystals under vacuum.

Protocol 2: Purification by Filtration using a Schlenk Filter

  • Assemble a Schlenk filter apparatus consisting of two Schlenk flasks connected by a filter frit.

  • Under a positive pressure of inert gas, transfer the suspension containing the solid product into the upper Schlenk flask.

  • Invert the entire apparatus so that the suspension is on top of the filter frit.

  • Apply a slight vacuum to the lower flask to draw the filtrate through the frit, isolating the solid product.

  • Wash the solid with a suitable cold solvent by adding the solvent to the top flask and pulling it through the frit with a vacuum.

  • Dry the purified solid product on the frit by applying a vacuum.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reaction_Mixture Crude Reaction Mixture (Product, Pentane, Cu(I) salts) Remove_Pentane Remove Pentane (Vacuum) Reaction_Mixture->Remove_Pentane Dissolve_Crude Dissolve in Solvent Remove_Pentane->Dissolve_Crude Filter_Insolubles Filter Insoluble Impurities (e.g., Cu(I) salts) Dissolve_Crude->Filter_Insolubles Recrystallize Recrystallize Filter_Insolubles->Recrystallize Isolate_Product Isolate Pure Product (Filtration) Recrystallize->Isolate_Product Dry_Product Dry Under Vacuum Isolate_Product->Dry_Product Pure_Product Pure Product Dry_Product->Pure_Product NMR NMR Spectroscopy Pure_Product->NMR EA Elemental Analysis Pure_Product->EA Xray X-ray Crystallography Pure_Product->Xray

Caption: General workflow for the purification and analysis of products.

troubleshooting_logic Start Purification Attempt Check_Purity Is the product pure? Start->Check_Purity Success Purification Successful Check_Purity->Success Yes Identify_Impurity Identify the main impurity Check_Purity->Identify_Impurity No Pentane Unreacted Pentane? Identify_Impurity->Pentane Cu_Salts Copper Salts? Identify_Impurity->Cu_Salts Other_Organics Other Organic Byproducts? Identify_Impurity->Other_Organics Action_Pentane Remove under vacuum or wash with non-solvent Pentane->Action_Pentane Action_Cu_Salts Filter if insoluble or recrystallize Cu_Salts->Action_Cu_Salts Action_Other_Organics Recrystallize or perform chromatography Other_Organics->Action_Other_Organics Action_Pentane->Check_Purity Action_Cu_Salts->Check_Purity Action_Other_Organics->Check_Purity

Caption: Troubleshooting logic for purification based on impurity type.

References

Technical Support Center: Synthesis of Pentylcopper(I)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of pentylcopper(I). Our aim is to help you identify and mitigate common impurities that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of pentylcopper(I)?

A1: The most common sources of impurities in pentylcopper(I) synthesis originate from three main areas: the starting materials, side reactions during the synthesis, and decomposition of the final product. Impurities in the n-pentyllithium reagent and the copper(I) halide, side reactions such as Wurtz coupling, and thermal or oxidative degradation of the pentylcopper(I) product are the primary contributors to contamination.

Q2: How can I minimize the formation of octane as a byproduct?

A2: Octane formation is often a result of a Wurtz-type coupling reaction between the n-pentyllithium reagent and the unreacted pentyl halide starting material.[1][2] To minimize this, ensure the complete conversion of the pentyl halide to n-pentyllithium before adding the copper(I) salt. Using alkyl chlorides or bromides instead of iodides can also reduce the likelihood of this side reaction.[1]

Q3: My pentylcopper(I) solution has a greenish tint. What does this indicate?

A3: A greenish tint in what should be a largely colorless or slightly yellow solution is often indicative of the presence of copper(II) impurities.[3] Copper(I) salts are susceptible to oxidation to the copper(II) state.[3][4] It is crucial to use high-purity, freshly prepared or purified copper(I) halides and to maintain an inert atmosphere throughout the synthesis to prevent oxidation.

Q4: The yield of my desired product is low, and I've isolated a significant amount of a high-molecular-weight, waxy solid. What is the likely cause?

A4: The formation of a waxy solid alongside a low yield of pentylcopper(I) suggests that the Wurtz coupling side reaction may be prominent.[1][5] This reaction produces a symmetrical alkane, in this case, decane (from two pentyl groups), which is a waxy solid at room temperature. This issue can often be traced back to the preparation of the n-pentyllithium reagent.

Q5: How can I detect impurities in my pentylcopper(I) preparation?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying impurities.[6][7][8] ¹H NMR can be used to detect the presence of residual solvents, octane, decane, and other organic byproducts. Quantitative ¹H NMR (qNMR) can provide an accurate assessment of the purity of the final product.[8]

Troubleshooting Guides

Below are troubleshooting guides for specific issues you may encounter during the synthesis of pentylcopper(I).

Issue 1: Low Yield of Pentylcopper(I) and Presence of a White Precipitate
Observation Potential Cause Recommended Solution
A significant amount of white precipitate forms upon addition of n-pentyllithium to the copper(I) halide suspension.Incomplete dissolution of the copper(I) halide: This can lead to a heterogeneous reaction and incomplete formation of pentylcopper(I).Ensure the copper(I) halide is finely powdered and well-suspended in the solvent before adding the organolithium reagent. The use of a coordinating solvent like tetrahydrofuran (THF) can aid in the dissolution of the copper salt.
Precipitation of lithium halides: Lithium halides (e.g., LiCl, LiBr, LiI) are byproducts of the reaction and will precipitate. However, an unusually large amount may indicate issues with stoichiometry or reagent quality.Verify the exact concentration of your n-pentyllithium solution via titration. Use high-purity, anhydrous copper(I) halides.
Issue 2: Product is Thermally Unstable and Decomposes Rapidly
Observation Potential Cause Recommended Solution
The isolated pentylcopper(I) product darkens and decomposes quickly, even under an inert atmosphere.Presence of Copper(II) impurities: Copper(II) species can catalyze the decomposition of organocopper reagents.Use high-purity copper(I) salts. If necessary, purify commercial copper(I) halides before use. Ensure all glassware is scrupulously clean and free of any residual oxidizing agents.
Residual reactive starting materials: Unreacted n-pentyllithium can lead to instability.Ensure the stoichiometry of the reaction is correct. A slight excess of the copper(I) halide can be used to consume all of the organolithium reagent.
Elevated temperatures: Alkylcopper(I) compounds, especially those with primary alkyl groups, can be thermally sensitive.[9]Maintain low temperatures (typically -78 °C to 0 °C) throughout the synthesis and handling of the pentylcopper(I) reagent.[10]
Issue 3: Inconsistent Reaction Outcomes and Poor Reproducibility
Observation Potential Cause Recommended Solution
The same experimental protocol yields pentylcopper(I) of varying purity and reactivity in different runs.Inconsistent quality of n-pentyllithium: The concentration and purity of commercial or self-prepared n-pentyllithium can vary.Titrate each batch of n-pentyllithium immediately before use to determine its exact concentration.
Atmospheric contamination: Accidental introduction of air or moisture can lead to the formation of copper(II) species and other byproducts.Use robust inert atmosphere techniques (e.g., Schlenk line or glovebox). Ensure all solvents and reagents are rigorously dried and degassed.

Summary of Common Impurities and Byproducts

Impurity/ByproductSourceMethod of DetectionMitigation Strategy
Octane Wurtz coupling of pentyl halide with n-pentyllithium[1][2]GC-MS, ¹H NMREnsure complete formation of n-pentyllithium; use alkyl chlorides/bromides.
Decane Homocoupling of pentylcopper(I) (thermal or oxidative)GC-MS, ¹H NMRMaintain low temperatures; strict exclusion of air.
Pentanol Reaction of n-pentyllithium or pentylcopper(I) with trace water or oxygenGC-MS, IR, ¹H NMRUse rigorously dried solvents and reagents under an inert atmosphere.
Copper(II) species Oxidation of Copper(I) halide[3][4]Visual (green color), EPR spectroscopyUse high-purity Cu(I) salts; maintain a strict inert atmosphere.
Unreacted n-pentyllithium Incorrect stoichiometry or incomplete reactionTitration of an aliquot with a known acidAccurate titration of the n-pentyllithium solution before use.
Lithium halides (LiX) Byproduct of the main reaction[11]Insoluble in many organic solventsFiltration of the reaction mixture.

Experimental Protocol: Synthesis of Pentylcopper(I)

This protocol provides a general method for the synthesis of pentylcopper(I). All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials:

  • Copper(I) iodide (CuI), purified

  • n-Pentyllithium (in a hydrocarbon solvent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add purified copper(I) iodide.

  • Evacuate the flask and backfill with inert gas three times.

  • Add anhydrous diethyl ether or THF via cannula or syringe.

  • Cool the resulting suspension to -78 °C in a dry ice/acetone bath.

  • While stirring vigorously, slowly add a titrated solution of n-pentyllithium dropwise via syringe over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.

  • The resulting solution/suspension of pentylcopper(I) is ready for use. It is recommended to use it immediately.

Impurity Formation Pathway

Logical Relationships in Pentylcopper(I) Synthesis Impurities cluster_starting_materials Starting Materials cluster_reagents Reagents cluster_side_reactions Side Reactions / Conditions cluster_products Products & Impurities A n-Pentyl Halide E n-Pentyllithium A->E Reaction with Li F Wurtz Coupling A->F Reacts with B Lithium Metal B->E C Copper(I) Halide D Copper(II) Impurities C->D Contains I Pentylcopper(I) C->I Reaction with n-Pentyllithium L Copper(II) Species D->L Leads to E->F E->I M Pentanol E->M Reacts with H₂O/O₂ to form N Lithium Halide E->N Co-product J Octane F->J Forms G Oxidation (Air/Moisture) G->L Causes G->M Forms H Thermal Stress K Decane H->K Promotes Homocoupling to I->G Susceptible to I->H Sensitive to I->N Co-product

Caption: Impurity sources and pathways in pentylcopper(I) synthesis.

References

Validation & Comparative

A Comparative Analysis of Group 11 (Cu, Ag, Au) Pentane Complexes: Synthesis, Stability, and Bonding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of copper(I), silver(I), and gold(I) complexes involving pentane. Direct characterization of simple pentane σ-complexes for these metals is exceptionally rare in existing literature due to their inherent instability. Therefore, this comparison synthesizes data from closely related, more stable alkyl and π-complexes (alkene and alkyne) to extrapolate and understand the expected trends in stability, structure, and reactivity. The guide also proposes modern experimental protocols for the potential synthesis and characterization of these challenging compounds, drawing from recent successes in the field of alkane σ-complex chemistry.

Comparative Analysis of Structural and Electronic Properties

The stability and nature of bonding in Group 11 organometallic complexes are governed by a delicate balance of σ-donation from the ligand to the metal and π-back-donation from the metal d-orbitals to the ligand. For simple alkyl or alkane ligands, which lack low-lying π* orbitals, the bonding is primarily σ in character, and stability is heavily influenced by electrostatic and covalent contributions.

Relativistic effects play a crucial role, particularly for gold, leading to a contraction of the 6s orbital and an expansion of the 5d orbitals.[1] This enhances the covalent character of Au-C bonds and often leads to greater stability compared to its lighter congeners.[1] Computational and experimental studies on isoelectronic alkene complexes show that binding energies and the propensity for η1 coordination (a slip from the symmetric η2 mode) increase in the order Ag < Cu < Au.[2][3] This trend is a key indicator of the expected stability for analogous pentane σ-complexes.

Table 1: Comparison of Key Properties for Group 11 Alkyl and π-Complexes

PropertyCopper(I)Silver(I)Gold(I)
Typical M-C Bond Length (Å) ~2.00 - 2.20 (π-complexes)[4][5]Generally longer than Cu(I) and Au(I)~2.04 - 2.39 (alkyl/π-complexes)[6]
Bonding Nature Primarily electrostatic with some covalent character.[7]Highly electrostatic and weakest in the group.[3]Significant covalent character due to relativistic effects.[1][7]
Predicted Stability Intermediate. Stabilized by appropriate ancillary ligands.[8][9]Least stable. Complexes are often light-sensitive and thermally unstable.Most stable. Forms robust complexes with a variety of ligands.[10][11]
Reactivity Prone to disproportionation (2Cu⁺ → Cu⁰ + Cu²⁺) in the absence of stabilizing ligands.[12] Active in catalysis.[13]Often used as a transfer agent for ligands or as a catalyst for rearrangements.[14][15]Lewis acidic behavior dominates reactivity, enabling potent π-activation of alkynes and alkenes.[16][17]

Experimental Protocols

The isolation of highly labile alkane σ-complexes requires specialized techniques designed to minimize competing interactions. The successful synthesis of a manganese(I)-pentane σ-complex provides a modern blueprint for approaching this challenge with Group 11 metals.[18][19]

This protocol aims to generate a highly electrophilic, coordinatively unsaturated metal cation in a non-coordinating environment where pentane is the only available ligand for binding.

Objective: To synthesize a Group 11 pentane σ-complex via oxidation of a suitable metal precursor in a weakly coordinating medium.

Materials:

  • Metal Precursor: A stable Cu(I), Ag(I), or Au(I) complex with labile ligands (e.g., [Cu(CH₃CN)₄]⁺, Ag(OTf), (Me₂S)AuCl).

  • Oxidant: A one-electron oxidant with a weakly coordinating product, such as a perhalogenated arene radical cation or Ag⁺ salts with weakly coordinating anions (e.g., Ag[Al(OR F)₄]).[1]

  • Weakly Coordinating Anion (WCA): Salts containing anions like [F{Al(OR F)₃}₂]⁻ or [B(Ar F)₄]⁻ to prevent coordination to the metal center.

  • Solvent System: A weakly coordinating but polar solvent (e.g., 1,2,3,4-tetrafluorobenzene) mixed with n-pentane.[1]

  • Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (N₂ or Ar) using Schlenk line or glovebox techniques.

Procedure:

  • In a glovebox, dissolve the chosen metal precursor (e.g., (Me₂S)AuCl) in the weakly coordinating solvent.

  • Add a stoichiometric amount of a silver salt containing the desired WCA (e.g., Ag[F{Al(OR F)₃}₂]) to abstract the chloride and generate the cationic gold species.

  • Filter the mixture to remove the precipitated AgCl.

  • Cool the resulting solution to a low temperature (e.g., -78 °C).

  • Slowly add an excess of dry, degassed n-pentane to the solution.

  • Maintain the solution at low temperature to promote crystallization of the pentane complex. Vapor diffusion of pentane into the solution at room temperature may also yield crystals.[1]

  • Single-Crystal X-ray Diffraction: The definitive method for structural characterization. This would confirm the coordination of the pentane molecule to the metal center and provide precise bond lengths and angles. Crystals must be mounted at very low temperatures.

  • Low-Temperature NMR Spectroscopy:

    • ¹H NMR: Coordinated C-H bonds of pentane are expected to show a significant upfield shift due to shielding from the metal's d-electrons.

    • ¹³C NMR: Similar upfield shifts are expected for the carbon atoms involved in binding.

  • Vibrational Spectroscopy (IR and Raman):

    • Coordinated C-H bonds will exhibit a red shift (lower frequency) in their stretching vibrations (ν C-H) compared to free pentane, indicating a weakening of the C-H bond upon coordination.

Mandatory Visualizations

The following diagrams illustrate the proposed workflow for synthesis and the theoretical bonding model for these complexes.

Experimental_Workflow Synthetic Workflow for Group 11 Pentane σ-Complexes cluster_start Starting Materials cluster_reaction Reaction & Isolation cluster_product Product & Characterization M_Precursor Group 11 Precursor (e.g., (Me₂S)AuCl) Reaction Mix under Inert Atmosphere M_Precursor->Reaction Oxidant Oxidant / Halide Abstractor (e.g., Ag[WCA]) Oxidant->Reaction Solvent Weakly Coordinating Solvent + Pentane Solvent->Reaction Filtration Filter Precipitate (e.g., AgCl) Reaction->Filtration Crystallization Low-Temperature Crystallization Filtration->Crystallization Product [M(L)n(pentane)]+[WCA]⁻ Crystal Crystallization->Product Analysis X-ray Diffraction Low-Temp NMR IR/Raman Spectroscopy Product->Analysis

Caption: Proposed experimental workflow for synthesizing and characterizing Group 11 pentane σ-complexes.

References

Validating the Elusive Structure of Copper(1+)-Pentane Adducts: A Comparative Guide to Characterization Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the precise structural elucidation of metal-ligand complexes is paramount. The interaction between copper(I) and alkanes, such as pentane, represents a fascinating case of weak, non-covalent bonding that is challenging to characterize definitively. While X-ray crystallography remains the gold standard for structural validation, the inherent instability of a copper(1+);pentane adduct makes its isolation for single-crystal analysis exceptionally difficult. This guide provides a comparative overview of X-ray crystallography and alternative experimental and computational methods that can be employed to validate the structure and nature of such weakly bound adducts.

Comparative Analysis of Validation Methods

The validation of a this compound adduct structure requires a multi-faceted approach. While X-ray crystallography provides unparalleled detail on the solid-state structure, a combination of spectroscopic and computational methods is often necessary to probe the adduct's existence and geometry, particularly in solution or the gas phase.

Technique Information Obtained Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Unambiguous structural determination.Extremely challenging for weakly bound and unstable complexes like Cu(I)-pentane adducts. Requires a stable, well-ordered single crystal.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the electronic environment of the copper nucleus (⁶³Cu, ⁶⁵Cu NMR) and the pentane ligand (¹H, ¹³C NMR).Powerful for studying species in solution. Can provide evidence of complex formation through chemical shift changes.Copper(I) is a quadrupolar nucleus, leading to broad signals which can be difficult to interpret.[1] The interaction with pentane might be too weak to induce significant and easily measurable chemical shifts.
Mass Spectrometry (MS) Mass-to-charge ratio of the adduct, confirming its elemental composition.Highly sensitive method for detecting transient species in the gas phase. Can provide stoichiometric information.[2][3]Provides no direct structural information about the 3D arrangement of atoms. The observation in the gas phase may not directly translate to the solution or solid-state structure.
Computational Chemistry (e.g., DFT) Theoretical prediction of the 3D structure, interaction energies, bond characteristics, and spectroscopic properties.Can model unstable species that are difficult to study experimentally.[4][5] Provides insights into the nature of the weak interactions.The accuracy of the results is highly dependent on the chosen computational model and level of theory. Experimental validation is crucial.
UV-Visible Spectroscopy Information on the electronic transitions within the complex.Can indicate the formation of a new species through the appearance of new absorption bands.[6]The weak interaction in a Cu(I)-pentane adduct is unlikely to produce distinct and well-resolved features in the UV-Vis spectrum.
Resonance Raman Spectroscopy Provides information about vibrational modes coupled to electronic transitions.Can be sensitive to the coordination environment of the copper ion.[6]Similar to UV-Vis, the weak interaction may not lead to significant and easily interpretable changes in the Raman spectrum.

Experimental and Computational Protocols

X-ray Crystallography

Although challenging, the hypothetical protocol for obtaining a crystal structure of a this compound adduct would involve the following steps. This protocol is based on methodologies used for other copper(I) complexes.[7]

Methodology:

  • Synthesis: A suitable copper(I) precursor, often stabilized by a weakly coordinating anion (e.g., triflate or perchlorate), would be dissolved in a non-coordinating solvent at low temperatures to prevent solvent coordination.

  • Crystallization: Pentane, or a solution of the copper(I) precursor in a minimal amount of a non-coordinating solvent, would be introduced, and the mixture would be slowly cooled or allowed for slow evaporation of a more volatile co-solvent to induce crystallization. All manipulations would need to be performed under an inert atmosphere and at low temperatures to maintain the integrity of the weak adduct.

  • Data Collection: A suitable single crystal would be selected and mounted on a diffractometer, typically equipped with a cryo-system to maintain the crystal at a low temperature (e.g., 100 K) to minimize thermal motion and prevent decomposition. X-ray diffraction data would then be collected.

  • Structure Solution and Refinement: The collected diffraction data would be used to solve and refine the crystal structure, yielding the precise atomic positions.

NMR Spectroscopy

NMR spectroscopy can provide evidence for the formation of a this compound adduct in solution.

Methodology:

  • Sample Preparation: A solution of a copper(I) salt with a non-coordinating anion would be prepared in a deuterated, non-coordinating solvent.

  • ¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra of pentane would be recorded in the absence and presence of the copper(I) salt. Changes in the chemical shifts or line broadening of the pentane signals upon addition of the copper(I) salt would suggest an interaction.

  • ⁶³Cu and ⁶⁵Cu NMR: The ⁶³Cu and ⁶⁵Cu NMR spectra of the copper(I) salt would be recorded in the absence and presence of pentane.[1] A change in the chemical shift of the copper signal would provide more direct evidence of the formation of an adduct. Due to the quadrupolar nature of the copper nuclei, the signals are expected to be broad.[1]

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that can be used to transfer ions from solution to the gas phase, allowing for the detection of weakly bound adducts.

Methodology:

  • Sample Preparation: A dilute solution of a copper(I) salt and pentane would be prepared in a suitable volatile, non-coordinating solvent.

  • ESI-MS Analysis: The solution would be introduced into the ESI-MS instrument. The instrument parameters would be optimized to minimize fragmentation of the weakly bound adduct.

  • Data Analysis: The resulting mass spectrum would be analyzed for the presence of an ion corresponding to the mass-to-charge ratio of the [Cu(pentane)]⁺ adduct. The isotopic pattern of copper (⁶³Cu and ⁶⁵Cu) would be a key signature for confirming the identity of the ion.[2]

Computational Chemistry

Density Functional Theory (DFT) is a powerful tool for modeling the structure and energetics of metal complexes.

Methodology:

  • Model Building: A model of the this compound adduct would be constructed in a molecular modeling program.

  • Geometry Optimization: The geometry of the adduct would be optimized using a suitable DFT functional and basis set to find the lowest energy structure.

  • Frequency Calculation: A frequency calculation would be performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict vibrational frequencies.

  • Energy Calculation: The binding energy of the pentane to the copper(I) ion would be calculated to assess the stability of the adduct.

  • Spectroscopic Prediction: NMR chemical shifts and other spectroscopic properties could be predicted and compared with experimental data if available.

Visualizing the Validation Process

The following diagrams illustrate the workflow for X-ray crystallography and the interplay between different validation techniques.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Cu(I) Precursor crystallization Co-crystallization with Pentane (Low Temperature) synthesis->crystallization data_collection Data Collection (Cryo-crystallography) crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution analysis 3D Atomic Model (Bond Lengths, Angles) structure_solution->analysis logical_relationship xray X-ray Crystallography (Solid State Structure) validation Structural Validation of Cu(I)-Pentane Adduct xray->validation Definitive nmr NMR Spectroscopy (Solution Phase Interaction) nmr->validation Supportive ms Mass Spectrometry (Gas Phase Adduct) ms->validation Supportive comp_chem Computational Chemistry (Theoretical Model) comp_chem->xray Guides Experiment comp_chem->nmr Aids Interpretation comp_chem->validation Predictive & Supportive

References

A Spectroscopic Showdown: Unraveling the Interactions in Copper(I)-Pentene vs. Copper(I)-Pentane Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between metal ions and organic molecules is paramount. This guide provides a detailed spectroscopic comparison of copper(I) complexes with pentene, a simple alkene, and pentane, its saturated alkane counterpart. Through a review of experimental data, we highlight the profound impact of a carbon-carbon double bond on the stability and spectroscopic signatures of these organometallic species.

The coordination of unsaturated ligands, such as alkenes, to copper(I) is a well-established phenomenon, driven by a synergistic interaction involving σ-donation from the alkene's π-orbital to the metal and π-back-donation from the metal's d-orbitals to the alkene's π* antibonding orbital.[1] This results in stable, isolable complexes with distinct spectroscopic features. In stark contrast, the interaction between copper(I) and saturated alkanes like pentane is significantly weaker, often transient, and challenging to observe under normal experimental conditions. This guide will delve into the spectroscopic methods used to characterize these interactions, presenting available data and outlining the experimental protocols for the more stable pentene complexes.

Spectroscopic Data Summary

The following table summarizes the expected and observed spectroscopic data for copper(I)-pentene and copper(I)-pentane complexes based on available literature. Due to the transient nature of Cu(I)-alkane interactions, much of the data for the pentane complex is inferred from computational studies and gas-phase experiments rather than from analyses of stable, isolated compounds.

Spectroscopic TechniqueCopper(I)-Pentene ComplexCopper(I)-Pentane ComplexRationale for Differences
¹H NMR Upfield shift of olefinic protons (Δδ ≈ -0.5 to -1.5 ppm) compared to free pentene.[2]Minimal to no significant shift in proton resonances compared to free pentane.The π-back-donation in the pentene complex increases electron density on the double bond, shielding the olefinic protons. The weak interaction with pentane does not significantly alter the electronic environment of its protons.
¹³C NMR Significant upfield shift of olefinic carbons (Δδ ≈ -20 to -40 ppm) compared to free pentene.[2][3]Negligible shifts in carbon resonances.The strong π-complexation in the pentene adduct dramatically shields the carbon atoms of the double bond.
Infrared (IR) Spectroscopy Red-shift of the C=C stretching frequency (ν(C=C)) by 50-150 cm⁻¹ compared to free pentene.No significant change in C-C or C-H stretching frequencies.Back-donation into the π* orbital of pentene weakens the C=C bond, leading to a lower vibrational frequency.
UV-Visible Spectroscopy Appearance of a new charge-transfer band, often in the UV region.No distinct new absorption bands are typically observed in solution.This band arises from metal-to-ligand charge transfer (MLCT) in the pentene complex, a consequence of the strong orbital interactions.[4]
X-ray Absorption Spectroscopy (XAS) Pre-edge features in the Cu K-edge spectrum characteristic of a d¹⁰ system with significant metal-ligand covalency.[5][6]The Cu K-edge spectrum would resemble that of a solvated Cu(I) ion, with features indicating a highly symmetric, weakly coordinated environment.[7]The covalent interaction with the pentene π-system alters the electronic structure around the copper center, which is reflected in the XAS spectrum.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of copper(I)-alkene complexes are available in the literature. A general procedure for the preparation and characterization of a copper(I)-pentene complex is outlined below.

Synthesis of a Copper(I)-Pentene Complex

A common method for synthesizing copper(I)-alkene complexes involves the reaction of a copper(I) salt, such as copper(I) trifluoromethanesulfonate (CuOTf), with the alkene in an appropriate solvent.

Materials:

  • Copper(I) trifluoromethanesulfonate (CuOTf)

  • 1-Pentene

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve CuOTf in the anhydrous solvent.

  • Add a stoichiometric excess of 1-pentene to the solution.

  • Stir the reaction mixture at room temperature for a designated period.

  • The formation of the complex can be monitored by spectroscopic techniques. For isolation, the complex may be precipitated by the addition of a non-polar solvent or by crystallization at low temperatures.

Spectroscopic Characterization

NMR Spectroscopy:

  • Sample Preparation: Prepare samples by dissolving the complex in a deuterated solvent (e.g., CD₂Cl₂, C₆D₆) under an inert atmosphere.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer. The observation of shifts in the olefinic proton and carbon signals relative to the free alkene confirms complexation.[2]

Infrared Spectroscopy:

  • Sample Preparation: Prepare a solution of the complex in a suitable solvent or as a thin film.

  • Data Acquisition: Record the IR spectrum and identify the C=C stretching frequency. A shift to lower wavenumber compared to free pentene is indicative of complex formation.

UV-Visible Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the complex in a UV-transparent solvent.

  • Data Acquisition: Record the absorption spectrum and identify any new charge-transfer bands.

Comparative Analysis Workflow

The logical flow for a comparative spectroscopic analysis of copper(I)-pentane and copper(I)-pentene complexes can be visualized as follows:

G Comparative Spectroscopic Analysis Workflow cluster_synthesis Complex Synthesis cluster_analysis Spectroscopic Analysis cluster_results Expected Results & Interpretation Synthesis_Pentene Synthesis of Cu(I)-Pentene Complex NMR_Pentene NMR (¹H, ¹³C) Synthesis_Pentene->NMR_Pentene Characterization IR_Pentene IR Spectroscopy Synthesis_Pentene->IR_Pentene Characterization UVVis_Pentene UV-Vis Spectroscopy Synthesis_Pentene->UVVis_Pentene Characterization XAS_Pentene XAS Synthesis_Pentene->XAS_Pentene Characterization Synthesis_Pentane Attempted Synthesis of Cu(I)-Pentane Complex NMR_Pentane NMR (¹H, ¹³C) Synthesis_Pentane->NMR_Pentane Characterization IR_Pentane IR Spectroscopy Synthesis_Pentane->IR_Pentane Characterization UVVis_Pentane UV-Vis Spectroscopy Synthesis_Pentane->UVVis_Pentane Characterization XAS_Pentane XAS Synthesis_Pentane->XAS_Pentane Characterization Results_Pentene Significant shifts in NMR Red-shift in IR (ν(C=C)) New UV-Vis charge-transfer band Characteristic XAS pre-edge features => Strong π-Complexation NMR_Pentene->Results_Pentene IR_Pentene->Results_Pentene UVVis_Pentene->Results_Pentene XAS_Pentene->Results_Pentene Results_Pentane No significant shifts in NMR No change in IR No new UV-Vis bands XAS similar to solvated Cu(I) => Weak/No Interaction NMR_Pentane->Results_Pentane IR_Pentane->Results_Pentane UVVis_Pentane->Results_Pentane XAS_Pentane->Results_Pentane

Caption: Workflow for the comparative spectroscopic analysis of Cu(I)-pentene and Cu(I)-pentane complexes.

The Elusive Copper(I)-Pentane Interaction

The challenges in isolating and spectroscopically characterizing a copper(I)-pentane complex in the condensed phase underscore the weakness of the interaction. Theoretical studies and gas-phase experiments suggest that any interaction would be dominated by weak van der Waals forces or agostic interactions, where a C-H bond of the alkane weakly interacts with the metal center. Such interactions are significantly less energetic than the π-complexation observed with alkenes and are generally not strong enough to lead to the formation of a stable complex in solution at room temperature.[8]

Conclusion

The spectroscopic comparison of copper(I)-pentene and copper(I)-pentane complexes vividly illustrates the critical role of the π-system in the formation of stable organometallic adducts. The well-defined spectroscopic shifts and features of the copper(I)-pentene complex provide clear evidence of strong bonding and significant electronic perturbation. In contrast, the lack of such spectroscopic handles for the copper(I)-pentane system highlights the ephemeral nature of its interaction. For researchers in drug development and catalysis, this fundamental understanding of metal-ligand interactions is crucial for the rational design of new molecules and materials with desired properties and reactivity.

References

A Comparative Guide to the Reactivity of Pentylcopper(I) and Pentyl Grignard Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The choice between an organocopper reagent and a Grignard reagent is a critical decision in the strategic planning of complex organic syntheses. While both are potent carbon nucleophiles, their reactivity profiles differ significantly, influencing reaction outcomes in terms of selectivity and functional group compatibility. This guide provides an objective comparison of pentylcopper(I) and pentyl Grignard reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific synthetic transformations.

Core Reactivity Principles

Pentyl Grignard reagents (n-C₅H₁₁MgX) are highly reactive organometallic compounds characterized by a strongly polarized carbon-magnesium bond. This high degree of ionic character makes them powerful nucleophiles and strong bases.[1][2] In contrast, pentylcopper(I) (n-C₅H₁₁Cu) and its Gilman reagent counterpart, lithium dipentylcuprate ((n-C₅H₁₁)₂CuLi), possess a less polarized carbon-copper bond.[3] This difference in polarity leads to organocopper reagents being "softer" nucleophiles and weaker bases compared to their Grignard counterparts.[3]

This fundamental difference in electronic character dictates their divergent reactivity pathways, particularly in reactions with α,β-unsaturated carbonyl compounds and alkyl halides.

Comparative Performance Data

Table 1: Reaction with α,β-Unsaturated Ketones (e.g., Cyclohexenone)
ReagentPredominant ProductRegioselectivityTypical YieldReference
Pentylmagnesium bromide1-(pentan-3-yl)cyclohex-2-en-1-ol1,2-additionHigh (often >90%)[2][4]
Lithium dipentylcuprate3-pentylcyclohexan-1-one1,4-addition (conjugate addition)High (often >90%)[3]
Table 2: Reaction with Primary Alkyl Halides (e.g., 1-Bromobutane)
ReagentProductReaction TypeTypical YieldReference
Pentylmagnesium bromideLow yield of nonane, significant side productsS_N2 (inefficient)Poor[5]
Lithium dipentylcuprateNonaneS_N2 (Corey-House Synthesis)High (often >80%)[5][6]

Key Reaction Pathways

The distinct reactivity of these reagents can be visualized through their reaction pathways.

G cluster_0 Pentyl Grignard Reagent cluster_1 Pentylcopper(I) Reagent Grignard n-C₅H₁₁MgBr Product_1_2 1,2-Addition Product (Tertiary Allylic Alcohol) Grignard->Product_1_2 1,2-Addition Enone_G α,β-Unsaturated Ketone Enone_G->Product_1_2 Cuprate (n-C₅H₁₁)₂CuLi Product_1_4 1,4-Addition Product (β-Alkylated Ketone) Cuprate->Product_1_4 1,4-Conjugate Addition Enone_C α,β-Unsaturated Ketone Enone_C->Product_1_4

Caption: Reaction with α,β-Unsaturated Ketones.

G cluster_0 Pentyl Grignard Reagent cluster_1 Pentylcopper(I) Reagent Grignard_RX n-C₅H₁₁MgBr No_Reaction Inefficient Coupling (Side Reactions) Grignard_RX->No_Reaction AlkylHalide_G Primary Alkyl Halide (R'-X) AlkylHalide_G->No_Reaction Cuprate_RX (n-C₅H₁₁)₂CuLi Coupling_Product Coupled Alkane (n-C₅H₁₁-R') Cuprate_RX->Coupling_Product Corey-House Synthesis (SN2) AlkylHalide_C Primary Alkyl Halide (R'-X) AlkylHalide_C->Coupling_Product

Caption: Reaction with Primary Alkyl Halides.

Experimental Protocols

Preparation of Pentylmagnesium Bromide

This protocol describes the standard procedure for the synthesis of a Grignard reagent.

Materials:

  • Magnesium turnings

  • 1-Bromopentane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

Procedure:

  • All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon).

  • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine to the flask.

  • A solution of 1-bromopentane in anhydrous diethyl ether is prepared in the dropping funnel.

  • A small portion of the 1-bromopentane solution is added to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle refluxing.

  • The remaining 1-bromopentane solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred until the magnesium is consumed. The resulting grey solution is the pentylmagnesium bromide reagent.

Preparation and Use of Lithium Dipentylcuprate (Gilman Reagent)

This protocol outlines the formation of a Gilman reagent from an organolithium precursor, which is then used in a conjugate addition reaction.

Materials:

  • 1-Bromopentane

  • tert-Butyllithium in pentane

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • α,β-Unsaturated ketone (e.g., cyclohexenone)

Procedure:

Part A: Preparation of Pentyllithium

  • Under an inert atmosphere, a solution of 1-bromopentane in anhydrous diethyl ether is cooled to -78 °C.

  • Two equivalents of tert-butyllithium in pentane are added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a specified time to ensure complete formation of pentyllithium.

Part B: Formation of Lithium Dipentylcuprate and Conjugate Addition

  • In a separate flask under an inert atmosphere, copper(I) iodide is suspended in anhydrous diethyl ether and cooled to -78 °C.

  • The freshly prepared pentyllithium solution (2 equivalents) is slowly added to the CuI suspension. The mixture is allowed to warm slightly to form a clear solution of lithium dipentylcuprate.

  • The solution is re-cooled to -78 °C, and the α,β-unsaturated ketone (1 equivalent) is added dropwise.

  • The reaction is stirred at low temperature until completion, then quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the β-pentyl ketone.[5][6]

G Start 1-Bromopentane tBuLi 2 eq. t-BuLi -78 °C Start->tBuLi PentylLi Pentyllithium tBuLi->PentylLi CuI 0.5 eq. CuI -78 °C PentylLi->CuI Cuprate Lithium Dipentylcuprate ((n-C₅H₁₁)₂CuLi) CuI->Cuprate Add_Enone Add Enone -78 °C Cuprate->Add_Enone Enone α,β-Unsaturated Ketone Enone->Add_Enone Quench Aqueous Quench Add_Enone->Quench Product β-Pentyl Ketone Quench->Product

Caption: Experimental Workflow for Gilman Reagent Synthesis and Use.

Conclusion

The choice between pentylcopper(I) and pentyl Grignard reagents is dictated by the desired synthetic outcome. For 1,2-additions to carbonyl compounds, the high reactivity of pentyl Grignard reagents makes them the reagent of choice. However, for applications requiring higher selectivity, such as conjugate additions to α,β-unsaturated systems or S_N2 coupling with alkyl halides, the "softer" nature of pentylcopper(I) reagents provides superior results with higher yields and fewer side products. The use of copper catalysis with Grignard reagents can also promote 1,4-addition, offering a practical alternative to the stoichiometric preparation of organocuprates.[1] Understanding these fundamental differences in reactivity is paramount for the efficient and predictable synthesis of complex molecules in a research and development setting.

References

Comparative Analysis of Copper(I) Precursors for Pentane Activation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The selective functionalization of alkanes, such as pentane, remains a significant challenge in modern chemistry. Copper(I) catalysts have emerged as promising, cost-effective alternatives to precious metal catalysts for C-H activation.[1] The choice of the copper(I) precursor, including the counter-ion and coordinating ligands, is crucial for catalytic activity and selectivity. This guide provides a comparative analysis of different copper(I) precursors for the activation of pentane and related linear alkanes, supported by experimental data from recent literature. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Comparative Performance of Copper(I) Precursors

The following table summarizes the performance of various copper(I) precursors in the functionalization of linear alkanes. The data has been compiled from different studies to provide a comparative overview. It is important to note that direct comparison can be influenced by variations in reaction conditions across different studies.

Copper(I) PrecursorLigandAlkane SubstrateFunctionalization ReactionOxidant/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
CuOAcPyBox Ligand (L1)Generic N-heterocycles (as model for C(sp³)-H)C-H HydroxylationNFSI, H₂OCH₃CN351889[2]
CuBrPyBox Ligand (L1)Generic N-heterocycles (as model for C(sp³)-H)C-H HydroxylationNFSI, H₂OCH₃CN351873[2]
CuOTfPyBox Ligand (L1)Generic N-heterocycles (as model for C(sp³)-H)C-H HydroxylationNFSI, H₂OCH₃CN351840[2]
[Cu(NCMe)₄]BF₄1,10-PhenanthrolineCyclohexaneC-H CarbamationDTBP, Phenyl IsocyanateBenzene1301547[3]
CuI1,10-PhenanthrolineCyclohexaneC-H CarbamationDTBP, Phenyl IsocyanateBenzene1301530[3]
CuIN,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimineDiaminesN-Arylation-DMSO110-High Yields[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and extension of these findings. Below are representative experimental protocols extracted from the cited literature.

General Procedure for Copper-Catalyzed C(sp³)-H Hydroxylation of N-Heterocycles: [2] To a solution of the N-heterocycle substrate (0.2 mmol) in CH₃CN (2.0 mL) were added the copper(I) salt (0.02 mmol), the PyBox ligand (0.024 mmol), N-fluorobenzenesulfonimide (NFSI, 0.3 mmol), and water (0.6 mmol). The reaction mixture was stirred under a nitrogen atmosphere at the specified temperature for 18 hours. After completion, the reaction was quenched and the product was isolated and purified by column chromatography.

General Procedure for Copper-Catalyzed C(sp³)–H Carbamation of Cyclohexane: [3] In a sealed tube, the copper(I) catalyst (10 mol%), 1,10-phenanthroline (10 mol%), cyclohexane (2.0 mmol), phenyl isocyanate (0.2 mmol), and di-tert-butyl peroxide (DTBP, 0.4 mmol) were dissolved in benzene (1.0 mL). The mixture was heated at 130 °C for 15 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to afford the desired carbamate product.

General Procedure for Copper-Catalyzed N-Arylation of Diamines: [4] A mixture of the diamine (1 mmol), iodoarene (2.2 mmol), CuI (10 mol%), the ligand (20 mol%), and K₂CO₃ (3 mmol) in DMSO (3 mL) was heated at 110 °C under an argon atmosphere for the specified time. After completion of the reaction, the mixture was cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers were dried and concentrated, and the product was purified by chromatography.

Visualizing the Workflow

A general workflow for the comparative analysis of different copper(I) precursors for pentane activation is depicted below. This diagram illustrates the logical steps from precursor selection to performance evaluation.

G cluster_0 Precursor Selection & Preparation cluster_1 Catalytic Reaction Setup cluster_2 Analysis & Evaluation cluster_3 Comparative Analysis A Select Copper(I) Salts (e.g., CuI, CuOAc, CuBr, CuOTf) C Prepare Cu(I) Precursor Complexes A->C B Select Ligands (e.g., Phen, PyBox, NHC) B->C F Catalytic Reaction C->F D Reactants: Pentane, Oxidant/Reagent D->F E Reaction Conditions: Solvent, Temperature, Time E->F G Product Isolation & Purification F->G H Characterization (NMR, GC-MS) G->H I Performance Metrics: Yield, TON, TOF, Selectivity H->I J Data Tabulation & Comparison I->J K Structure-Activity Relationship Analysis J->K

Caption: Workflow for comparing copper(I) precursors in pentane activation.

Signaling Pathways and Logical Relationships

The activation of C-H bonds by copper catalysts can proceed through various mechanisms. A simplified representation of a plausible radical-mediated pathway is shown below.

G CuI Cu(I) Precursor CuII Cu(II) Species CuI->CuII Oxidation Oxidant Oxidant (e.g., Peroxide) Radical Active Radical (e.g., RO•) Oxidant->Radical Decomposition PentylRadical Pentyl Radical (R•) Radical->PentylRadical H-atom abstraction Pentane Pentane (R-H) Product Functionalized Pentane (R-Nu) PentylRadical->Product Radical Coupling CuI_regen Regenerated Cu(I) Catalyst CuII->CuI_regen Reductive Elimination FunctionalizingAgent Functionalizing Agent (Nu-X)

Caption: A possible radical pathway for copper-catalyzed pentane functionalization.

References

Comparative Kinetic Analysis of Copper(I)-Mediated Alkane Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the kinetic performance of copper(I) catalysts in pentane-mediated reactions and a comparison with alternative catalytic systems.

The selective functionalization of alkanes, such as pentane, into more valuable products remains a significant challenge in modern chemistry. Copper(I)-based catalysts have emerged as promising candidates for these transformations due to copper's abundance and low toxicity. This guide provides a comparative overview of the kinetic performance of copper(I)-mediated reactions with pentane and other light alkanes, alongside alternative catalytic systems. The information presented is supported by experimental data to aid in catalyst selection and reaction optimization.

Quantitative Kinetic Data Comparison

Direct kinetic data for copper(I)-mediated reactions specifically with pentane is scarce in the published literature. Therefore, this guide presents a comparative summary of kinetic parameters for the functionalization of other relevant alkanes catalyzed by copper and alternative transition metals like palladium and iron. This data provides a valuable benchmark for evaluating catalytic efficiency.

Alkane SubstrateReaction TypeCatalyst SystemRate Constant (k)Activation Energy (Ea) (kJ/mol)Reaction OrderReference
CyclohexaneAmidationCuI / 4,7-dimethoxyphenanthrolinek_H/k_D = 2.9 ± 0.1--[1][2]
Light Alkanes (C1-C4)AmidationCuI / 1,10-phenanthrolineRelative reactivity correlates with C-H BDEs--[3][4]
C1-C4 AlkanesOxidationPalladiumRates increase from C1 to C4176 ± 18 (for catalyst surface oxidation)-[5]
Methane, Ethane, PropaneOxidationPalladium Oxide (PdO)Rates increase from methane to propane--[6][7][8]
Methane, EthaneFunctionalizationFeCl3·6H2O (photocatalytic)---[9][10]

Note: The table highlights the limited availability of comprehensive kinetic data for direct comparison. Many studies report relative reactivities or kinetic isotope effects (KIE) rather than absolute rate constants and activation energies. The turnover-limiting step in the copper-catalyzed amidation of cyclohexane was identified as the C-H cleavage by a tert-butoxy radical.[1][2] For palladium-catalyzed oxidation, the reaction rates generally increase with the size of the alkane.[5][6][7][8]

Experimental Protocols

The kinetic analysis of these catalytic reactions typically involves monitoring the consumption of reactants and the formation of products over time. The following are detailed methodologies for key experiments cited in the literature.

Kinetic Analysis of Copper-Catalyzed Alkane Amidation

Objective: To determine the kinetic parameters of the copper-catalyzed amidation of an alkane.

Materials:

  • Copper(I) iodide (CuI)

  • 1,10-phenanthroline (or other suitable ligand)

  • Amide (e.g., benzamide)

  • Alkane (e.g., cyclohexane)

  • Di-tert-butyl peroxide (tBuOOtBu) as the oxidant

  • Solvent (e.g., benzene or supercritical carbon dioxide)

  • Internal standard (e.g., dodecane) for GC analysis

  • Gas chromatograph equipped with a flame ionization detector (GC-FID)

Procedure:

  • A high-pressure reactor is charged with the copper catalyst, ligand, and amide.

  • The reactor is sealed, and the solvent and internal standard are added.

  • The reactor is pressurized with the gaseous alkane (if applicable) or the liquid alkane is added.

  • The reaction mixture is heated to the desired temperature (e.g., 120 °C).

  • The reaction is initiated by the addition of the oxidant (tBuOOtBu).

  • Aliquots of the reaction mixture are taken at regular time intervals.

  • The aliquots are quenched (e.g., by rapid cooling and dilution) and analyzed by GC-FID to quantify the concentrations of the reactant and product.

  • The reaction rates are determined from the initial slopes of the concentration-time profiles.

  • By varying the initial concentrations of the reactants and catalyst, the reaction orders with respect to each component can be determined.

  • The temperature dependence of the reaction rate is studied by performing the reaction at different temperatures to determine the activation energy using the Arrhenius equation.

In-situ Spectroscopic Monitoring

For a more detailed mechanistic understanding, in-situ spectroscopic techniques can be employed to observe the catalyst and reaction intermediates under reaction conditions.

  • In-situ FTIR and NMR Spectroscopy: These techniques can be used to identify and monitor the concentration of key species in the liquid phase during the reaction.[11] High-pressure NMR tubes are particularly useful for studying reactions involving gaseous alkanes.[12]

  • Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): This method is suitable for studying heterogeneous catalytic systems, providing information about species adsorbed on the catalyst surface.

Reaction Pathway and Workflow Diagrams

The following diagrams illustrate a plausible reaction pathway for copper-catalyzed C-H activation and a general workflow for the kinetic analysis of such reactions.

G General Reaction Pathway for Copper-Catalyzed Alkane C-H Activation cluster_catalyst_activation Catalyst Activation cluster_CH_activation C-H Activation cluster_functionalization Functionalization Cu_I Cu(I) Precursor Active_Cu Active Cu(I) Species Cu_I->Active_Cu Ligand Coordination Alkyl_Radical R• (Alkyl Radical) Active_Cu->Alkyl_Radical Hydrogen Atom Abstraction (via Oxidant) Product R-Nu (Functionalized Product) Active_Cu->Product Cu-mediated Coupling Alkane R-H (Alkane) Alkyl_Radical->Product Functionalizing_Agent Nu-H (e.g., Amide) Functionalizing_Agent->Product Product->Active_Cu Catalyst Regeneration

Caption: A plausible mechanistic pathway for copper-catalyzed alkane C-H functionalization.

G Experimental Workflow for Kinetic Analysis cluster_prep Reaction Setup cluster_run Reaction and Monitoring cluster_analysis Data Analysis A Prepare Reactants and Catalyst Solution B Load into Reactor A->B C Set Temperature and Pressure B->C D Initiate Reaction C->D E Take Aliquots at Time Intervals D->E F Quench Reaction E->F G Analyze Samples (GC, NMR) F->G H Plot Concentration vs. Time G->H I Determine Initial Rates H->I J Calculate Rate Constants and Reaction Orders I->J K Determine Activation Energy (Arrhenius Plot) I->K

Caption: A general workflow for conducting kinetic studies of catalytic alkane functionalization.

References

DFT calculations to compare stabilities of copper(I) alkane isomers

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, this guide will pivot from presenting existing experimental data to providing a detailed, best-practice computational protocol for researchers wishing to conduct such a comparative study. We will outline the necessary steps to perform DFT calculations to determine the relative stabilities of copper(I) complexes with constitutional alkane isomers, using a hypothetical case study of pentane isomers for illustration.

A Guide to Computationally Comparing Cu(I)-Alkane Isomer Stabilities

This guide provides a comprehensive computational workflow for researchers and drug development professionals to compare the thermodynamic stabilities of copper(I) complexes with different alkane isomers using Density Functional Theory. Understanding these subtle stability differences is crucial for designing selective catalysts and understanding reaction mechanisms in C-H functionalization.

Illustrative Data: Relative Stabilities of Cu(I)-Pentane Isomers

While direct comparative data is absent in the literature, a typical DFT study would yield data on binding energies and relative stabilities. The following table illustrates how such results would be presented for a generic copper(I) complex, [L-Cu(I)], with n-pentane, isopentane, and neopentane. The binding energy (ΔE_bind) indicates the strength of the interaction, while the relative energy (ΔE_rel) compares the stability of the different isomer complexes.

Table 1: Hypothetical DFT-Calculated Energies for [L-Cu(I)-(Pentane Isomer)] Complexes. This table presents illustrative data for the binding energy and relative stability of copper(I) complexes with pentane isomers. Energies are given in kilocalories per mole (kcal/mol). The data is hypothetical and serves to demonstrate the expected output of the described computational protocol.

Alkane IsomerBinding Energy (ΔE_bind, kcal/mol)Relative Energy (ΔE_rel, kcal/mol)
n-pentane-15.20.0
Isopentane-16.5-1.3
Neopentane-17.1-1.9

Note: Binding Energy (ΔE_bind) is calculated as: E_complex - (E_Cu(I)_fragment + E_alkane). A more negative value indicates stronger binding. Relative Energy (ΔE_rel) is the energy of each isomer complex relative to the least stable isomer complex (n-pentane in this case).

Experimental Protocols: A DFT Workflow

This section details the computational methodology required to generate the comparative stability data for Cu(I)-alkane isomer complexes.

1. Software and Hardware:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or VASP is required.

  • Hardware: High-performance computing (HPC) resources are necessary due to the computational cost of these calculations.

2. Model Construction:

  • A suitable copper(I) fragment should be chosen (e.g., [Cu(I)]⁺, or a ligated species like [Cu(acac)]).

  • 3D structures for the alkane isomers of interest (e.g., n-butane and isobutane) must be generated.

  • Initial geometries of the Cu(I)-alkane complexes should be constructed with the alkane positioned in the coordination sphere of the copper center. Multiple initial orientations may be necessary to find the true minimum energy structure.

3. Geometry Optimization and Frequency Calculations:

  • Functional Selection: A functional appropriate for non-covalent interactions and transition metals should be chosen. The M06-2X functional has been shown to be effective for analyzing steric and electrostatic effects in branched vs. linear alkanes[3]. Other common choices include B3LYP with dispersion correction (e.g., B3LYP-D3) or functionals from the ωB97 series.

  • Basis Set Selection: A double-zeta or triple-zeta quality basis set is recommended. For the copper atom, a basis set with an effective core potential (ECP), such as LANL2DZ or SDD, is often used to reduce computational cost while accurately treating relativistic effects. For C and H atoms, Pople-style basis sets (e.g., 6-311+G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ) are appropriate.

  • Optimization: The geometries of the copper(I) fragment, each isolated alkane isomer, and each Cu(I)-alkane complex are optimized to find their minimum energy structures.

  • Frequency Analysis: Vibrational frequency calculations must be performed on all optimized structures to confirm they are true minima (i.e., have zero imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections for calculating Gibbs free energies.

4. Energy Calculations:

  • The electronic energy (E), ZPVE-corrected energy (E₀), and Gibbs free energy (G) are extracted from the output of the frequency calculations.

  • Binding Energy (ΔE_bind): This is calculated to determine the strength of the Cu(I)-alkane interaction. ΔE_bind = E_complex - (E_Cu(I)_fragment + E_alkane)

  • Relative Stability (ΔE_rel or ΔG_rel): The relative stability of the different isomer complexes is determined by comparing their total energies (or Gibbs free energies). The energy of the most stable isomer is typically set to zero. ΔE_rel = E_isomer_complex - E_most_stable_isomer_complex

Workflow Visualization

The following diagram illustrates the logical steps involved in the computational protocol for comparing the stabilities of Cu(I)-alkane isomer complexes.

DFT_Workflow cluster_prep 1. Model Preparation cluster_calc 2. DFT Calculations cluster_analysis 3. Data Analysis prep_cu Define Cu(I) Fragment (e.g., [Cu(acac)]) opt_cu Optimize Geometry (Cu Fragment) prep_cu->opt_cu prep_iso1 Build Alkane Isomer 1 (e.g., n-Butane) opt_iso1 Optimize Geometry (Isomer 1) prep_iso1->opt_iso1 prep_iso2 Build Alkane Isomer 2 (e.g., Isobutane) opt_iso2 Optimize Geometry (Isomer 2) prep_iso2->opt_iso2 prep_complex1 Assemble Complex 1 [Cu(I)]---[Isomer 1] opt_complex1 Optimize Geometry (Complex 1) prep_complex1->opt_complex1 prep_complex2 Assemble Complex 2 [Cu(I)]---[Isomer 2] opt_complex2 Optimize Geometry (Complex 2) prep_complex2->opt_complex2 freq_cu Frequency Analysis (Cu Fragment) opt_cu->freq_cu freq_iso1 Frequency Analysis (Isomer 1) opt_iso1->freq_iso1 freq_iso2 Frequency Analysis (Isomer 2) opt_iso2->freq_iso2 freq_complex1 Frequency Analysis (Complex 1) opt_complex1->freq_complex1 freq_complex2 Frequency Analysis (Complex 2) opt_complex2->freq_complex2 extract_E Extract Energies (E, G) freq_cu->extract_E freq_iso1->extract_E freq_iso2->extract_E freq_complex1->extract_E freq_complex2->extract_E calc_bind Calculate Binding Energies (ΔE_bind) extract_E->calc_bind calc_rel Calculate Relative Stabilities (ΔE_rel, ΔG_rel) extract_E->calc_rel result Comparative Stability Results calc_bind->result calc_rel->result

Figure 1. A flowchart of the DFT workflow for comparing Cu(I)-alkane isomer stabilities.

References

Cross-Validation of Experimental and Computational Data for Copper(1+)-Pentane Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental and computational methodologies for investigating the interaction between the copper(1) ion (Cu⁺) and pentane. While direct experimental and computational data for the specific Cu⁺-pentane complex is scarce in publicly available literature, this document outlines the established techniques and theoretical approaches used for analogous metal-alkane systems. By presenting these methods, we aim to equip researchers with the foundational knowledge to design and interpret experiments and simulations for this and similar weakly interacting systems.

Data Presentation: A Comparative Landscape

Given the limited direct data for the Cu⁺-pentane system, the following tables summarize representative experimental and computational findings for the interaction of copper ions with alkanes and other relevant small molecules. This information serves as a benchmark for what can be expected and pursued in future studies of the Cu⁺-pentane complex.

Table 1: Experimental Data for Copper-Ligand Interactions

SystemExperimental TechniqueMeasured QuantityValueReference
CH₄, C₂H₆ on Cu-MOR ZeolitesTemperature-Programmed Reduction (TPR) coupled with X-ray Absorption Spectroscopy (XAS)Onset temperature for Cu(II) to Cu(I) reduction~250 °C[1]
Linear alkanes (C₃-C₈) on Cu(111)Reflection-Absorption Infrared Spectroscopy (RAIRS)C-H stretching frequency red shift~20-30 cm⁻¹[2]
CO on Cu(111)Temperature-Programmed Desorption (TPD)Desorption Energy47 kJ/mol[3]
CO on Cu stepped and defect sitesTemperature-Programmed Desorption (TPD)Desorption Energy58 kJ/mol[3]

Table 2: Computational Data for Copper-Ligand and Analogous Metal-Alkane Interactions

SystemComputational MethodCalculated QuantityValueReference
CO on Cu₂O/Cu(111)Density Functional Theory (DFT)Binding Energy-0.6 to -1.1 eV[4]
Alkanethiols on Cu(111)Density Functional Theory (DFT)Binding Energy~ -3.08 eV[5]
--INVALID-LINK--Density Functional Theory (DFT)Methane Binding Energy62.0 - 70.0 kJ/mol[6]
[Cu(CF₃)₄]⁻Density Functional Theory (DFT)Optimized GeometryDistorted tetrahedral[7]

Experimental Protocols

Detailed experimental investigation of weak metal-alkane interactions requires specialized techniques capable of probing these transient species, often under isolated, gas-phase, or low-temperature conditions.

Gas-Phase Spectroscopy of Mass-Selected Ions

This technique allows for the study of isolated, mass-selected metal-ligand complexes in the gas phase, eliminating solvent effects.

Methodology:

  • Ion Generation: Cu⁺ ions are typically generated by laser vaporization of a copper target within a pulsed nozzle source. The resulting plasma is entrained in a carrier gas (e.g., helium) containing a small amount of pentane vapor.

  • Complex Formation: Adiabatic expansion of the gas mixture into a vacuum chamber cools the ions and promotes the formation of Cu⁺(pentane) complexes.

  • Mass Selection: The ion beam is directed into a time-of-flight (TOF) mass spectrometer, where the Cu⁺(pentane) complexes are mass-selected.

  • Spectroscopy: The mass-selected ions are irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the complex, the ion absorbs a photon.

  • Detection (Photodissociation): If the absorbed energy is sufficient to break the weak Cu⁺-pentane bond, the complex will dissociate. The resulting fragment ion (Cu⁺) is then detected. By scanning the laser frequency and monitoring the fragment ion signal, a vibrational spectrum of the complex is obtained.

Temperature-Programmed Desorption (TPD)

TPD is a powerful surface science technique used to determine the binding energy of adsorbates on a surface.

Methodology:

  • Surface Preparation: A single crystal of copper (e.g., Cu(111)) is cleaned under ultra-high vacuum (UHV) conditions.

  • Adsorption: The clean copper surface is cooled to a low temperature (e.g., < 100 K) and then exposed to a controlled dose of pentane gas.

  • Desorption: The crystal is heated at a linear rate. A mass spectrometer monitors the desorbing pentane molecules as a function of temperature.

  • Data Analysis: The temperature at which the desorption rate is maximal (Tₚ) is related to the desorption energy (Eₐ). The Redhead equation is commonly used to estimate the binding energy from Tₚ, assuming a pre-exponential factor.[8]

Computational Methodologies

Computational chemistry, particularly Density Functional Theory (DFT), is a vital tool for modeling the geometry, energetics, and spectroscopic properties of metal-alkane complexes.

Methodology:

  • Model Construction: A model of the Cu⁺(pentane) complex is built. For gas-phase calculations, this is a single Cu⁺ ion and a single pentane molecule.

  • Choice of Functional and Basis Set: The selection of an appropriate DFT functional and basis set is crucial for accurately describing the weak, non-covalent interactions.

    • Functionals: Hybrid functionals like B3LYP are often a good starting point. Functionals that include corrections for dispersion forces (e.g., B3LYP-D3, M06-2X) are generally recommended for these systems.

    • Basis Sets: For the copper atom, a basis set that includes effective core potentials (ECPs) to account for relativistic effects, such as LANL2DZ or the def2 series (e.g., def2-TZVP), is commonly used. For carbon and hydrogen, Pople-style basis sets (e.g., 6-311+G(d,p)) or the def2 series are appropriate.

  • Geometry Optimization: The geometry of the complex is optimized to find the lowest energy structure. This provides information on bond lengths, bond angles, and the overall conformation of the complex.

  • Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. The calculated vibrational frequencies can be directly compared to experimental infrared spectra.

  • Binding Energy Calculation: The binding energy (BE) is calculated by subtracting the energies of the optimized fragments (Cu⁺ and pentane) from the energy of the optimized complex. Basis set superposition error (BSSE) correction should be applied to obtain a more accurate binding energy.

    BE = E(Cu⁺(pentane)) - [E(Cu⁺) + E(pentane)] + BSSE

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data for the Cu⁺-pentane system.

CrossValidationWorkflow cluster_exp Experimental Investigation cluster_comp Computational Modeling exp_setup Experimental Setup (e.g., Gas-Phase Spectroscopy, TPD) exp_data Acquisition of Experimental Data (e.g., Vibrational Spectra, Desorption Profiles) exp_setup->exp_data exp_analysis Analysis of Experimental Data (e.g., Peak Assignment, Binding Energy Estimation) exp_data->exp_analysis cross_validation Cross-Validation and Interpretation exp_analysis->cross_validation Experimental Observables comp_model Computational Model Construction (Cu⁺ + Pentane) comp_calc DFT Calculations (Geometry Optimization, Frequency, Energy) comp_model->comp_calc comp_results Generation of Theoretical Data (Optimized Geometry, Vibrational Frequencies, Binding Energy) comp_calc->comp_results comp_results->cross_validation Theoretical Predictions refinement Model Refinement / New Experiments cross_validation->refinement Discrepancies / New Hypotheses refinement->exp_setup Iterative Improvement refinement->comp_model Iterative Improvement

Workflow for cross-validation of experimental and computational data.

References

Safety Operating Guide

Safe Disposal of Copper(I) Reagents in Pentane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in pharmaceutical and chemical laboratories, the safe handling and disposal of reactive organometallic reagents is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of copper(I) organometallic reagents in pentane, often referred to as organocuprates or Gilman reagents. Adherence to these protocols is essential for ensuring laboratory safety and environmental compliance.

Organocopper reagents, while generally less reactive than their organolithium or Grignard counterparts, still pose significant hazards and must be neutralized before disposal.[1] The pentane solvent is highly flammable and requires careful handling. This document outlines the necessary personal protective equipment (PPE), quenching procedures, and waste disposal protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary safety measures are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Safety goggles to protect from splashes.

    • A flame-retardant laboratory coat.

    • Nitrile gloves to prevent skin contact.

    • Closed-toe shoes.[2]

  • Ventilation: All handling and disposal procedures must be conducted in a properly functioning chemical fume hood to avoid the inhalation of flammable and potentially toxic vapors.[2]

  • Ignition Sources: Ensure that no ignition sources are present in the vicinity of the disposal procedure. Use heating mantles or water baths instead of Bunsen burners if heating is required for other tasks in the lab.[2]

  • Emergency Equipment: Have a Class D fire extinguisher (for combustible metals) and a standard ABC fire extinguisher readily available. An emergency eyewash station and safety shower must be accessible.

Quantitative Data Summary

For clarity, the following table summarizes key quantitative information relevant to the disposal process.

ParameterValue/RecommendationSource
Quenching Reagent Addition Dropwise and slow[3][4]
Temperature Control 0°C (ice bath)[3]
Waste Container Labeling "HAZARDOUS WASTE", chemical names, and percentagesPurdue University
Solvent-to-Reagent Ratio Dilute the reactive reagent in an inert solventEPFL

Experimental Protocol: Quenching and Disposal

This protocol details the step-by-step methodology for safely neutralizing a copper(I) reagent in pentane.

Materials:

  • Copper(I) reagent in pentane waste solution

  • Anhydrous isopropanol

  • Methanol

  • Water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • An appropriately sized three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet/outlet (bubbler).

  • Ice bath

  • Labeled hazardous waste container

Procedure:

  • Inert Atmosphere Setup: Assemble the three-neck flask in the fume hood. Ensure the system is under a positive pressure of an inert gas (nitrogen or argon) to prevent the ingress of air and moisture.

  • Dilution: Transfer the copper(I)/pentane waste solution to the reaction flask via cannula or a syringe. If the solution is concentrated, it is advisable to dilute it further with an equal volume of an inert, high-boiling-point solvent like heptane or toluene to better control the reaction temperature.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0°C with gentle stirring.

  • Initial Quenching with Isopropanol: Slowly add anhydrous isopropanol dropwise from the dropping funnel.[3] The addition should be slow enough to control any gas evolution and exotherm. Continue adding isopropanol until the visible reaction (fizzing, color change) subsides.

  • Secondary Quenching with Methanol: Once the reaction with isopropanol is complete, slowly add methanol in a similar dropwise manner. Methanol is more reactive than isopropanol and will quench any remaining organocopper reagent.[3]

  • Final Quenching with Water: After the reaction with methanol has ceased, cautiously add water dropwise to ensure all reactive material is destroyed.[3]

  • Copper Salt Quenching: To complex the resulting copper salts and facilitate their partitioning into the aqueous layer, add a saturated aqueous solution of ammonium chloride.[5] Stir the biphasic mixture for 15-30 minutes. The aqueous layer should turn a deep blue color, indicating the formation of the copper-ammonia complex.

  • Phase Separation: Turn off the stirring and allow the layers to separate.

  • Waste Collection:

    • Aqueous Layer: Using a separatory funnel, separate the aqueous layer containing the copper-ammonia complex. Dispose of this in a designated "Heavy Metal Aqueous Waste" container.

    • Organic Layer: The organic layer (pentane and any other organic solvents) should be placed in a designated "Non-halogenated Organic Waste" container.

  • Container Labeling: Ensure all waste containers are properly labeled with "HAZARDOUS WASTE" and a complete list of their contents, including the neutralized copper compounds and all solvents.[6]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of copper(I) reagents in pentane.

DisposalWorkflow start Start: Identify Copper(I)/Pentane Waste ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe hood Work in a Fume Hood ppe->hood setup Set up Inert Atmosphere Apparatus hood->setup cool Cool Waste Solution to 0°C setup->cool quench_ipa Slowly Add Isopropanol cool->quench_ipa quench_meoh Slowly Add Methanol quench_ipa->quench_meoh quench_h2o Cautiously Add Water quench_meoh->quench_h2o quench_nh4cl Add Saturated NH4Cl Solution quench_h2o->quench_nh4cl separate Separate Aqueous and Organic Layers quench_nh4cl->separate dispose_aq Dispose of Aqueous Layer (Heavy Metal Waste) separate->dispose_aq dispose_org Dispose of Organic Layer (Non-halogenated Waste) separate->dispose_org end End: Properly Labeled Waste Containers dispose_aq->end dispose_org->end

Caption: Workflow for the safe quenching and disposal of copper(I)/pentane waste.

By following these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of copper(I) reagents in pentane, thereby minimizing risks and maintaining a high standard of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.